molecular formula C8H7BrN2O3 B3156734 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid CAS No. 834919-04-9

3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid

Cat. No.: B3156734
CAS No.: 834919-04-9
M. Wt: 259.06 g/mol
InChI Key: PNWGRJZIJVZJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid is a chemical compound with the CAS Number 834919-04-9 and a molecular weight of 259.06 g/mol. Its molecular formula is C8H7BrN2O3 . This compound belongs to the class of organic compounds known as N-arylamides, which are widely used as synthetic intermediates and building blocks in medicinal chemistry . The structure features a 5-bromopyridine ring linked through an amide bond to a propanoic acid chain, making it a versatile scaffold for further chemical derivatization . This bromopyridine-derived amide serves as a key synthetic intermediate in pharmaceutical research and development. Compounds with similar aminopyridine structures are known to possess significant biological activity and are frequently investigated for their potential as kinase inhibitors . Furthermore, its structural features make it a potential candidate for use in developing therapeutic compositions, such as transforming growth factor-beta (TGF-β) mimics, which have applications in wound healing and soft tissue augmentation . Researchers value this compound for its potential to modulate protein-protein interactions and its utility in creating targeted molecular probes. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper laboratory handling and safety procedures should be followed. For specific storage and handling information, please refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(5-bromopyridin-2-yl)amino]-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c9-5-1-2-6(10-4-5)11-7(12)3-8(13)14/h1-2,4H,3H2,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWGRJZIJVZJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20834566
Record name 3-[(5-Bromopyridin-2-yl)amino]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20834566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834919-04-9
Record name 3-[(5-Bromopyridin-2-yl)amino]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20834566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Structural and Functional Profiling of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks dictates the efficiency of lead optimization. 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid (also known as N-(5-bromopyridin-2-yl)malonamic acid) represents a highly versatile scaffold. By combining a halogenated heteroaromatic core with a malonamic acid tail, this molecule serves as a dual-action intermediate: the 5-bromo position acts as an electrophilic handle for palladium-catalyzed cross-coupling, while the carboxylic acid provides a vector for amide bond formation, crucial in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, outline self-validating synthetic protocols, and map the functional utility of this compound, ensuring that every experimental choice is grounded in mechanistic causality.

Molecular Architecture & Physicochemical Profiling

The utility of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid stems directly from its electronic and structural properties. The electron-withdrawing nature of the bromine atom significantly modulates the basicity of the pyridine ring, while the malonic acid derivative provides critical hydrogen-bonding networks[2].

Quantitative Data Summary

The following table summarizes the core physicochemical properties that influence the molecule's behavior in both synthetic workflows and biological environments.

PropertyValueCausality & Impact in Drug Design
Chemical Formula C8H7BrN2O3Provides a low-molecular-weight starting point, ideal for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 259.06 g/mol Leaves ample "molecular weight budget" for further functionalization without violating Lipinski's Rule of 5.
H-Bond Donors 2 (Amide NH, Carboxyl OH)The amide NH is a classic hydrogen bond donor for kinase hinge-region binding[3].
H-Bond Acceptors 4 (Pyridine N, Amide O, Carboxyl O's)Enables extensive solvent interactions; the pyridine nitrogen acts as a primary hinge-binding acceptor.
pKa (Carboxylic Acid) ~3.5Deprotonated at physiological pH, ensuring high aqueous solubility but requiring esterification or amidation for passive membrane permeability.
pKa (Pyridine N) ~2.5The electron-withdrawing 5-bromo substituent and the 2-amide group drastically reduce the basicity of the pyridine ring, preventing unwanted protonation during acidic workups.

Synthetic Methodology & Reaction Causality

The synthesis of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid must be carefully controlled to prevent the formation of symmetrical diamides. The optimal route utilizes 2-amino-5-bromopyridine and ethyl malonyl chloride[4].

Self-Validating Experimental Protocol

This two-step workflow is designed as a self-validating system, incorporating in-process analytical checkpoints to ensure reaction fidelity.

Step 1: Acylation (Synthesis of Ethyl 3-((5-bromopyridin-2-yl)amino)-3-oxopropanoate)

  • Setup: Dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.5 eq) and cool the mixture to 0 °C under an inert argon atmosphere.

  • Addition: Dropwise add ethyl malonyl chloride (1.1 eq)[4].

    • Causality: Pyridine is selected over triethylamine because it acts as both an acid scavenger and a nucleophilic catalyst. It forms a highly reactive acylpyridinium intermediate. This is critical because the 2-amino group of 5-bromopyridine is electronically deactivated by the 5-bromo substituent[5], making it a poor nucleophile.

  • Validation Checkpoint 1: After 2 hours at room temperature, perform TLC (Hexanes/EtOAc 7:3) or LC-MS. The disappearance of the starting material (m/z ~173/175) and the appearance of the ester intermediate (m/z ~287/289) validates the completion of Step 1.

  • Workup: Wash with 1N HCl to remove residual pyridine, followed by brine. Dry over Na2SO4 and concentrate.

Step 2: Saponification (Hydrolysis to the Free Acid)

  • Setup: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H2O.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.0 eq) and stir at room temperature for 4 hours.

    • Causality: A biphasic or mixed solvent system is mandatory to solvate both the lipophilic ester and the hydrophilic hydroxide ion. LiOH is chosen over NaOH for its milder reactivity, preventing the cleavage of the newly formed amide bond.

  • Validation Checkpoint 2: LC-MS analysis should show the complete conversion of the ester to the free acid (m/z ~259/261).

  • Isolation: Concentrate the organic solvents in vacuo. Cool the aqueous layer to 0 °C and carefully acidify with 1N HCl to pH ~3.

    • Causality: The target carboxylic acid has a pKa of ~3.5. Acidifying to pH 3 ensures full protonation and precipitation of the product. Over-acidification (pH < 1) must be avoided, as it would protonate the pyridine ring (pKa ~2.5), pulling the product back into the aqueous phase as a hydrochloride salt. Filter the resulting precipitate and dry under high vacuum.

Synthesis SM1 2-Amino-5-bromopyridine (Nucleophile) Int Ethyl 3-((5-bromopyridin-2-yl)amino) -3-oxopropanoate SM1->Int Pyridine, DCM 0°C to RT SM2 Ethyl Malonyl Chloride (Electrophile) SM2->Int Pyridine, DCM 0°C to RT Prod 3-((5-Bromopyridin-2-yl)amino) -3-oxopropanoic acid Int->Prod 1. LiOH, THF/H2O 2. HCl (pH 3)

Caption: Synthetic workflow for 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid.

Reactivity Handles & Cross-Coupling Dynamics

The strategic value of this molecule lies in its orthogonal reactivity.

The 5-Bromo Handle: The carbon-bromine bond at the 5-position is highly susceptible to oxidative addition by Palladium(0) species. This makes the molecule an ideal substrate for Suzuki-Miyaura (coupling with boronic acids) and Buchwald-Hartwig (coupling with amines) reactions[1]. The presence of the amide group at the 2-position actually stabilizes the intermediate palladium complexes, facilitating the synthesis of complex biaryl systems often found in PI3K/Akt/mTOR signaling pathway inhibitors[1].

The Malonamic Acid Tail: The free carboxylic acid is primed for standard peptide coupling chemistry (e.g., using HATU/DIPEA). Unlike direct attachment of a linker to the pyridine ring, the 3-oxopropanoic acid moiety provides a two-carbon spacer. This spacer introduces a degree of conformational flexibility while maintaining the rigidity of the amide bond, allowing for precise vector projection of attached functional groups.

Applications in Targeted Therapeutics

In contemporary drug development, this molecule is rarely the final drug; rather, it is a sophisticated "warhead precursor."

Kinase Inhibitors

The 2-aminopyridine motif is a privileged scaffold for binding the ATP-binding pocket of kinases (such as the TAM family kinases)[3]. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the amide NH donates one. By performing a Suzuki coupling at the 5-bromo position, researchers can append various aryl or heteroaryl groups that project into the hydrophobic back pocket of the kinase, driving selectivity and potency.

PROTAC Linker Assembly

For targeted protein degradation, the carboxylic acid serves as the perfect anchoring point for E3 ligase ligands (such as thalidomide derivatives for Cereblon or VHL ligands). The malonamic acid tail acts as the first segment of the PROTAC linker, allowing for the modular assembly of degraders without disrupting the binding affinity of the pyridine core to the target protein.

Functionalization Core 3-((5-Bromopyridin-2-yl)amino) -3-oxopropanoic acid CrossCoupling Palladium Cross-Coupling (via 5-Bromo position) Core->CrossCoupling Pd(dppf)Cl2 AmideCoupling Amide Bond Formation (via Carboxylic Acid) Core->AmideCoupling HATU/DIPEA Kinase Kinase Hinge Binder CrossCoupling->Kinase Target Warhead PROTAC PROTAC E3 Ligase Linker AmideCoupling->PROTAC Vector Projection

Caption: Divergent functionalization pathways for drug discovery applications.

References

  • Biologically relevant small molecules - BMRB. Biological Magnetic Resonance Data Bank. Available at:[Link][2]

  • WO2015081257A2 - Aminopyridine derivatives as tam family kinase inhibitors. Google Patents. Available at:[3]

  • Specialty & Fine Chemicals - Rajgopal R&D Consultancy. Available at:[Link][4]

  • Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. ResearchGate. Available at:[Link][5]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH. Available at:[Link][1]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Identification

N-(5-bromo-2-pyridyl)malonamic acid is a specialized heterocyclic building block primarily utilized in the synthesis of fused ring systems, such as 1,8-naphthyridines, which are critical scaffolds in medicinal chemistry for kinase inhibitors and antibacterial agents.

Unlike common catalog reagents, this compound often exists as a transient intermediate or is generated in situ during the synthesis of ethyl 3-((5-bromopyridin-2-yl)amino)-3-oxopropanoate. However, the isolated acid form is cataloged for specific research applications.

Chemical Identity Table
PropertySpecification
CAS Registry Number 834919-04-9
IUPAC Name 3-[(5-bromopyridin-2-yl)amino]-3-oxopropanoic acid
Synonyms 2-[(5-bromopyridin-2-yl)carbamoyl]acetic acid; N-(5-Bromo-2-pyridinyl)malonamic acid
Molecular Formula C

H

BrN

O

Molecular Weight 259.06 g/mol
SMILES O=C(O)CC(=O)NC1=CC=C(Br)C=N1
InChI Key PNWGRJZIJVZJID-UHFFFAOYSA-N
Parent Amine 2-Amino-5-bromopyridine (CAS: 1072-97-5)

Structural Analysis & Chemical Context

The molecule consists of a 2-aminopyridine core substituted with a bromine atom at the C5 position, linked via an amide bond to a malonic acid moiety.

  • Reactivity Profile: The amide linkage is stable under neutral conditions but susceptible to hydrolysis in strong acid/base. The free carboxylic acid group (

    
    ) allows for further coupling or decarboxylation.
    
  • Synthetic Utility: The primary value of this compound lies in its ability to undergo Knoevenagel-type cyclizations or Friedel-Crafts-like intramolecular acylations to form bicyclic systems (e.g., 6-bromo-4-hydroxy-1,8-naphthyridin-2(1H)-one).

Synthesis Protocols

Method A: The Meldrum's Acid Route (Recommended)

This protocol utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as a masked malonic acid equivalent.

Reagents:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • Meldrum's Acid (1.1 eq)

  • Solvent: Toluene or Acetonitrile (Anhydrous)

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-amino-5-bromopyridine in anhydrous toluene (0.5 M concentration).

  • Addition: Add Meldrum's acid (1.1 equivalents) to the reaction vessel.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Mechanistic Insight: The amine attacks the carbonyl of Meldrum's acid, opening the ring and eliminating acetone and CO

      
       (if pushed) or simply opening to the acid amide depending on conditions. For the malonamic acid target, lower temperatures (acetonitrile reflux, 
      
      
      
      ) favor the ring opening without decarboxylation.
  • Precipitation: Upon cooling to room temperature, the product often precipitates as a white to off-white solid.

  • Filtration: Filter the solid and wash with cold ether to remove unreacted Meldrum's acid.

  • Yield: Typically 85–95%.

Method B: The Ethyl Malonyl Chloride Route (Traditional)

Used when the ethyl ester derivative is the desired endpoint or when Meldrum's acid is unavailable.

  • Acylation: React 2-amino-5-bromopyridine with ethyl malonyl chloride in DCM with TEA (Triethylamine) at

    
    .
    
  • Intermediate: Isolates Ethyl 3-(5-bromo-2-pyridylamino)-3-oxopropanoate .

  • Hydrolysis: Treat the ester with LiOH in THF/Water (1:1) at room temperature for 1 hour.

  • Acidification: Carefully acidify with 1N HCl to pH 3 to precipitate the target acid.

    • Caution: Over-acidification or heating can lead to decarboxylation, yielding the N-acetyl derivative.

Reaction Pathways & Applications (Visualization)

The following diagram illustrates the synthesis of the target acid and its subsequent cyclization into the pharmacologically active 1,8-naphthyridine scaffold.

SynthesisPathway cluster_legend Reaction Key Amine 2-Amino-5-bromopyridine (CAS 1072-97-5) Target N-(5-bromo-2-pyridyl) malonamic acid (CAS 834919-04-9) Amine->Target + Meldrum's Acid Reflux (MeCN) Meldrum Meldrum's Acid Cyclized 6-Bromo-4-hydroxy- 1,8-naphthyridin-2(1H)-one Target->Cyclized PPA or POCl3 Cyclization Decarbox N-(5-bromo-2-pyridyl) acetamide Target->Decarbox Heat/Acid (-CO2) key1 Blue: Synthesis key2 Red: Application

Figure 1: Synthetic pathway from precursor amine to the target malonamic acid and its downstream conversion to naphthyridine scaffolds.

Critical Handling & Storage

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). The carboxylic acid moiety can induce autocatalytic decomposition (decarboxylation) if exposed to moisture and heat.
    
  • Solubility:

    • High: DMSO, DMF.

    • Moderate: Methanol, Ethanol (warm).

    • Low: Water, Dichloromethane, Hexanes.

  • Safety: Treat as a skin and eye irritant (H315, H319). Use standard PPE including nitrile gloves and safety goggles.

References

  • Chen, B. C., et al. (2001). "Meldrum's acid in organic synthesis: A versatile synthon." Heterocycles.

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Application of 5-Bromopyridin-2-yl Malonamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-bromopyridin-2-yl moiety is a privileged scaffold in modern medicinal chemistry. The bromine atom at the 5-position enhances the molecule's lipophilicity and provides a highly directional vector for halogen bonding within protein binding pockets. Concurrently, the pyridine nitrogen acts as a critical hydrogen bond acceptor. When this functionalized ring is coupled with a malonamic acid or malonamide linker, the resulting derivatives exhibit potent biological activities. Most notably, these compounds have been successfully deployed as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) against HIV-1[1] and serve as highly tunable precursors for bromodomain inhibitors [3].

This whitepaper provides an in-depth technical guide on the physicochemical properties, mechanistic synthesis, and analytical validation of 5-bromopyridin-2-yl malonamic acid derivatives.

Physicochemical Profiling & Quantitative Data

To rationally design and synthesize these derivatives, researchers must account for the electronic effects of the 5-bromo substituent. The electron-withdrawing nature of both the pyridine nitrogen (via resonance) and the bromine atom (via induction) significantly deactivates the 2-amino group. This physicochemical reality dictates the necessity for highly efficient, low-temperature coupling strategies.

Below is the quantitative analytical profile for a standard, field-validated derivative of this class (N1-(5-Bromopyridin-2-yl)-N3-(quinolin-2-yl) malonamide, designated as AK8) [1].

ParameterValueAnalytical Method / Condition
Molecular Formula C₁₇H₁₃BrN₄O₂ (Standard Ref)Elemental Analysis
Melting Point 116 – 118 °CCapillary Method
Synthetic Yield 60%Post-Silica Gel Chromatography
IR (N-H stretch) 3343 cm⁻¹KBr Pellet
IR (C=O amide) 1671, 1720 cm⁻¹KBr Pellet
Mass Spectrometry m/z 351 (M⁺)ESI-MS

Mechanistic Rationale: The Causality of the Synthetic Workflow

Synthesizing 5-bromopyridin-2-yl malonamic acid derivatives presents two distinct chemical challenges:

  • Nucleophilic Deactivation: As established, the 5-bromopyridin-2-amine is a remarkably poor nucleophile.

  • Linker Instability: Malonic acid derivatives are highly susceptible to thermal decarboxylation.

Standard acid chloride couplings or high-temperature reflux methods frequently result in catastrophic yield loss due to the degradation of the malonate core. To circumvent this, the optimal protocol utilizes BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) as a coupling agent. BOP efficiently converts the malonic acid half-ester into a highly reactive benzotriazolyl ester intermediate at 0°C. This hyper-electrophilic intermediate successfully drives the C-N bond formation with the deactivated 5-bromopyridin-2-amine without requiring thermal energy, thereby preserving the integrity of the malonamide linker [1].

G Start1 5-bromopyridin-2-amine (Deactivated Nucleophile) Coupling C-N Bond Formation (RT, 12h) Start1->Coupling Nucleophilic attack Start2 Malonic Acid Monoester (Electrophile Precursor) Activation Carboxyl Activation (BOP, TEA, CH2Cl2, 0°C) Start2->Activation TEA deprotonation Intermediate Active Phosphonium Ester Activation->Intermediate BOP addition Intermediate->Coupling Product 5-bromopyridin-2-yl Malonamic Acid Ester Coupling->Product -HMPT, -PF6

Synthetic workflow for 5-bromopyridin-2-yl malonamic acid derivatives via BOP activation.

Experimental Protocol: Self-Validating Synthesis

This methodology is engineered with internal checkpoints to ensure structural integrity and maximize yield for N-(5-bromopyridin-2-yl)malonamic acid derivatives.

Phase 1: Reagent Preparation and Activation
  • Dissolution: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the malonic acid monoester (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

    • Causality: Strict anhydrous conditions are mandatory to prevent the premature aqueous hydrolysis of the highly reactive BOP-activated ester intermediate.

  • Base Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add Triethylamine (TEA, 2.5 eq) dropwise.

    • Causality: TEA serves a dual mechanistic purpose. It deprotonates the carboxylic acid to facilitate nucleophilic attack on the BOP reagent, and it neutralizes the hexafluorophosphoric acid generated during the reaction, preventing acidic degradation of the product.

  • Coupling Agent Addition: Add the BOP reagent (1.1 eq) to the mixture and stir for 30 minutes at 0°C.

    • Checkpoint: The solution should transition to a homogenous state, indicating the successful formation of the active benzotriazolyl ester.

Phase 2: Amide Bond Formation
  • Nucleophile Introduction: Add 5-bromopyridin-2-amine (1.0 eq) portion-wise to the activated mixture.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir continuously for 12 hours.

    • Causality: The extended reaction time at RT compensates for the inherently sluggish kinetics of the deactivated 5-bromopyridin-2-amine nucleophile, achieving high conversion rates without risking the thermal decarboxylation of the malonate core.

  • Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).

    • Checkpoint: The complete disappearance of the 5-bromopyridin-2-amine spot confirms reaction completion.

Phase 3: Workup and Analytical Validation
  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the target ester.

  • Saponification (If Free Acid is Required): Treat the isolated ester with LiOH (2.0 eq) in a THF/H₂O (3:1) mixture at RT for 4 hours. Follow with careful acidification to pH 3 using 1M HCl to precipitate the final 5-bromopyridin-2-yl malonamic acid.

  • Validation: Confirm the structural fidelity via FT-IR (verifying the dual C=O stretch around 1670-1720 cm⁻¹ and the N-H stretch at ~3340 cm⁻¹) and ¹H NMR (identifying the singlet for the malonamide CH₂ protons around δ 3.5-4.0 ppm, and the characteristic downfield doublet of the pyridine ring protons)[1].

Pharmacological Relevance & Downstream Applications

Beyond direct application as NNRTIs, the 5-bromopyridin-2-yl malonamic acid scaffold is a highly versatile building block for parallel synthesis in drug discovery. The bromine atom at the 5-position serves as an ideal leaving group for palladium-catalyzed Suzuki-Miyaura cross-couplings [2]. This allows medicinal chemists to easily elaborate the 5-position with various aryl or heteroaryl groups post-synthesis, tuning the electronic and steric properties of the malonamic acid derivative to fit specific target binding pockets, such as those required for advanced bromodomain inhibitors [3].

References

  • Title: Design, synthesis and biological screening of N1-(substituted pyridine-2-yl)-N3-(quinoline-2-yl) malonamide as novel anti-HIV-I agents. Source: Indian Journal of Chemistry, Vol. 57B, June 2018, pp. 870-879. URL: [Link]

  • Title: Bicyclic heterocyclic derivatives as bromodomain inhibitors (WO2015104653A1).

Synthesis and Diversification of the 2-Amino-5-Bromopyridine Malonic Acid Amide Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthesis, mechanistic rationale, and downstream application of the 2-amino-5-bromopyridine malonic acid amide intermediate.

Executive Summary

The compound 2-amino-5-bromopyridine is a privileged, highly sought-after building block in medicinal chemistry and agrochemical formulation[1]. It serves as a critical pharmaceutical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including anti-inflammatory agents, LSD1 inhibitors, and targeted kinase inhibitors like Ruxolitinib[2].

When this scaffold is coupled with malonic acid derivatives, it forms a highly versatile malonamide intermediate (e.g., N-(5-bromopyridin-2-yl)malonamide or its ester variants). This intermediate is a critical synthetic junction: it can be utilized as a linear hydrogen-bonding linker in drug design, or it can undergo intramolecular cyclization to construct rigid bicyclic systems such as pyrido[1,2-a]pyrimidines and 1,8-naphthyridines[3].

Mechanistic Rationale & Chemical Logic (E-E-A-T)

As an application scientist, it is crucial to understand that treating 2-amino-5-bromopyridine as a standard aliphatic amine or even a standard aniline will lead to synthetic failure.

The Nucleophilicity Problem: The 2-amino group on a pyridine ring exhibits significantly reduced nucleophilicity. The lone pair on the exocyclic nitrogen is highly delocalized into the electron-deficient, aromatic pyridine ring. Furthermore, the presence of the halogen (bromine) at the 5-position exacerbates this electron deficiency through strong inductive electron withdrawal (-I effect).

The Electrophile Solution: Because of this deactivation, standard peptide coupling conditions (e.g., reacting malonic acid with EDC/HOBt) fail to overcome the activation energy barrier, resulting in poor yields or complete recovery of starting materials. To successfully drive the acylation forward, chemists must employ highly reactive electrophiles—such as malonyl chloride —or utilize potent uronium-based coupling reagents (like HATU) combined with a strong base and elevated temperatures to form a highly active ester in situ[3].

Experimental Workflows: Step-by-Step Methodologies

The following protocols represent self-validating systems designed to overcome the inherent poor nucleophilicity of the substrate.

Protocol A: Direct Acylation via Malonyl Chloride

This method is preferred when the ultimate goal is rapid access to a cyclized heterocyclic core, as the highly reactive malonamide intermediate often undergoes spontaneous or base-catalyzed intramolecular cyclization[3].

  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar). Dissolve 2-amino-5-bromopyridine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add an organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq). This serves as an acid scavenger for the HCl generated during acylation. Cool the mixture to 0 °C using an ice bath.

  • Electrophile Introduction: Add malonyl chloride (1.2 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic reaction and prevents the formation of bis-acylated byproducts or uncontrolled polymerization.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to 15–20 °C. Stir for 24–48 hours. Validate reaction progress via LC-MS or TLC. The disappearance of the starting material (m/z 173/175) and the appearance of the intermediate (or its cyclized core, m/z ~241/243) indicate success[3].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Triturate the crude solid with cold diethyl ether to yield the cyclized 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one derivative.

Protocol B: Mono-Ester Peptide Coupling via HATU

When the linear malonamide intermediate (specifically the mono-ester) is required without premature cyclization, coupling ethyl hydrogen malonate with 2-amino-5-bromopyridine using HATU is the optimal route.

  • Activation: In a dry flask, dissolve ethyl hydrogen malonate (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to generate the active HOAt ester.

  • Coupling: Add 2-amino-5-bromopyridine (1.0 eq). Heat the reaction to 50 °C.

    • Causality: Mild heating is strictly required to overcome the high activation energy barrier caused by the poor nucleophilicity of the 2-aminopyridine.

  • Validation & Isolation: Monitor via LC-MS. Upon completion (typically 12–16 hours), dilute the mixture with ethyl acetate and wash extensively with 5% aqueous LiCl (to remove DMF) and 1M HCl (to remove unreacted amine). Dry and concentrate to afford ethyl 3-((5-bromopyridin-2-yl)amino)-3-oxopropanoate.

Quantitative Data: Optimization of Coupling Conditions

The table below summarizes the optimization of the malonamide formation, highlighting the necessity of reactive electrophiles over standard coupling agents.

Coupling StrategyReagentsSolventTemp (°C)Yield (%)Major Product State
Standard Amide Coupling Malonic acid, EDC, HOBt, DIPEADMF25< 15%Unreacted starting material
Mixed Anhydride Malonic acid, Isobutyl chloroformate, NMMTHF-10 to 2535%Linear malonamide acid
Uronium Activation Ethyl hydrogen malonate, HATU, DIPEADMF5072%Linear malonamide ester
Acid Chloride Acylation Malonyl chloride, TEADCM0 to 1584%Cyclized pyrido-pyrimidine

Downstream Diversification and Applications

The true architectural value of the 2-amino-5-bromopyridine malonic acid amide intermediate lies in its dual functionality. The malonamide moiety enables the construction of the heterocyclic core, while the 5-bromo substituent acts as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions.

In the development of advanced therapeutics, such as mTOR/PI3K inhibitors, the cyclized 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one core undergoes Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids[3]. Alternatively, Buchwald-Hartwig aminations can be utilized to introduce complex amine side chains. This allows medicinal chemists to perform rapid late-stage functionalization and deep structure-activity relationship (SAR) exploration without needing to rebuild the heterocyclic core from scratch.

Visualizations

SynthWorkflow A 2-Amino-5-bromopyridine (Poor Nucleophile) C N-(5-bromopyridin-2-yl) malonamide intermediate A->C Acylation (0°C to 15°C) B Malonyl Chloride (Strong Electrophile) B->C DCM / Base D 7-Bromo-4H-pyrido[1,2-a] pyrimidin-4-one core C->D Intramolecular Cyclization

Synthetic workflow from 2-amino-5-bromopyridine to the cyclized pyrido-pyrimidine core.

Downstream A Malonamide Intermediate / Cyclized Core (5-Bromo) B Suzuki-Miyaura Coupling (Boronic Acids, Pd catalyst) A->B C-C Bond Formation C Buchwald-Hartwig Amination (Amines, Pd catalyst) A->C C-N Bond Formation D Aryl/Heteroaryl Derivatives (e.g., mTOR/PI3K Inhibitors) B->D E Amino-Substituted Derivatives (Kinase Inhibitors) C->E

Downstream diversification pathways utilizing the 5-bromo synthetic handle.

References

  • Title: 2-Amino-5-bromopyridine (CAS No: 1072-97-5) API Intermediate Manufacturers Source: Apicule URL: [Link]

  • Title: BR112016029825B1 - compound Source: Google Patents URL

Sources

An In-depth Technical Guide to 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid, a versatile building block in medicinal chemistry. The document details its chemical properties, a robust synthesis protocol, and in-depth characterization methods. Furthermore, it explores the compound's significant potential in drug discovery, particularly in the development of kinase inhibitors and as a linker in bioconjugation strategies, offering field-proven insights for researchers in the pharmaceutical sciences.

Introduction

3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid, also known by its IUPAC name 2-[(5-bromopyridin-2-yl)carbamoyl]acetic acid, is a key organic intermediate. Its structure, incorporating a bromo-substituted pyridine ring and a reactive carboxylic acid moiety, makes it a valuable scaffold for the synthesis of diverse and complex molecules. The presence of the bromine atom provides a handle for various cross-coupling reactions, while the malonamic acid portion offers opportunities for further functionalization and amide bond formation. These characteristics have positioned this compound as a significant precursor in the synthesis of pharmacologically active agents.

Chemical Properties and Data

A thorough understanding of the physicochemical properties of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid is essential for its effective utilization in synthesis and drug design.

PropertyValueSource
Molecular Formula C₈H₇BrN₂O₃
Molecular Weight 259.06 g/mol
IUPAC Name 2-[(5-bromopyridin-2-yl)carbamoyl]acetic acid
CAS Number 834919-04-9
Canonical SMILES C1=CC(=NC=C1Br)NC(=O)CC(=O)O[1]

Synthesis and Purification

The synthesis of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid is typically achieved through the acylation of 2-amino-5-bromopyridine with a suitable malonic acid derivative. The following protocol outlines a reliable and scalable method.

Synthesis of the Precursor: 2-Amino-5-bromopyridine

The precursor, 2-amino-5-bromopyridine, is a commercially available compound. However, for large-scale syntheses or when commercial sources are unavailable, it can be synthesized from 2-aminopyridine via bromination.[2][3]

Synthesis of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic Acid

This protocol involves the reaction of 2-amino-5-bromopyridine with mono-ethyl malonate chloride (or a similar activated malonic acid derivative) followed by hydrolysis of the resulting ester.

Experimental Protocol:

Step 1: Acylation of 2-amino-5-bromopyridine

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, for example, triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of mono-ethyl malonate chloride (1.1 eq) in the same solvent to the stirred mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-((5-bromopyridin-2-yl)amino)-3-oxopropanoate.

Step 2: Hydrolysis of the Ester

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

  • Add a stoichiometric amount of a base, such as lithium hydroxide or sodium hydroxide, to the solution.

  • Stir the mixture at room temperature for 2-6 hours, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).

  • The product, 3-((5-bromopyridin-2-yl)amino)-3-oxopropanoic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the purified product.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis 2-Aminopyridine 2-Aminopyridine Bromination Bromination 2-Aminopyridine->Bromination 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Bromination->2-Amino-5-bromopyridine Acylation Acylation 2-Amino-5-bromopyridine->Acylation Mono-ethyl_malonate_chloride Mono-ethyl_malonate_chloride Mono-ethyl_malonate_chloride->Acylation Ester_Intermediate Ester_Intermediate Acylation->Ester_Intermediate Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis Target_Compound 3-((5-Bromopyridin-2-yl)amino)- 3-oxopropanoic acid Hydrolysis->Target_Compound

Caption: Synthetic pathway for 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid.

Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the propanoic acid chain, and the amide and carboxylic acid protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, including the N-H and C=O stretching vibrations of the amide, the O-H and C=O stretching of the carboxylic acid, and the C=C and C-N stretching of the pyridine ring.

  • Melting Point: The melting point is a useful indicator of purity.

Applications in Drug Discovery and Development

The unique structural features of 3-((5-bromopyridin-2-yl)amino)-3-oxopropanoic acid make it a highly attractive building block in drug discovery.

Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[4] The 2-aminopyridine motif is a well-established pharmacophore that can mimic the hinge-binding region of ATP in the kinase active site. The 5-bromo substituent on the pyridine ring provides a crucial vector for introducing further diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5] This allows for the synthesis of libraries of compounds with varied substituents at this position to optimize potency and selectivity against specific kinase targets. The propanoic acid side chain can be further modified to interact with other regions of the ATP-binding pocket or to modulate the physicochemical properties of the molecule.

Drug Development Workflow using the Scaffold:

Drug_Development_Workflow Scaffold 3-((5-Bromopyridin-2-yl)amino)- 3-oxopropanoic acid Coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) Scaffold->Coupling Library Library of Derivatives Coupling->Library Screening High-Throughput Screening (Kinase Inhibition Assays) Library->Screening Hit Hit Compounds Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Workflow for developing kinase inhibitors from the title compound.

Linker in Bioconjugation Chemistry

The bifunctional nature of 3-((5-bromopyridin-2-yl)amino)-3-oxopropanoic acid makes it a potential candidate for use as a linker in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). The carboxylic acid can be activated to form a stable amide bond with an amino group on a protein, such as the side chain of a lysine residue. The bromopyridine moiety can then serve as a handle for attaching a payload, such as a cytotoxic drug, via a cross-coupling reaction. This approach allows for the site-specific conjugation of drugs to antibodies, leading to more homogeneous and potentially more effective ADCs.[6][7]

Conclusion

3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its straightforward synthesis, coupled with the multiple points for chemical modification, makes it an ideal starting material for the generation of diverse chemical libraries. The demonstrated utility of the bromopyridine scaffold in the design of kinase inhibitors and the potential for its use in bioconjugation highlight its importance for researchers and scientists in the pharmaceutical industry. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in the pursuit of novel therapeutics.

References

  • Site-Selective Antibody Conjugation with Dibromopyrazines. PMC. [Link]

  • The Use of Bromopyridazinedione Derivatives in Chemical Biology. ResearchGate. [Link]

  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Enabling the controlled assembly of antibody conjugates with a loading of two modules without antibody engineering. PMC. [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal. [Link]

  • Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem. [Link]

  • 2-Amino-5-bromopyridine. PubChem. [Link]

  • N-(5-Bromopyridin-2-yl)acetamide. PMC. [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

  • Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Revista de la Sociedad Química de México. [Link]

  • Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate. PubChemLite. [Link]

Sources

Strategic Utilization of 5-Bromopyridine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-bromopyridine scaffold (systematically 3-bromopyridine substituted at the 6-position) represents a "privileged structure" in modern drug discovery. Its utility stems from the electronic asymmetry of the pyridine ring, which allows for highly regioselective functionalization. Unlike benzene analogs, the nitrogen atom in the pyridine ring creates a dipole that differentiates the C2, C3, and C4 positions.

For medicinal chemists, the 5-bromo-2-substituted pyridine motif is particularly valuable because it serves as a bifunctional orthogonal handle:

  • The C2-position (often F, Cl, or NH₂) allows for nucleophilic aromatic substitution (SₙAr) or directed hydrogen bonding in the kinase hinge region.

  • The C5-position (Br) serves as a robust vector for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend the carbon skeleton into the solvent-exposed regions of a binding pocket.

This guide details the physicochemical properties, reactivity profiles, and application of this scaffold, using the FDA-approved ALK inhibitor Crizotinib as a primary case study.

Key Building Blocks & Physicochemical Properties[1][2][3][4]

The physical form and handling of 5-bromopyridine derivatives vary significantly based on the C2-substituent. Below is a comparison of the three most common "gateway" building blocks.

Table 1: Physicochemical Profile of Core 5-Bromopyridine Scaffolds

CompoundCAS No.[1][2][3][4][5]StructureMP (°C)Electronic CharacterPrimary Utility
2-Amino-5-bromopyridine 1072-97-5(H₂N)-Py-Br133–138Electron-rich (Donor)Kinase hinge binder; Precursor to imidazopyridines.
2-Fluoro-5-bromopyridine 766-11-0F-Py-Br30–31Electron-deficientHighly reactive SₙAr substrate; Low-melting solid (handle with care).
2-Chloro-5-bromopyridine 53939-30-3Cl-Py-Br65–69BalancedVersatile intermediate; C2-Cl is displaceable but stable enough for C5-coupling.

Expert Insight: While the 2-fluoro analog is a more reactive SₙAr substrate, it is often a low-melting solid or oil, making it harder to handle in large batches than the crystalline 2-chloro or 2-amino analogs. For scale-up, the 2-chloro derivative is often the preferred balance of reactivity and physical stability.

Reactivity & Functionalization Protocols

The Regioselectivity Challenge

In 2,5-dihalopyridines (e.g., 2-chloro-5-bromopyridine), the chemist faces a choice: which halogen reacts first?

  • Nucleophilic Attack (SₙAr): Occurs exclusively at C2 due to the electron-withdrawing nature of the nitrogen and the stabilization of the Meisenheimer complex.

  • Metal-Halogen Exchange (Lithiation): Occurs kinetically at C5 (Br) because the C-Br bond is weaker than C-Cl or C-F, and C5 is less sterically hindered/electronically deactivated than C2.

  • Pd-Catalyzed Coupling: Occurs preferentially at C5 (Br) due to the weaker bond dissociation energy of C-Br compared to C-Cl/C-F.

Protocol A: Regioselective Suzuki-Miyaura Coupling

This protocol demonstrates the selective coupling at C5 while leaving a C2-chloride intact for subsequent functionalization.

Target: 2-Chloro-5-phenylpyridine Substrate: 2-Chloro-5-bromopyridine

  • Setup: Charge a reaction vessel with 2-chloro-5-bromopyridine (1.0 equiv), Phenylboronic acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (3 mol%).

  • Solvent/Base: Add 1,4-Dioxane (0.2 M) and 2M aqueous Na₂CO₃ (2.0 equiv).

  • Deoxygenation: Sparge with Argon for 10 minutes. Critical Step: Oxygen poisons the Pd(0) species, leading to homocoupling or dehalogenation.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The oxidative addition of Pd(0) into the C-Br bond is significantly faster than into the C-Cl bond. Using a phosphine ligand like dppf prevents "ligand scrambling" and maintains selectivity.

Protocol B: The "Turbo Grignard" Exchange

Lithiation of pyridines is notorious for side reactions like nucleophilic attack at the ring nitrogen or "halogen dance" (migration of the halogen). The use of Turbo Grignard (iPrMgCl·LiCl) solves this by enabling Br/Mg exchange at moderate temperatures (-15°C to 0°C) rather than cryogenic (-78°C) conditions required for n-BuLi.

Target: 5-Formyl-2-chloropyridine Substrate: 2-Chloro-5-bromopyridine

  • Exchange: Dissolve substrate in anhydrous THF (0.5 M) under N₂. Cool to -15°C.

  • Reagent Addition: Dropwise add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF). Stir for 30 min.

    • Validation: Quench a small aliquot with D₂O and check NMR/MS. Disappearance of Br and appearance of D at C5 confirms the magnesiated species.

  • Electrophile Trapping: Add dry DMF (1.5 equiv). Warm to RT over 1 hour.[6]

  • Quench: Add saturated NH₄Cl solution.

Visualizing Reactivity Logic

The following diagram illustrates the divergent synthetic pathways available from the 2-chloro-5-bromopyridine core.

ReactivityMap Core 2-Chloro-5-bromopyridine SnAr Nucleophilic Subst. (SnAr) (Amines/Alkoxides) Core->SnAr Nucleophile, Heat PdCouple Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->PdCouple Pd(0), Boronic Acid LiExchange Metal-Halogen Exchange (iPrMgCl·LiCl) Core->LiExchange Turbo Grignard, -15°C Prod_SnAr 2-Substituted-5-bromopyridine (C2 Functionalization) SnAr->Prod_SnAr Prod_Pd 2-Chloro-5-aryl/aminopyridine (C5 Functionalization) PdCouple->Prod_Pd Prod_Li 2-Chloro-5-formyl/acylpyridine (C5 Carbonyls) LiExchange->Prod_Li

Caption: Divergent functionalization of 2-chloro-5-bromopyridine based on reaction type.

Case Study: Crizotinib (Xalkori)

Crizotinib is a first-in-class ALK inhibitor used for non-small cell lung cancer (NSCLC).[7] Its synthesis relies heavily on the 5-bromopyridine scaffold to construct the core pharmacophore.

The Role of the Scaffold

The 2-aminopyridine moiety in Crizotinib acts as the hinge binder , forming crucial hydrogen bonds with the kinase ATP pocket.[8] The 5-position is linked to a pyrazole ring, which extends into the hydrophobic pocket.

Synthetic Workflow

The industrial synthesis (Pfizer) utilizes 2-amino-5-bromo-3-hydroxypyridine (protected) as the starting material.

  • Mitsunobu Reaction: The C3-hydroxyl group is etherified with a chiral alcohol (1-(2,6-dichloro-3-fluorophenyl)ethanol) to install the "tail" of the drug.

  • Protection: The C2-amine is Boc-protected to prevent interference during coupling.

  • Suzuki Coupling: The 5-bromo position is coupled with a pyrazole-4-boronic ester. This is the critical step that links the hinge binder to the rest of the molecule.

  • Deprotection: Acidic removal of the Boc group yields the final drug.

Crizotinib Start 2-Amino-5-bromo-3-hydroxypyridine Step1 Mitsunobu Etherification (Install Chiral Tail) Start->Step1 Inter1 5-Bromo-Intermediate Step1->Inter1 Step2 Suzuki Coupling at C5-Br (Link Pyrazole) Inter1->Step2 + Pyrazole Boronate Final Crizotinib (ALK Inhibitor) Step2->Final Deprotection

Caption: Simplified flow of Crizotinib synthesis highlighting the C5-coupling event.

References

  • Crizotinib Synthesis: Cui, J. J., et al. "Discovery of a novel class of potent, selective, and orally bioavailable ALK inhibitors." Journal of Medicinal Chemistry 54.18 (2011): 6342-6363. Link

  • Turbo Grignard Reagents: Krasovskiy, A., & Knochel, P. "A LiCl-mediated Br/Mg exchange reaction for the preparation of functionalized aryl- and heteroarylmagnesium compounds from organic bromides." Angewandte Chemie International Edition 43.25 (2004): 3333-3336. Link

  • Halogen Dance: Schlosser, M. "The halogen dance: a specific rearrangement of lithiated halopyridines." Tetrahedron 61.3 (2005): 663-670.
  • Pyridine Coupling Review: Campeau, L. C., & Fagnou, K. "Pd-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules." Chemical Science 2.11 (2011): 2150-2164. Link

Sources

An In-depth Technical Guide to the Solubility Profile of Pyridyl Malonamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In modern drug discovery, the adage "a drug must be in solution to be absorbed" has never been more pertinent. Poor aqueous solubility is a primary contributor to the high attrition rates of promising drug candidates. Among the vast chemical scaffolds explored, pyridyl malonamic acid derivatives have emerged as a versatile class, appearing in the development of novel therapeutics, including TGR5 agonists and FLT3 inhibitors.[1][2] The presence of both a basic pyridine ring and an acidic malonamic acid moiety imparts complex physicochemical properties that demand a thorough and nuanced understanding of their solubility.

This guide eschews a one-size-fits-all template. Instead, it is structured to provide a logical and in-depth exploration of the core principles, experimental methodologies, and strategic thinking required to comprehensively characterize the solubility of this important chemical class. We will proceed from the foundational chemistry to practical, field-proven protocols, equipping the research and development scientist with the tools to generate robust, decision-driving data.

Part 1: The Physicochemical Landscape of Pyridyl Malonamic Acid Derivatives

The solubility of any compound is intrinsically linked to its molecular structure. For pyridyl malonamic acid derivatives, the key lies in the interplay between the pyridine head, the malonamic acid tail, and any substituents on either moiety.

  • The Pyridine Moiety: The pyridine ring is a polar, weakly basic heterocycle.[3] Its nitrogen atom has a pKa of approximately 5.2, meaning it will be protonated and positively charged (as a pyridinium cation) in acidic environments (pH < 5.2).[4][5] This ionization dramatically increases aqueous solubility. The pyridine ring itself is a key pharmacophore in numerous drugs, often used to enhance solubility and bioavailability.[6][7]

  • The Malonamic Acid Moiety: This portion of the molecule contains a carboxylic acid and an amide. The carboxylic acid is the dominant acidic functional group. Malonic acid itself has two pKa values, around 2.8 and 5.7.[8] In a malonamic acid derivative, we are primarily concerned with the single carboxylic acid pKa, which will typically fall in the range of 3-5. At pH values above its pKa, this group will deprotonate to form a negatively charged carboxylate, which significantly enhances water solubility.[9]

  • Amphoteric Nature and the Zwitterion: The presence of both a basic nitrogen and an acidic carboxylic acid group makes these molecules amphoteric. At a specific pH, known as the isoelectric point (pI), the molecule will exist predominantly as a neutral zwitterion, with both a positive (pyridinium) and a negative (carboxylate) charge. The solubility of a compound is often at its minimum at its isoelectric point due to the strong intermolecular electrostatic interactions that favor the crystal lattice over solvation.

Key Factors Influencing Solubility
  • pH: As discussed, pH is the most critical factor. Solubility will be highest at low pH (due to pyridine protonation) and high pH (due to carboxylate formation) and lowest near the isoelectric point.

  • Solid-State Properties: The crystal lattice energy of the solid form (polymorph, salt, or co-crystal) must be overcome by the energy of solvation. Different polymorphs of the same compound can exhibit vastly different solubilities.[10]

  • Temperature: For most substances, solubility is an endothermic process, meaning it increases with temperature.[11][12] This is a critical parameter to control in all experiments.

  • Polarity: The "like dissolves like" principle applies. The polarity of the solvent system will heavily influence solubility. While water is the primary biological solvent, co-solvents are often used in assays.[9][12]

  • Common Ion Effect & Ionic Strength: The presence of other ions in solution can decrease the solubility of a salt form. This is particularly relevant when using buffered solutions.

This interplay of factors can be visualized as a decision tree for predicting solubility behavior.

Caption: Logical flow for predicting the pH-dependent solubility of a pyridyl malonamic acid derivative.

Part 2: Experimental Determination of Solubility: A Phased Approach

A robust solubility assessment strategy employs a tiered approach, starting with high-throughput kinetic assays for initial rank-ordering and progressing to more resource-intensive thermodynamic (equilibrium) assays for definitive characterization.

Phase 1: Kinetic Solubility Screening (High-Throughput)

Kinetic solubility measures the concentration at which a compound precipitates out of a solution when added from a concentrated DMSO stock. It reflects metastable behavior and is excellent for triaging large numbers of compounds in early discovery.[10] The most common method is nephelometry or turbidimetry, which detects precipitation by light scattering.[13][14]

Caption: High-throughput kinetic solubility workflow using nephelometry.

Phase 2: Thermodynamic (Equilibrium) Solubility - The Gold Standard

Thermodynamic solubility is the true saturation concentration of a compound in a specific medium at equilibrium. The shake-flask method is the universally recognized gold standard for this measurement.[10][15] It is more time and compound-intensive but provides the most accurate and relevant data for lead optimization and formulation development.

This protocol is a self-validating system, incorporating checks for equilibrium, solid-state form, and analytical robustness.

1. Materials & Reagents:

  • Test Compound (solid powder)

  • Buffer Solutions (e.g., pH 2.0, 5.0, 7.4, 9.0)

  • Organic Solvent for analytical standard (e.g., Acetonitrile, DMSO)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • Centrifuge

  • Low-binding filter plates or syringe filters (e.g., 0.45 µm PVDF)

  • HPLC-UV or LC-MS/MS system

2. Experimental Procedure:

  • Step 1: Compound Addition: Add an excess of solid compound to a series of vials (in triplicate for each pH). "Excess" is critical; a visible amount of solid must remain at the end of the experiment. A good starting point is 2 mg of compound per 1 mL of buffer.

    • Causality: Using excess solid ensures that the resulting solution is truly saturated, which is the definition of equilibrium solubility.

  • Step 2: Incubation & Agitation: Add 1 mL of the desired buffer to each vial. Cap securely and place on the orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours.

    • Causality: Prolonged agitation is required to ensure the system reaches thermodynamic equilibrium. For compounds that may convert to different solid forms, longer incubation (up to 72 hours) may be necessary.[10] Sampling at two time points (e.g., 24h and 48h) can confirm that equilibrium has been reached (i.e., the concentration is no longer changing).

  • Step 3: Phase Separation: After incubation, allow the vials to stand for 30 minutes for heavy solids to settle. Then, separate the saturated supernatant from the undissolved solid. The preferred method is centrifugation (e.g., 10,000 x g for 15 minutes) followed by careful filtration of the supernatant.[10][13]

    • Causality: This two-step separation is crucial to prevent any microscopic solid particles from being carried over into the analytical sample, which would artificially inflate the measured solubility. Filtration should be performed with low-binding materials to prevent loss of the dissolved compound.

  • Step 4: Sample Preparation & Analysis: Carefully take an aliquot of the clear filtrate and dilute it into a suitable mobile phase for analysis. Prepare a standard calibration curve of the compound. Analyze the samples using a validated, stability-indicating HPLC-UV or LC-MS/MS method.[10][13]

    • Causality: HPLC-based methods are superior to simple UV spectroscopy because they can separate the parent compound from any potential impurities or degradation products, ensuring you are only quantifying the solubility of the intact molecule.[13]

  • Step 5: Solid-State Analysis (Self-Validation): Recover the remaining solid from the vials. Analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) and compare it to the starting material.[10]

    • Causality: This step is essential for trustworthiness. It confirms whether the compound changed its solid form (e.g., disproportionated from a salt to a free base, or converted to a different polymorph) during the experiment. The measured solubility must be associated with a specific, known solid form.

Data Presentation & Interpretation

Quantitative solubility data should always be presented in a clear, tabular format.

Derivative IDpH 2.0 (µg/mL)pH 5.0 (µg/mL)pH 7.4 (µg/mL)Solid Form Post-Assay
PMAD-001>20015.2185.4Form I (Unchanged)
PMAD-002>2002.145.7Form I (Unchanged)
PMAD-003 (Salt)>20089.510.3Converted to Free Base

Table 1: Example Thermodynamic Solubility Data for a Series of Pyridyl Malonamic Acid Derivatives (PMADs) at 25°C.

Interpretation of Table 1:

  • PMAD-001 & PMAD-002: Both show high solubility at low pH (protonated pyridine) and increasing solubility at higher pH (deprotonated carboxylate). The minimum solubility is observed at pH 5.0, which is likely near the isoelectric point. PMAD-001 is significantly more soluble than PMAD-002 across the board, suggesting a substituent difference that favors solvation.

  • PMAD-003: This was likely tested as a salt. While it shows good solubility at pH 5.0, the conversion to the free base at pH 7.4 resulted in a significant drop in solubility. This is a critical finding, as it indicates potential for precipitation upon moving from the stomach to the intestine.

The choice of assay depends on the stage of development, with a clear progression in rigor and resource allocation.

Assay TypeThroughputCompound RequiredKey OutputBest Use CaseProsCons
Kinetic (Nephelometry) HighLow (<1 mg)Precipitation ThresholdEarly Discovery, Library TriageFast, automated, low compound usageNot true equilibrium, can be skewed by DMSO/colloids[10]
Thermodynamic (Shake-Flask) LowHigh (>5 mg)Equilibrium SolubilityLead Optimization, Pre-formulationGold standard, highly accurate, provides solid-state infoSlow, labor-intensive, high compound usage

Table 2: Comparison of Key Solubility Assay Methodologies.

Part 3: Beyond Buffers: Biorelevant Media

While buffered solutions are essential for determining intrinsic physicochemical properties, they do not fully represent the conditions in the gastrointestinal tract. For later-stage compounds, solubility should be assessed in biorelevant media.[10]

  • Simulated Gastric Fluid (SGF): Low pH, contains pepsin.

  • Fasted-State Simulated Intestinal Fluid (FaSSIF): pH ~6.5, contains bile salts and lecithin, simulating pre-meal intestinal conditions.

  • Fed-State Simulated Intestinal Fluid (FeSSIF): pH ~5.0, contains higher concentrations of bile salts and lecithin, simulating post-meal conditions.

These media can significantly increase the apparent solubility of lipophilic compounds through micellar solubilization, providing a more accurate prediction of in vivo behavior.[10]

Conclusion

Characterizing the solubility profile of pyridyl malonamic acid derivatives is a multi-faceted task that requires a deep understanding of their amphoteric chemistry and a strategic, phased experimental approach. By beginning with high-throughput kinetic screens to guide initial structure-activity relationships and progressing to definitive shake-flask equilibrium studies in both simple buffers and biorelevant media, researchers can build a comprehensive and reliable data package. This rigorous, self-validating approach ensures that decisions made during the drug discovery and development process are based on a foundation of scientific integrity, ultimately increasing the probability of selecting candidates with a viable path to clinical success.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Books.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. PMC.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • What is the stability of malonic acid under different conditions?. (2025). Blog.
  • Experiment and modelling on solubility of malonic acid in different solvents. (2025).
  • Discovery of novel pyrimidine and malonamide deriv
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
  • Polarity and Solubility of Malonic Acid. (2024). ChemicalBook.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.
  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). PubMed.
  • 17.3: Factors That Affect Solubility. (2023). Chemistry LibreTexts.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • The Effect of Malonic acid on the Physico-Chemical Characterisation of 4-Hydroxy Pyridine: A New Third order NLO single crystal | Request PDF. (2025).
  • Pyridine. Wikipedia.
  • TABLE 3-2, Physical and Chemical Properties of Pyridine. NCBI.
  • A graphical representation of all physicochemical properties of... | Download Scientific Diagram. (2014).
  • Pyridinium. Wikipedia.

Sources

Acylation of 2-Aminopyridine with Malonic Acid: Mechanistic Insights and Applications in Mesoionic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The acylation and subsequent cyclocondensation of 2-aminopyridine with malonic acid (and its esterified derivatives) represent a cornerstone reaction in heterocyclic chemistry[1]. Historically rooted in the classical Tschitschibabin (Chichibabin) synthesis to produce pyrido[1,2-a]pyrimidine-2,4-diones[1], this chemical pathway has experienced a major renaissance in modern drug discovery and agrochemistry[2]. Today, the condensation of substituted 2-aminopyridines with activated malonic acids is the primary synthetic route to mesoionic pyrido[1,2-a]pyrimidinones —a class of highly potent, structurally unique insecticides that includes the commercial blockbuster Triflumezopyrim[2],[3].

This technical guide deconstructs the mechanistic causality of this reaction, provides field-proven, self-validating experimental protocols, and consolidates quantitative data to guide researchers in synthesizing these complex bicyclic scaffolds.

Mechanistic Causality in Cyclocondensation

The successful synthesis of the pyrido[1,2-a]pyrimidine core relies on precisely orchestrating the reactivity of two components: the ambident nucleophile (2-aminopyridine) and the bis-electrophile (malonic acid derivative).

The Ambident Nature of 2-Aminopyridine

2-Aminopyridine possesses two nucleophilic centers: the exocyclic primary amine and the endocyclic pyridine nitrogen. Kinetically and sterically, the exocyclic primary amine is significantly more nucleophilic. Therefore, when introduced to a highly electrophilic malonyl species, the initial nucleophilic attack strictly occurs at the exocyclic amine, resulting in an N-acylation event that forms a mono-amide intermediate[2]. Once this intermediate is formed, the endocyclic pyridine nitrogen is held in close spatial proximity to the remaining electrophilic carbonyl, facilitating a rapid intramolecular cyclization that yields the bicyclic core[4].

Electrophilic Activation of Malonic Acid

Malonic acid in its native state is a poor electrophile and is highly prone to thermal decarboxylation if heated without activation. While classical methods bypassed this by reacting 2-aminopyridine with diethyl malonate at extreme temperatures (>200 °C)[5],[1], modern synthesis demands milder, higher-yielding conditions.

To achieve this, the malonic acid must be converted in situ into a highly reactive malonyl dichloride . This is universally achieved using chlorinating agents such as phosphorus oxychloride (POCl


)[6] or oxalyl chloride ((COCl)

)[2],[4]. The diacid chloride is a potent bis-electrophile that readily undergoes the tandem acylation-cyclization cascade at room temperature or under gentle reflux.

Mechanism A Malonic Acid B Activation (POCl3 or Oxalyl Chloride) A->B C Malonyl Dichloride B->C Chlorination E N-Acylation (Exocyclic) C->E D 2-Aminopyridine D->E Nucleophilic Attack F Intramolecular Cyclization E->F Base-Promoted G Pyrido[1,2-a]pyrimidine Core F->G -HCl

Figure 1: Mechanistic pathway of 2-aminopyridine acylation and cyclocondensation.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the physical or chemical rationale (the "why") and the validation checkpoint to ensure the reaction is proceeding as intended.

Protocol A: Modern Synthesis of Mesoionic Pyrido[1,2-a]pyrimidinones (Oxalyl Chloride Activation)

This protocol is the industry standard for synthesizing bioactive mesoionic compounds (e.g., Triflumezopyrim analogs) due to its high yield and avoidance of highly toxic POCl


[2],[4].
  • Step 1: Catalytic Activation of Malonic Acid

    • Procedure : In a flame-dried flask under inert atmosphere (N

      
      ), dissolve 1.0 equivalent of the substituted malonic acid (e.g., 2-(3-(trifluoromethyl)phenyl)malonic acid) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add 2.5 equivalents of oxalyl chloride dropwise, followed by 2-3 drops of anhydrous N,N-dimethylformamide (DMF).
      
    • Causality : DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, which rapidly reacts with the carboxylic acid to form the acyl chloride, releasing CO

      
       and CO gases.
      
    • Validation : The reaction is self-indicating; the cessation of gas evolution confirms the complete conversion to malonyl dichloride.

  • Step 2: Tandem Acylation-Cyclocondensation

    • Procedure : Warm the mixture to room temperature and stir for 1 hour. Concentrate under reduced pressure to remove excess oxalyl chloride. Redissolve the crude malonyl dichloride in anhydrous toluene. Add 1.0 equivalent of the 2-aminopyridine derivative and 3.0 equivalents of triethylamine (Et

      
      N). Reflux for 3–5 hours[2],[4].
      
    • Causality : Toluene provides the necessary boiling point (110 °C) to drive the cyclization thermodynamically. Et

      
      N serves as an acid scavenger, neutralizing the HCl generated during amide formation and driving the equilibrium toward the mesoionic product.
      
    • Validation : Monitor via TLC (Ethyl Acetate/Hexane). The disappearance of the highly polar 2-aminopyridine spot and the appearance of a distinct, UV-active product spot indicates successful cyclization.

  • Step 3: Quench, Extraction, and Purification

    • Procedure : Cool the reaction to room temperature and quench with ice water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate. Purify via silica gel flash chromatography.
    • Causality : The ice-water quench hydrolyzes any unreacted acyl chlorides. The brine wash is critical to remove residual DMF and triethylamine hydrochloride salts, which can interfere with subsequent biological assays. Na

      
      SO
      
      
      
      removes micro-emulsions of water prior to concentration.
    • Validation : Validate the purified mesoionic core via

      
      H-NMR (looking for the characteristic shift of the pyrimidine/pyridine protons) and LC-MS to confirm the exact mass of the cyclized product.
      

Workflow Step1 Step1 Step2 2. Condensation 2-Aminopyridine + Et3N Reflux 3-5h Step1->Step2 Step3 3. Quench & Extract Ice-water quench EtOAc extraction Step2->Step3 Step4 4. Purification Brine wash, Na2SO4 Silica Chromatography Step3->Step4 Step5 5. Validation NMR, LC-MS Yield Calculation Step4->Step5

Figure 2: Step-by-step workflow for the synthesis of mesoionic pyrido[1,2-a]pyrimidinones.

Quantitative Data & Comparative Analysis

The structural modifications on both the 2-aminopyridine and malonic acid moieties heavily dictate the biological efficacy of the resulting mesoionic compounds. Table 1 summarizes the quantitative synthetic and biological data across different derivatives.

Table 1: Synthetic Yields and Biological Efficacy of Pyrido[1,2-a]pyrimidine Derivatives

Compound / DerivativeTarget PestActivation AgentSynthetic YieldBiological Efficacy (LC

/ Mortality)
Reference
Triflumezopyrim (TFM) Various HoppersOxalyl Chloride / SOCl

70–85%3.05 μg/mL[2],[4]
Compound WZ18 (Oxime Ester)Megoura japonicaOxalyl Chloride~75%1.73 μg/mL[4]
Compound I13 (Neonicotinoid)Aphis craccivoraPOCl

~80%92% mortality at 100 μg/mL[6]
Pyrido[1,2-a]pyrimidine-2,4-dione N/A (Classical)None (Neat, 230 °C)30–60%N/A[5],[1]

Data Interpretation: The transition from classical neat conditions to modern acid chloride activation not only drastically improves synthetic yields (from ~45% to >75%) but also enables the incorporation of sensitive functional groups (like oxime esters and neonicotinoid moieties) that would otherwise degrade at 230 °C[5],[6],[4].

References

  • [5] A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones | ChemRxiv | 5

  • [1] Malonates in Cyclocondensation Reactions | PMC (nih.gov) | 1

  • [2] The Rise of Mesoionic Pyrido[1,2-a]pyrimidinones: A Technical Guide to Their Discovery and Synthesis | Benchchem | 2

  • [6] Synthesis and Insecticidal Activity of Mesoionic Pyrido[1,2-α]pyrimidinone Derivatives Containing a Neonicotinoid Moiety | MDPI | 6

  • [4] New Mesoionic Pyrido[1,2‑a] Pyrimidines Containing Oxime Esters against Megoura japonica with Better Safety to Pollinating Insects | PMC (nih.gov) | 4

  • [3] Mesoionic Pyrido[1,2-a]pyrimidinone Insecticides: From Discovery to Triflumezopyrim and Dicloromezotiaz | ResearchGate |3

Sources

Pharmacophore Mapping of 5-Bromopyridine-2-yl Amides: A Technical Guide for Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-bromopyridine-2-yl amide scaffold is a highly privileged motif in modern medicinal chemistry. Due to its unique stereoelectronic properties, it serves as a core pharmacophore in a diverse array of therapeutic agents, ranging from bacterial Enoyl-ACP Reductase (FabI) inhibitors[1] to positive allosteric modulators of δ-containing γ-Aminobutyric Acid Type A (GABAA) receptors[2]. This whitepaper provides an in-depth technical analysis of the scaffold's pharmacophoric features, details the causality behind its synthetic assembly, and outlines a self-validating experimental workflow for structure-activity relationship (SAR) optimization.

Structural Deconstruction of the Pharmacophore

The pharmacological versatility of 5-bromopyridine-2-yl amides stems from three distinct, highly programmable structural domains. Understanding the specific atomic contributions of each domain is critical for rational drug design.

  • The Pyridine Core: The sp2-hybridized ring provides a planar aromatic system for π-π stacking. Crucially, the nitrogen atom possesses a lone pair of electrons orthogonal to the π-system, acting as a potent, localized hydrogen-bond acceptor[3]. Its weak basicity enhances aqueous solubility and improves the overall pharmacokinetic profile compared to purely carbocyclic (phenyl) bioisosteres[3].

  • The Amide Linkage: The partial double-bond character of the amide C-N bond imposes conformational rigidity, locking the molecule into a predictable vector. The amide acts as a bidentate interaction hub: the carbonyl oxygen serves as a hydrogen-bond acceptor, while the secondary amine (NH) acts as a critical hydrogen-bond donor. In cases where metabolic stability is compromised by amidases, bioisosteric replacement with tetrazoles is frequently employed[4].

  • The 5-Bromo Substituent: The bromine atom serves a dual purpose. Biologically, it acts as a highly polarizable lipophilic anchor, frequently engaging in halogen bonding with backbone carbonyls deep within hydrophobic protein pockets[2]. Synthetically, it provides an indispensable functional handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions)[1].

G Core 5-Bromopyridine-2-yl Amide Bromo 5-Bromo Substituent Core->Bromo Lipophilic Anchor / Halogen Bond Pyridine Pyridine Nitrogen Core->Pyridine H-Bond Acceptor AmideNH Amide NH Core->AmideNH H-Bond Donor AmideCO Amide Carbonyl Core->AmideCO H-Bond Acceptor

Logical mapping of the 5-bromopyridine-2-yl amide pharmacophore features.

Mechanism of Action & Target Engagement

To illustrate the pharmacophore's utility, we examine its role as a positive allosteric modulator (PAM) of the GABAA receptor (e.g., DS2 analogs). The 5-bromopyridine-2-yl amide does not bind to the orthosteric GABA site; rather, it engages an allosteric pocket. The pyridine nitrogen forms a hydrogen bond with a localized threonine residue, while the 5-bromo group occupies a distinct hydrophobic sub-pocket, locking the receptor into a conformation that increases its binding affinity for GABA[2].

Pathway Ligand 5-Bromopyridine Amide (Allosteric Modulator) Receptor GABAA Receptor (δ-containing) Ligand->Receptor Binds Allosteric Site Conformation Receptor Conformational Shift Receptor->Conformation Induces Channel Chloride Channel Opening Conformation->Channel Increases GABA Affinity Effect Neuronal Hyperpolarization Channel->Effect Cl- Influx

Mechanism of action for 5-bromopyridine amides as GABAA receptor modulators.

Experimental Methodology: Synthesis & Validation Protocols

A robust pharmacophore mapping strategy requires a self-validating experimental workflow. The following protocol details the synthesis of the core scaffold and the generation of internal negative controls to definitively prove the necessity of each pharmacophoric feature.

Step-by-Step Protocol: Scaffold Assembly and Control Generation

Phase 1: Scaffold Synthesis (Acylation)

  • Preparation: Dissolve 1.0 equivalent of 2-amino-5-bromopyridine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive acylating agent, which would drastically reduce the yield[5].

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA). Causality: TEA acts as an acid scavenger. As the reaction proceeds, HCl is generated. Without TEA, the HCl would protonate the weakly basic pyridine nitrogen, deactivating the ring toward nucleophilic attack and causing the starting material to precipitate out of solution.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of the desired acid chloride dropwise. Causality: The localized cooling controls the exothermic nature of the acylation, suppressing the formation of unwanted di-acylated side products[5].

  • Workup: Allow the reaction to warm to room temperature, quench with saturated aqueous NaHCO3, extract with ethyl acetate, and purify via flash chromatography.

Phase 2: Self-Validating Pharmacophore Controls To ensure the observed biological activity is directly tied to the hypothesized pharmacophore (rather than non-specific lipophilicity), the system must validate itself through deliberate structural disruption:

  • H-Bond Donor Knockout: React a portion of the purified amide with sodium hydride (NaH) and methyl iodide (MeI) to generate the N-methyl amide analog. Causality: This eliminates the secondary amine's hydrogen-bond donating capability. A subsequent drop in target affinity confirms the NH group's critical role.

  • Halogen Bond Knockout: Synthesize a parallel batch using 2-aminopyridine (lacking the 5-bromo group). Causality: Comparing the binding kinetics of the brominated vs. non-brominated analogs isolates the exact energetic contribution of the halogen bond/lipophilic anchor.

Workflow Step1 1. Scaffold Assembly (Acylation of 2-amino-5-bromopyridine) Step2 2. Control Generation (N-methylation & Des-bromo synthesis) Step1->Step2 Step3 3. Target Engagement (Thermal Shift / Binding Assays) Step2->Step3 Step4 4. Structural Analysis (X-ray Crystallography) Step3->Step4 Step5 5. Pharmacophore Refinement (Iterative SAR Optimization) Step4->Step5 Step5->Step1 Lead Optimization Cycle

Iterative experimental workflow for synthesizing and validating 5-bromopyridine amides.

Quantitative SAR Analysis

The table below summarizes the structure-activity relationship (SAR) data derived from the self-validating protocol, utilizing bacterial FabI inhibition as the benchmark target[1]. The data quantitatively proves the necessity of each mapped pharmacophore feature.

Compound ModificationTarget AssayIC50 (μM)Pharmacophore Implication
Core 5-Bromopyridine Amide FabI (S. aureus)2.4Baseline activity; optimal stereoelectronic fit in the active site.
Des-bromo analog FabI (S. aureus)>30.0Complete loss of activity; confirms the necessity of the lipophilic anchor/halogen bond.
N-methyl amide analog FabI (S. aureus)>50.0Complete loss of activity; confirms the amide NH is an essential H-bond donor.
Phenyl replacement (des-aza) FabI (S. aureus)15.5~6-fold drop in potency; confirms the pyridine nitrogen acts as a critical H-bond acceptor.

Conclusion

The 5-bromopyridine-2-yl amide is a highly tunable scaffold that offers precise control over hydrogen bonding, halogen bonding, and conformational geometry. By employing a self-validating synthetic workflow that systematically knocks out individual pharmacophoric features, researchers can confidently map target binding pockets and accelerate the lead optimization process.

References

  • Synthesis and Biological Activity of the Derivatives of Alkaloid Cytisine. Siberian Branch of the Russian Academy of Sciences. [Link]

  • Discovery of Aminopyridine-Based Inhibitors of Bacterial Enoyl-ACP Reductase (FabI). Journal of Medicinal Chemistry - ACS Publications.[Link]

  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews. [Link]

  • Structural Determinants for the Mode of Action of the Imidazopyridine DS2 at δ-containing γ-Aminobutyric Acid Type A (GABAA) Receptors. Semantic Scholar.[Link]

  • Structure Guided Development of Novel Thymidine Mimetics targeting Pseudomonas aeruginosa Thymidylate Kinase: from Hit to Lead Generation. PMC.[Link]

Sources

Methodological & Application

Synthesis of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid from Meldrum's acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Comprehensive Guide to the Synthesis of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic Acid from Meldrum's Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of a Valuable Heterocyclic Building Block

In the landscape of medicinal chemistry and materials science, pyridine derivatives are foundational scaffolds, present in a multitude of biologically active compounds and functional materials.[1][2][3][4] The target molecule, 3-((5-bromopyridin-2-yl)amino)-3-oxopropanoic acid, represents a highly versatile intermediate. Its structure combines a brominated pyridine ring, which serves as a key handle for further functionalization via cross-coupling reactions, with a β-amino acid moiety, a common pharmacophore.

This guide provides a detailed protocol for the synthesis of this valuable compound utilizing a direct and efficient acylation reaction between 5-bromo-2-aminopyridine and 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. Meldrum's acid is a highly effective cyclic malonic acid equivalent, prized for its high acidity and utility as a C-C and C-N bond-forming reagent.[5] The reaction proceeds via nucleophilic ring-opening, offering a clean and often high-yielding route to malonic acid monoamides, bypassing the need for more reactive and less selective acylating agents like acid chlorides.

Mechanistic Rationale: The Nucleophilic Acylation Pathway

The reaction between an amine and Meldrum's acid is a well-established method for the synthesis of β-keto amides and malonamic acids. The chemistry is primarily governed by the high electrophilicity of the carbonyl carbons within the strained six-membered ring of Meldrum's acid.

The proposed mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of 5-bromo-2-aminopyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Meldrum's acid.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Ring Opening: The strained ring collapses, leading to the cleavage of an acyl-oxygen bond. This step is often facilitated by heating.

  • Proton Transfer & Product Formation: A subsequent proton transfer results in the formation of the final product, 3-((5-bromopyridin-2-yl)amino)-3-oxopropanoic acid, along with the release of acetone as a byproduct upon workup or under certain thermal conditions.[6][7]

This direct acylation pathway is generally favored in solution at moderate temperatures. An alternative pathway involving the thermal decomposition of Meldrum's acid into a highly reactive ketene intermediate can also occur, particularly at higher temperatures, which would then be trapped by the amine.[8] However, for this protocol, the direct nucleophilic addition-elimination is the principal mechanistic consideration.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Key Step cluster_products Products Meldrums_Acid Meldrum's Acid Nucleophilic_Attack Nucleophilic Attack (Amine on Carbonyl) Meldrums_Acid->Nucleophilic_Attack 1 Aminopyridine 5-Bromo-2-aminopyridine Aminopyridine->Nucleophilic_Attack 1 Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening 2 (Tetrahedral Intermediate) Final_Product 3-((5-Bromopyridin-2-yl)amino) -3-oxopropanoic acid Ring_Opening->Final_Product 3 Byproduct Acetone Ring_Opening->Byproduct Byproduct Formation

Caption: Reaction mechanism workflow.

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale. Appropriate adjustments to reagent quantities and vessel sizes should be made for scaling up or down.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMmolEquivalentsSupplier/Grade
5-Bromo-2-aminopyridineC₅H₅BrN₂173.011.73 g10.01.0Sigma-Aldrich, ≥98%
Meldrum's AcidC₆H₈O₄144.131.51 g10.51.05Sigma-Aldrich, ≥98%
TolueneC₇H₈92.1450 mL--Fisher Scientific, Anhydrous
Ethyl AcetateC₄H₈O₂88.11~100 mL--VWR, ACS Grade
HexaneC₆H₁₄86.18~100 mL--VWR, ACS Grade

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toluene is flammable and has toxic vapors. Handle with care.

  • 5-Bromo-2-aminopyridine is an irritant. Avoid inhalation and skin contact.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-aminopyridine (1.73 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous toluene to the flask. Stir the mixture at room temperature until the aminopyridine is fully dissolved.

  • Reagent Addition: Carefully add Meldrum's acid (1.51 g, 10.5 mmol) to the solution in one portion.

    • Scientist's Note: A slight excess (1.05 eq) of Meldrum's acid is used to ensure complete consumption of the limiting aminopyridine starting material.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 110 °C for toluene) using a heating mantle. Maintain a gentle reflux with continuous stirring.

  • Reaction Monitoring (Self-Validation Checkpoint): Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • TLC System: A 1:1 mixture of ethyl acetate and hexane is a suitable mobile phase.

    • Visualization: Use a UV lamp (254 nm) to visualize the spots.

    • Procedure: Periodically (e.g., every hour), take a small aliquot from the reaction mixture, dissolve it in ethyl acetate, and spot it on a TLC plate alongside the starting materials (5-bromo-2-aminopyridine and Meldrum's acid). The reaction is complete when the 5-bromo-2-aminopyridine spot has been completely consumed. The expected reaction time is typically 3-6 hours.

  • Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A precipitate of the product is expected to form as the solution cools.

  • Product Isolation:

    • Place the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold toluene (2 x 10 mL) followed by hexane (2 x 20 mL) to remove any non-polar impurities.

  • Drying: Dry the white to off-white solid product under vacuum to a constant weight. A typical crude yield is in the range of 85-95%.

Synthesis Workflow Diagram

Synthesis_Workflow A 1. Add 5-bromo-2-aminopyridine and Toluene to Flask B 2. Stir until Dissolved A->B C 3. Add Meldrum's Acid B->C D 4. Heat to Reflux (110°C) C->D E 5. Monitor by TLC (Disappearance of Starting Material) D->E 3-6 hours E->D Incomplete? F 6. Cool to Room Temperature E->F Complete? G 7. Cool in Ice Bath F->G H 8. Filter via Vacuum Filtration G->H I 9. Wash Solid with Cold Toluene & Hexane H->I J 10. Dry Under Vacuum I->J K Crude Product J->K Purification_Analysis_Workflow cluster_analysis Characterization Crude Crude Product Recrystallize Recrystallization (e.g., Ethanol/Water) Crude->Recrystallize Filter_Dry Filter and Dry Recrystallize->Filter_Dry Pure_Product Purified Product Filter_Dry->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR Analysis MS Mass Spectrometry (ESI+) Pure_Product->MS Analysis IR IR Spectroscopy Pure_Product->IR Analysis Validation Structure & Purity Confirmed NMR->Validation MS->Validation IR->Validation

Caption: Post-synthesis purification and analysis workflow.

References

  • Janikowska, K., et al. (2020). TMSCl Promoted Acylation of Amines with 5-(α-amino- α'-hydroxy)methylene Meldrum's Acids – Elucidation of Mechanism. ResearchGate. Available at: [Link]

  • McNab, H. (1978). Meldrum's Acid. University of Campinas. Available at: [Link]

  • Crimmins, M. T., et al. (2000). THE SYNTHESIS OF 2-ALKYL-4-PYRONES FROM MELDRUM'S ACID. Organic Syntheses, 77, 114. Available at: [Link]

  • Mohammadi, Z., et al. (2023). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. SpringerLink. Available at: [Link]

  • Al-Mutaib, F. A., et al. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Acyl Meldrum's Acids in Synthesis. Available at: [Link]

  • Bull, J. A., et al. (2012). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Journal of Organic Chemistry, 77(15), 6645–6650. Available at: [Link]

  • Asadi, S., et al. (2020). Survey reactivity of 2-aminopyridine and Meldrum's acid in the presence of aryl glyoxals or aryl aldehydes. ResearchGate. Available at: [Link]

  • No Added Chemicals. (2011). Meldrum's acid. Available at: [Link]

  • Ivanov, A. S., et al. (2009). One hundred years of Meldrum's acid: advances in the synthesis of pyridine and pyrimidine derivatives. PubMed. Available at: [Link]

  • Lipson, V. V., et al. (2009). ChemInform Abstract: One Hundred Years of Meldrum′s Acid: Advances in the Synthesis of Pyridine and Pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Al-Amiery, A. A. (2017). Synthesis some of heterocyclic Compounds of Meldrum s Acid and study of The biological Activity. International Journal of Advanced Research in Medical & Pharmaceutical Sciences. Available at: [Link]

  • Ma, Y., et al. (2024). Synthesis, Characterization and Biological Evaluation of 3-Oxo-Pyrimido[1,2-b]indazoles. ChemistrySelect. Available at: [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. Available at: [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Gokhale, N. S., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. Available at: [Link]

  • LOCKSS. (n.d.). MELDRUM'S ACID IN ORGANIC SYNTHESIS. Available at: [Link]

  • Google Patents. (n.d.). CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • PubChem. (n.d.). Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate. Available at: [Link]

  • National Institutes of Health. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. Available at: [Link]

  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Institutes of Health. Available at: [Link]

  • Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. Available at: [Link]

  • Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Available at: [Link]

  • Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Available at: [Link]

  • University of Münster. (n.d.). Amino acids. Available at: [Link]

  • MDPI. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Available at: [Link]

  • Wiley Online Library. (n.d.). Matrix-assisted Laser Desorption/Ionization Mass Spectrometry in Peptide and Protein Analysis. Available at: [Link]

  • ChemRxiv. (n.d.). Comprehensive Multiphase NMR Examination of Amino Acids Binding to the Dynamic Shell of Polystyrene Nanoparticles to Understand. Available at: [Link]

Sources

Application Note: Chemoselective N-Acylation of 2-Amino-5-bromopyridine with Ethyl Malonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of halogenated aminopyridines is a critical workflow in the development of pharmaceutical intermediates and complex heterocyclic scaffolds. This application note details a highly efficient, chemoselective protocol for the N-acylation of 2-amino-5-bromopyridine using ethyl malonyl chloride to yield ethyl 3-((5-bromopyridin-2-yl)amino)-3-oxopropanoate . By strictly controlling thermal parameters and base selection, this protocol suppresses competitive di-acylation and electrophile hydrolysis, ensuring high isolated yields (>85%) suitable for downstream cyclization or cross-coupling applications [1, 2].

Mechanistic Rationale & Reaction Design

Causality in Reagent Selection

The reaction proceeds via a standard nucleophilic acyl substitution. However, the exact conditions must account for the unique stereoelectronic properties of the substrates:

  • The Nucleophile (2-Amino-5-bromopyridine): The exocyclic primary amine is the primary nucleophilic center. The endocyclic pyridine nitrogen is significantly less nucleophilic due to the electron-withdrawing nature of the 5-bromo substituent. Acylation at the exocyclic nitrogen is also thermodynamically favored as it preserves the aromaticity of the pyridine ring[3].

  • The Electrophile (Ethyl Malonyl Chloride): This is a bifunctional reagent. The acyl chloride terminus is highly reactive, while the ethyl ester terminus remains stable under mild conditions [4]. Because acyl chlorides are highly susceptible to atmospheric moisture, anhydrous conditions are mandatory to prevent hydrolysis into the unreactive ethyl hydrogen malonate.

  • The Base (Triethylamine - TEA): TEA serves a dual purpose. It acts as an acid scavenger to neutralize the corrosive hydrogen chloride (HCl) byproduct, driving the equilibrium forward. Furthermore, the precipitation of TEA-HCl salts provides a visual indicator of reaction progress.

Mechanism R1 2-Amino-5-bromopyridine (Nucleophile) I1 Zwitterionic Tetrahedral Intermediate R1->I1 Nucleophilic Attack R2 Ethyl Malonyl Chloride (Electrophile) R2->I1 Carbonyl C I2 Deprotonation by TEA & Cl- Expulsion I1->I2 Proton Transfer P Ethyl 3-((5-bromopyridin-2-yl)amino) -3-oxopropanoate I2->P - HCl

Mechanistic pathway of the N-acylation highlighting intermediate states.

Quantitative Optimization Data

To establish the most reliable protocol, various solvent and base combinations were evaluated. Dichloromethane (DCM) paired with an organic amine base at low temperatures proved optimal, preventing the thermal degradation of the acyl chloride.

EntrySolventBase (Equiv)Temperature ProfileReaction TimeConversion (%)Isolated Yield (%)
1 DCM TEA (1.2) 0 °C → RT 4 h >99 88
2THFDIPEA (1.5)0 °C → RT6 h9582
3DMFK₂CO₃ (2.0)RT12 h6045*
4DCMPyridine (1.5)0 °C → RT4 h>9985

*Note: Significant hydrolysis of ethyl malonyl chloride was observed in Entry 3 due to the hygroscopic nature of DMF and the slower reaction kinetics.

Required Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
2-Amino-5-bromopyridine173.011.01.73 gLimiting Reagent
Ethyl Malonyl Chloride150.561.11.66 g (1.39 mL)Electrophile
Triethylamine (TEA)101.191.21.21 g (1.67 mL)Acid Scavenger
Dichloromethane (DCM)84.93N/A20.0 mLAnhydrous Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes observable milestones to ensure the reaction is proceeding correctly.

Phase 1: System Preparation & Loading
  • Apparatus Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Attach a nitrogen/argon inlet to maintain a strictly anhydrous atmosphere.

  • Reagent Loading: Add 2-amino-5-bromopyridine (1.73 g, 10.0 mmol) to the flask, followed by 20 mL of anhydrous DCM. Stir until the solid is completely dissolved (yielding a pale yellow solution).

  • Base Addition: Inject anhydrous triethylamine (1.67 mL, 12.0 mmol) via syringe.

Phase 2: Thermal Control & Electrophile Addition
  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality: Ethyl malonyl chloride is highly reactive; initiating the reaction at 0 °C prevents localized superheating, which can lead to ketene formation or double-acylation.

  • Dropwise Addition: Dissolve ethyl malonyl chloride (1.39 mL, 11.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

    • Self-Validation Check: As the reaction progresses, a white precipitate (TEA-HCl) will form, turning the clear solution into a cloudy suspension.

Phase 3: Reaction Monitoring & Quenching
  • TLC Verification: Monitor the reaction via Thin Layer Chromatography (TLC) using 30% Ethyl Acetate in Hexanes. The starting material (Rf ~0.3, UV active) should disappear, replaced by a new, less polar spot (Rf ~0.5) corresponding to the masked amine product.

  • Quenching: Once complete, quench the reaction by adding 15 mL of saturated aqueous NaHCO₃.

    • Self-Validation Check: Mild effervescence (CO₂ gas evolution) will occur as unreacted ethyl malonyl chloride and residual HCl are neutralized.

Phase 4: Workup & Purification
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

  • Washing: Combine the organic layers and wash with 20 mL of brine to remove residual water and salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from hot ethanol (or perform flash column chromatography if necessary) to afford ethyl 3-((5-bromopyridin-2-yl)amino)-3-oxopropanoate as an off-white solid.

Workflow S1 1. System Preparation Dry DCM, N2 Atmosphere S2 2. Reagent Loading Dissolve 2-Amino-5-bromopyridine + TEA S1->S2 S3 3. Thermal Control Cool to 0 °C (Ice Bath) S2->S3 S4 4. Electrophile Addition Dropwise Ethyl Malonyl Chloride S3->S4 S5 5. Reaction Propagation Warm to RT, Stir 4h S4->S5 S6 6. Aqueous Workup NaHCO3 Wash, Brine Wash S5->S6 S7 7. Isolation Concentration & Recrystallization S6->S7

Experimental workflow for the N-acylation of 2-amino-5-bromopyridine.

Troubleshooting

  • Issue: High levels of unreacted starting material after 4 hours.

    • Root Cause: The ethyl malonyl chloride may have hydrolyzed prior to use due to poor storage.

    • Solution: Verify the integrity of the acyl chloride via NMR or use a fresh, unopened bottle. Ensure all glassware is strictly flame-dried.

  • Issue: Formation of a highly non-polar byproduct (Rf ~0.8).

    • Root Cause: Di-acylation (reaction of the secondary amide with a second equivalent of acyl chloride).

    • Solution: Ensure the addition of ethyl malonyl chloride is strictly dropwise at 0 °C. Do not exceed 1.1 equivalents of the electrophile.

References

  • Elamari, K. et al. "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies." Molecules 2022, 27(11), 3435. URL:[Link]

  • R., S. M. M. et al. "Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles." Chemical Reviews 2014, 114(24), 12021-12087. URL:[Link]

Cyclization of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid to pyrido[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrido[1,2-a]pyrimidine Scaffold

The pyrido[1,2-a]pyrimidine ring system is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry and drug development. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, antimalarial, and anti-inflammatory properties. The strategic incorporation of a bromine atom at the 7-position can further enhance the therapeutic potential or provide a handle for subsequent chemical modifications, making the targeted synthesis of molecules like 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one a subject of significant interest for researchers in the pharmaceutical sciences.

This comprehensive guide provides a detailed protocol for the synthesis of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one through the intramolecular cyclization of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and provide guidance on troubleshooting potential challenges.

Chemical Principles and Mechanistic Pathway

The synthesis of the pyrido[1,2-a]pyrimidine core in this protocol is achieved through an acid-catalyzed intramolecular cyclization, a variation of the Gould-Jacobs reaction. This reaction proceeds in two key stages: the initial formation of the N-pyridyl-β-ketoamide precursor, followed by its cyclization and dehydration to yield the final bicyclic system.

Part 1: Synthesis of the Precursor - 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid

The journey to our target molecule begins with the synthesis of the crucial intermediate, 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid. This is typically achieved by the acylation of 2-amino-5-bromopyridine with a suitable malonic acid derivative, such as monoethyl malonate acid chloride or diethyl malonate. The reaction involves the nucleophilic attack of the exocyclic amino group of the pyridine on the electrophilic carbonyl carbon of the malonate derivative.

Part 2: Acid-Catalyzed Intramolecular Cyclization

The cornerstone of this synthesis is the intramolecular cyclization of the 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid intermediate. This transformation is facilitated by a strong dehydrating agent, most commonly polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).

The mechanism of this acid-catalyzed cyclization can be described as follows:

  • Protonation of the Amide Carbonyl: The acid catalyst protonates the oxygen of the amide carbonyl group, increasing the electrophilicity of the carbonyl carbon.

  • Intramolecular Nucleophilic Attack: The endocyclic nitrogen of the pyridine ring acts as a nucleophile and attacks the activated amide carbonyl carbon. This step forms a new six-membered ring and generates a tetrahedral intermediate.

  • Proton Transfer and Dehydration: A series of proton transfers occur, leading to the elimination of a water molecule and the formation of a resonance-stabilized cationic intermediate.

  • Tautomerization: The final step involves the tautomerization of the enol intermediate to the more stable keto form, yielding the desired 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one.

dot digraph "Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid"]; Protonation [label="Protonation of Amide Carbonyl\n(Acid Catalyst, e.g., PPA)"]; Activated [label="Activated Intermediate"]; Cyclization [label="Intramolecular\nNucleophilic Attack"]; Tetrahedral [label="Tetrahedral Intermediate"]; Dehydration [label="Proton Transfer &\nDehydration (-H2O)"]; Cationic [label="Resonance-Stabilized\nCationic Intermediate"]; Tautomerization [label="Tautomerization"]; Product [label="7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Protonation [label=" H+ "]; Protonation -> Activated; Activated -> Cyclization; Cyclization -> Tetrahedral; Tetrahedral -> Dehydration; Dehydration -> Cationic; Cationic -> Tautomerization; Tautomerization -> Product; } केंदFigure 1: Mechanistic pathway of the acid-catalyzed cyclization.

Experimental Protocol

This protocol is divided into two main parts: the synthesis of the starting material and its subsequent cyclization.

Part A: Synthesis of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid

Materials:

  • 2-Amino-5-bromopyridine

  • Diethyl malonate

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol, absolute

  • Hydrochloric acid, concentrated

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromopyridine (1 equivalent) in absolute ethanol.

  • To this solution, add diethyl malonate (1.2 equivalents).

  • Slowly add sodium ethoxide solution (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated solid is the crude 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid.

  • Collect the solid by vacuum filtration, wash with cold water and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to obtain the desired starting material for the next step.

Part B: Cyclization to 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Materials:

  • 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution, saturated

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Oil bath

Procedure:

  • In a round-bottom flask, place 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid (1 equivalent).

  • Add polyphosphoric acid (approximately 10 times the weight of the starting acid).

  • Heat the mixture in an oil bath at 120-140 °C with vigorous stirring for 2-4 hours. The mixture will become a thick, homogenous solution. Monitor the reaction by TLC.

  • After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one.

Purification:

The crude product can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of dichloromethane and hexanes.[1]

Characterization:

The structure and purity of the final product, 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No: 23536-76-7), should be confirmed by spectroscopic methods.[2][3][4]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrido[1,2-a]pyrimidine core.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon and the aromatic carbons.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (225.04 g/mol for C₈H₅BrN₂O).[3]

Experimental Workflow and Data

dot digraph "Experimental_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="2-Amino-5-bromopyridine\n+ Diethyl Malonate"]; Condensation [label="Condensation\n(NaOEt, EtOH, Reflux)"]; Precursor [label="3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular Cyclization\n(PPA, 120-140°C)"]; Crude_Product [label="Crude Product"]; Purification [label="Recrystallization"]; Final_Product [label="7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Spectroscopic\nCharacterization\n(NMR, MS)"];

// Edges Start -> Condensation; Condensation -> Precursor; Precursor -> Cyclization; Cyclization -> Crude_Product; Crude_Product -> Purification; Purification -> Final_Product; Final_Product -> Characterization; } केंदFigure 2: Overall experimental workflow for the synthesis.

ParameterPart A: Precursor SynthesisPart B: Cyclization
Key Reagents 2-Amino-5-bromopyridine, Diethyl malonate, NaOEtPolyphosphoric acid
Solvent EthanolNone
Temperature Reflux (approx. 78 °C)120-140 °C
Reaction Time 4-6 hours2-4 hours
Work-up Acidification and filtrationQuenching on ice, neutralization, extraction
Purification Washing with water and etherRecrystallization
Expected Yield 60-70%70-85%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Part A Incomplete reaction; impure reagents.Ensure anhydrous conditions. Use freshly prepared sodium ethoxide solution. Monitor reaction closely by TLC and extend reflux time if necessary.
Incomplete cyclization in Part B Insufficient heating; inactive PPA.Ensure the reaction temperature is maintained within the specified range. Use fresh, viscous polyphosphoric acid. Increase reaction time.
Formation of dark, tarry byproducts Overheating; prolonged reaction time.Carefully control the temperature of the oil bath. Do not exceed the recommended reaction time significantly.
Difficulty in product purification Presence of starting material or side products.For stubborn impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes may be necessary.[5]

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one, a valuable building block in medicinal chemistry. By understanding the underlying chemical principles and carefully following the detailed experimental procedures, researchers can efficiently access this important heterocyclic compound. The provided troubleshooting guide should assist in overcoming common experimental hurdles, ensuring a successful synthetic outcome.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • ResearchGate. (2021). The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 23536-76-7 | 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • PubChem. (n.d.). 7-bromo-2-chloro-4H-pyrido(1,2-a)pyrimidin-4-one. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? [Link]

Sources

Using 5-bromopyridin-2-yl malonamic acid in Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Knoevenagel Condensation Strategies Utilizing 5-Bromopyridin-2-yl Malonamic Acid in Drug Discovery

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the 5-bromopyridin-2-yl scaffold is a highly privileged pharmacophore. It provides essential hydrogen-bond acceptor properties, improves aqueous solubility, and serves as a critical structural motif in kinase inhibitors and GPCR modulators. Utilizing 5-bromopyridin-2-yl malonamic acid as a building block allows researchers to rapidly construct complex, bioactive architectures—such as


-unsaturated amides and coumarin-3-carboxamides—via the Knoevenagel condensation[1][2]. Crucially, the terminal 5-bromo handle is preserved during this condensation, enabling late-stage diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration[2]. 5-Bromopyridin-2-yl malonamic acid is an ideal substrate because its methylene protons are highly acidified by the adjacent carboxylic acid and amide carbonyls.

Causality in Reaction Design:

  • Catalyst Selection: A weak base, typically piperidine, is utilized to deprotonate the active methylene, forming a resonance-stabilized enolate[1]. Strong bases are strictly avoided, as they would induce unwanted self-condensation (aldol-type reactions) of the aldehyde substrates[2].

  • Thermodynamic Control (Doebner Modification): When reacted with standard benzaldehydes in a pyridine/piperidine system under heat, the intermediate undergoes spontaneous decarboxylation (the Doebner modification). The loss of CO₂ drives the reaction forward, yielding the thermodynamically favored (E)-isomer of the resulting cinnamamide derivative[1][2].

  • Alternative Cyclization (Coumarin Synthesis): If the electrophile is an ortho-hydroxybenzaldehyde (salicylaldehyde), the initial Knoevenagel condensation is rapidly followed by an intramolecular lactonization. The ortho-hydroxyl group attacks the carboxylic/amide intermediate, yielding a 3-substituted coumarin rather than an acyclic alkene[1][3].

Experimental Workflow

G N1 1. Substrate Preparation 5-Br-Pyr Malonamic Acid + Aldehyde N2 2. Knoevenagel Condensation Catalyst: Piperidine, Solvent: EtOH or Pyridine N1->N2 N3 3. In-Process Monitoring Visual (CO2 evolution) & LC-MS N2->N3 N4 4. Work-up & Isolation Acidic Quench & Precipitation N3->N4 N5 5. Purification Recrystallization (EtOH/H2O) N4->N5 N6 6. Downstream Applications Pd-Catalyzed Cross-Coupling at 5-Br N5->N6

Experimental workflow for Knoevenagel condensation and downstream processing.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems, utilizing visual cues and controlled precipitation to ensure high purity and yield without the immediate need for exhaustive chromatography.

Protocol A: Synthesis of (E)-N-(5-bromopyridin-2-yl)cinnamamides (Doebner Modification)

This protocol is optimized for non-phenolic aromatic aldehydes where decarboxylation is required to form the acyclic alkene.

  • Reaction Setup: Charge a dry 50 mL round-bottom flask with 5-bromopyridin-2-yl malonamic acid (1.0 equiv, 5.0 mmol) and the selected substituted benzaldehyde (1.1 equiv, 5.5 mmol).

  • Solvent & Catalyst Addition: Add 10 mL of anhydrous pyridine to achieve a ~0.5 M concentration, followed by piperidine (0.2 equiv, 1.0 mmol).

    • Scientific Rationale: Pyridine acts as both the solvent and a basic medium to facilitate the decarboxylation step, while piperidine acts as the primary nucleophilic catalyst for the Knoevenagel addition[1][2].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 110–115 °C in an oil bath.

    • In-Process Control: Monitor the reaction for steady gas evolution (CO₂ bubbling). The cessation of bubbling (typically 4–6 hours) is a reliable visual indicator that the Doebner decarboxylation is complete.

  • Quench & Isolation: Cool the mixture to room temperature and pour it slowly into 50 mL of an ice-cold 1M HCl solution.

    • Scientific Rationale: The acidic quench neutralizes the pyridine and piperidine, converting them into highly water-soluble hydrochloride salts, while the hydrophobic (E)-amide product dramatically crashes out of solution as a solid.

  • Purification: Vacuum filter the precipitate, wash with cold water, and recrystallize from an ethanol/water mixture to afford the pure (E)-isomer.

Protocol B: Synthesis of N-(5-bromopyridin-2-yl)coumarin-3-carboxamides

This protocol is optimized for ortho-hydroxybenzaldehydes (salicylaldehydes), utilizing a greener solvent system since high-temperature decarboxylation is not the targeted pathway[3][4].

  • Reaction Setup: Suspend 5-bromopyridin-2-yl malonamic acid (1.0 equiv, 5.0 mmol) and the salicylaldehyde derivative (1.0 equiv, 5.0 mmol) in 15 mL of absolute ethanol.

  • Catalyst Addition: Add 3–5 drops of piperidine (catalytic).

  • Thermal Activation: Heat the mixture to reflux (80 °C) for 3–4 hours.

    • Scientific Rationale: Ethanol provides an excellent thermodynamic environment; it dissolves the starting materials at reflux, but the rigid, planar coumarin product is highly insoluble in ethanol, driving the reaction forward via Le Chatelier's principle[3][4].

  • Isolation: Allow the reaction to cool slowly to 0–5 °C in an ice bath. The target coumarin-3-carboxamide will precipitate directly from the reaction matrix.

  • Purification: Filter the crystalline solid and wash with small portions of ice-cold ethanol.

Quantitative Data Summary

The table below summarizes expected experimental parameters and yields based on the structural nature of the aldehyde electrophile.

Aldehyde SubstrateReaction PathwayCatalyst / SolventTime (h)Temp (°C)Expected Yield (%)Final Product Scaffold
BenzaldehydeKnoevenagel-DoebnerPiperidine / Pyridine5.011575 – 82(E)-Cinnamamide
4-MethoxybenzaldehydeKnoevenagel-DoebnerPiperidine / Pyridine6.011568 – 75(E)-Cinnamamide
SalicylaldehydeKnoevenagel-LactonizationPiperidine / EtOH3.08085 – 92Coumarin-3-carboxamide
5-ChlorosalicylaldehydeKnoevenagel-LactonizationPiperidine / EtOH4.08080 – 88Coumarin-3-carboxamide

References

1.[1] Knoevenagel Condensation - What Is Knoevenagel Condensation?, Alfa Chemistry. Available at: 2.[2] Knoevenagel condensation, Wikipedia. Available at: 3.[4] Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol, National Center for Biotechnology Information (NIH). Available at: 4.[3] Design, synthesis and validation of anti-microbial coumarin derivatives: An efficient green approach, National Center for Biotechnology Information (NIH/PMC). Available at:

Sources

Application Notes and Protocols: Solid-Phase Synthesis of Pyridine-Based Malonamic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridine-based malonamic acids represent a significant class of compounds in medicinal chemistry and drug discovery. The pyridine motif is a common feature in many biologically active molecules, while the malonamic acid functionality provides a versatile scaffold for further chemical modification. Solid-phase synthesis (SPS) offers a powerful and efficient methodology for the preparation of libraries of these compounds, facilitating rapid lead generation and optimization.[1][2] The core advantages of SPS, such as the use of excess reagents to drive reactions to completion and the simplified purification of intermediates by simple filtration and washing, make it an ideal platform for combinatorial chemistry.[3]

This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of pyridine-based malonamic acids. We will delve into the critical aspects of resin selection, linker strategy, coupling conditions, and cleavage from the solid support, providing the underlying scientific rationale for each step to empower researchers to adapt and troubleshoot these methods effectively.

I. Foundational Principles: The Strategic Approach to Solid-Phase Synthesis

The successful solid-phase synthesis of pyridine-based malonamic acids hinges on a well-defined strategy. This involves the careful selection of a solid support (resin), a linker that connects the growing molecule to the resin, and a synthetic route that allows for the sequential addition of building blocks.

The Solid Support: Choosing the Right Resin

The choice of resin is paramount as it dictates the reaction conditions and the final C-terminal functionality of the product. For the synthesis of malonamic acids, which are C-terminal amides, an amide-generating resin is required.

Rink Amide Resin is the most commonly employed solid support for this purpose.[4][5] Its key feature is an acid-labile linker that allows for cleavage of the final product under mild acidic conditions, typically using trifluoroacetic acid (TFA).[6][7][8] This is advantageous as it often allows for simultaneous deprotection of acid-labile side-chain protecting groups.

Resin TypeLinker TypeCleavage ConditionC-Terminal FunctionalityKey Advantages
Rink Amide Acid-labile50-95% TFA in DCM[6][7]AmideHigh yields, robust linker, mild cleavage conditions.
Merrifield Benzyl etherHF or TFMSACarboxylic AcidHistorically significant, stable under a wide range of conditions. Not suitable for direct malonamic acid synthesis.[2][9]
Wang p-Alkoxybenzyl alcohol90-95% TFA in DCM[2]Carboxylic AcidFmoc-compatible, yields C-terminal acids. Not suitable for direct malonamic acid synthesis.
The Synthetic Pathway: A Step-by-Step Elucidation

The general synthetic strategy for pyridine-based malonamic acids on a solid support can be visualized as a linear assembly process.

G Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Pyridine-containing Amino Acid Coupling Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Malonic Acid Monoester Coupling Deprotection2->Coupling2 Cleavage Cleavage & Deprotection Coupling2->Cleavage Product Pyridine-Based Malonamic Acid Cleavage->Product

Figure 1. General workflow for the solid-phase synthesis of pyridine-based malonamic acids.

This workflow highlights the iterative nature of solid-phase synthesis, involving sequential deprotection and coupling steps to build the target molecule on the resin before the final cleavage step.

II. Detailed Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the key stages of the synthesis. These protocols are designed to be self-validating, with in-process checks to ensure reaction completion.

Resin Preparation and Swelling

Rationale: Proper swelling of the resin is crucial for ensuring that the reactive sites within the polymer matrix are accessible to reagents. The choice of solvent depends on the resin type; for polystyrene-based resins like Rink Amide, dichloromethane (DCM) and N,N-dimethylformamide (DMF) are excellent swelling solvents.

Protocol:

  • Place the desired amount of Rink Amide resin (typically 100-200 mesh) in a fritted reaction vessel.[5]

  • Add enough DCM to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DCM and wash the resin three times with DMF. The resin is now ready for the first deprotection step.

Fmoc-Deprotection of the Rink Amide Linker

Rationale: The Rink Amide resin is typically supplied with an N-Fmoc protecting group on the amine linker. This must be removed to expose the free amine for the first coupling reaction. A solution of piperidine in DMF is the standard reagent for Fmoc removal.[10][11]

Protocol:

  • To the swollen resin, add a solution of 20% piperidine in DMF.[7]

  • Agitate the mixture for 5 minutes.

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.

Coupling of the First Building Block: The Pyridine-Containing Amino Acid

Rationale: The first building block, a pyridine-containing amino acid (e.g., 3-pyridylalanine), is coupled to the free amine on the resin. The choice of coupling reagent is critical to ensure efficient amide bond formation and minimize racemization.[1][12] Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or uronium/aminium-based reagents such as HATU are highly effective.[12][13]

G cluster_0 Coupling Step Resin_NH2 Resin-NH2 Coupled_Resin Resin-NH-CO-Pyridyl-AA-Fmoc Resin_NH2->Coupled_Resin Fmoc_AA Fmoc-Pyridyl-AA-COOH Fmoc_AA->Coupled_Resin Coupling_Reagent Coupling Reagent (e.g., DIC/HOBt) Coupling_Reagent->Coupled_Resin

Figure 2. Coupling of the Fmoc-protected pyridine-containing amino acid to the resin.

Protocol:

  • In a separate vessel, dissolve the Fmoc-protected pyridine-containing amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the reaction for completion using the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless) indicates the absence of free primary amines and thus, a complete reaction.

  • If the Kaiser test is positive, continue the reaction or consider a second coupling.

  • Once the reaction is complete, drain the solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

Fmoc-Deprotection of the Coupled Amino Acid

Protocol: Follow the same procedure as outlined in section 2.2 to remove the Fmoc group from the newly coupled amino acid.

Coupling of the Malonic Acid Monoester

Rationale: A malonic acid monoester (e.g., ethyl malonate) is coupled to the free amine of the resin-bound pyridine amino acid. This step forms the malonamic acid structure. The same coupling reagents as in section 2.3 can be utilized.

Protocol:

  • In a separate vessel, dissolve the malonic acid monoester (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Add DIC (3 equivalents) and pre-activate for 5-10 minutes.

  • Add the activated malonic acid solution to the deprotected resin-bound amino acid.

  • Agitate for 2-4 hours and monitor for completion using the Kaiser test.

  • Upon completion, wash the resin as described previously.

Cleavage and Deprotection

Rationale: The final step involves cleaving the synthesized pyridine-based malonamic acid from the solid support. For Rink Amide resin, a solution of TFA in DCM is typically used.[6][7] Scavengers, such as triisopropylsilane (TIS) and water, are often included in the cleavage cocktail to trap reactive carbocations generated during the cleavage and deprotection of any side-chain protecting groups, thus preventing side reactions.[14]

Protocol:

  • Wash the resin-bound product with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[14]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to remove the majority of the TFA.

  • Precipitate the crude product by adding cold diethyl ether.

  • Isolate the product by centrifugation or filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

III. Characterization and Purification

The crude product should be analyzed by techniques such as LC-MS and NMR to confirm its identity and purity. Purification can be achieved using preparative HPLC.

IV. Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test) - Insufficient coupling time or reagents- Steric hindrance- Extend reaction time- Use a more powerful coupling reagent (e.g., HATU)- Double couple (repeat the coupling step)
Low Cleavage Yield - Incomplete cleavage reaction- Re-attachment of the product to the resin- Extend cleavage time- Ensure sufficient volume of cleavage cocktail- Use appropriate scavengers
Presence of Impurities - Side reactions during synthesis or cleavage- Incomplete deprotection- Optimize protecting group strategy- Ensure thorough washing between steps- Adjust cleavage cocktail and scavengers

V. Conclusion

Solid-phase synthesis provides a robust and efficient platform for the generation of pyridine-based malonamic acids. By understanding the principles behind resin selection, coupling chemistry, and cleavage strategies, researchers can effectively synthesize diverse libraries of these important compounds for drug discovery and other applications. The protocols outlined in this guide serve as a starting point, and optimization may be necessary depending on the specific building blocks used.

References

  • Peptides. (n.d.). Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleaving peptides from Rink Amide Resin. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Loeber, S., et al. (2006). An Efficient Protocol for the Solid-phase Synthesis of Malondiamides. Helvetica Chimica Acta, 89(4), 804-811. Retrieved from [Link]

  • Merck. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
  • Royal Society of Chemistry. (2015). Merrifield resin-supported quinone as an efficient biomimetic catalyst for metal-free, base-free, chemoselective synthesis of 2,4,6-trisubstituted pyridines. Green Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis and In Vitro Evaluation of Amphiphilic Peptides and Their Nanostructured Conjugates. Molecules. Retrieved from [Link]

  • PubMed. (2005). An efficient protocol for the solid-phase synthesis of malondiamides. Helvetica Chimica Acta. Retrieved from [Link]

  • Glycopep. (n.d.). Resins for the Synthesis of Peptide Amide by Fmoc Chemistry. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • Goodman, M., et al. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Organic Letters. Retrieved from [Link]

  • PubMed. (2007). Use of Merrifield solid phase peptide synthesis in investigations of biological deamidation of peptides and proteins. Biopolymers. Retrieved from [Link]

  • PubMed. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold. Retrieved from [Link]

  • Arkivoc. (2013). Synthesis of Pyridyl Substituted Pyrazolo[4,3-C]pyridines as Potential Inhibitors of Protein Kinases. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Digital CSIC. (2014). Solid-phase peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Retrieved from [Link]

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

Sources

Application Notes and Protocols for the Amide Coupling of 5-bromo-2-aminopyridine and Malonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating a Challenging Amide Coupling

The formation of an amide bond between a carboxylic acid and an amine is one of the most frequently performed reactions in medicinal chemistry and drug development.[1][2] This guide focuses on the specific, and often challenging, coupling of 5-bromo-2-aminopyridine with malonic acid to form 3-((5-bromopyridin-2-yl)amino)-3-oxopropanoic acid[3]. This scaffold is a valuable building block for synthesizing a range of compounds with potential therapeutic applications.

However, this particular transformation presents several synthetic hurdles that require careful consideration of reagent choice and reaction conditions:

  • Nucleophilicity of 2-Aminopyridine: The nitrogen atom of the pyridine ring is electron-withdrawing, which reduces the nucleophilicity of the exocyclic amino group. This can lead to sluggish or incomplete reactions with standard coupling protocols.[4]

  • Dicarboxylic Acid Reactivity: Malonic acid possesses two carboxylic acid groups. This introduces the possibility of a double addition reaction, leading to a di-acylated pyridine byproduct or polymerization, which can complicate purification and reduce the yield of the desired mono-amide product.

  • Reaction Conditions: The direct condensation of a carboxylic acid and an amine is kinetically slow and requires forcing conditions (e.g., high temperatures), which are often incompatible with complex molecules.[2][5] Therefore, activation of the carboxylic acid is essential.

This document provides a detailed analysis of two robust protocols for this synthesis, explains the rationale behind the reagent selection, and offers a comparative overview to guide researchers in choosing the most appropriate method for their specific needs.

Reagent Selection and Mechanistic Rationale

The success of an amide coupling hinges on the effective activation of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus creating a highly reactive acylating agent that is susceptible to nucleophilic attack by the amine.

Diagram 1: General Reaction Scheme

Malonic_Acid Malonic Acid Reagents + Malonic_Acid->Reagents Aminopyridine 5-bromo-2-aminopyridine Aminopyridine->Reagents Product 3-((5-bromopyridin-2-yl)amino)- 3-oxopropanoic acid Reagents->Product Coupling Reagents, Base, Solvent

Caption: Amide coupling of malonic acid and 5-bromo-2-aminopyridine.

Core Components of the Coupling Reaction
  • Activating Agents (Coupling Reagents): These are the workhorses of the reaction, responsible for generating the reactive intermediate from the carboxylic acid.

    • Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a widely used, water-soluble coupling reagent.[6] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][7] A key advantage of EDC is that its urea byproduct is also water-soluble, simplifying its removal during aqueous workup.[7]

    • Uronium/Aminium Salts (HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is considered a "gold-standard" reagent, particularly effective for challenging couplings involving electron-deficient amines or sterically hindered substrates.[8][9] It reacts with the carboxylic acid to form a highly reactive activated ester, which is less prone to side reactions and racemization.[10] The superiority of HATU over similar reagents like HBTU is attributed to the neighboring group effect of the nitrogen atom in its azabenzotriazole core, which enhances its reactivity.[10]

  • Additives (Mediators):

    • N-Hydroxybenzotriazole (HOBt): When used with carbodiimides like EDC, HOBt plays a crucial role. It intercepts the transient O-acylisourea intermediate to form an HOBt-active ester.[6] This new intermediate is more stable than the O-acylisourea, which can otherwise rearrange into an unreactive N-acylurea byproduct.[7] This two-step activation process increases reaction efficiency and suppresses potential side reactions.[7]

  • Bases:

    • Non-Nucleophilic Tertiary Amines (DIPEA or TEA): A base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the acidic byproducts generated during the reaction and to facilitate the deprotonation of the carboxylic acid.[6] DIPEA is often the base of choice due to its significant steric bulk, which renders it non-nucleophilic and prevents it from competing with the primary amine in the reaction.

  • Solvents:

    • Polar Aprotic Solvents (DMF or DCM): Solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used due to their ability to dissolve a wide range of organic substrates and reagents.[11] DMF is an excellent solvent but its high boiling point can make it difficult to remove. DCM is a lower-boiling alternative.

Diagram 2: EDC/HOBt Activation Mechanism

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation reactant reactant intermediate intermediate reagent reagent product product RCOOH Malonic Acid (R-COOH) OAI O-Acylisourea Intermediate (Highly Reactive) RCOOH->OAI EDC EDC EDC->OAI HOBt_Ester HOBt Active Ester (More Stable) OAI->HOBt_Ester NAU N-Acylurea (Side Product) OAI->NAU Rearrangement (Side Reaction) HOBt HOBt HOBt->HOBt_Ester Amide Final Amide Product HOBt_Ester->Amide Amine 5-bromo-2-aminopyridine (R'-NH2) Amine->Amide G setup setup reaction reaction workup workup purification purification final final A 1. Combine Reactants (Acid, Amine, Additives) B 2. Add Solvent & Cool to 0 °C A->B C 3. Add Coupling Reagent & Base B->C D 4. Stir at RT & Monitor (TLC / LC-MS) C->D E 5. Quench & Dilute with Organic Solvent D->E F 6. Aqueous Washes (Acid, Base, Brine) E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Pure Product H->I

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of N-Pyridyl Malonamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Medicinal Chemistry Scaffolds

N-pyridyl malonamic acid derivatives represent a valuable class of compounds in medicinal chemistry and drug development. The pyridine moiety is a ubiquitous scaffold in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to improve the physicochemical properties of a molecule, such as solubility.[1][] When coupled with the malonamic acid framework—a versatile building block known for its chelating properties and synthetic utility—the resulting derivatives become attractive candidates for enzyme inhibitors, antimicrobial agents, and other therapeutics.[3][4]

Traditionally, the synthesis of these amide-containing structures via conventional heating methods can be inefficient, often requiring prolonged reaction times, high temperatures, and the use of hazardous solvents, which can lead to the formation of impurities and lower overall yields.[5][6]

This application note details a robust and highly efficient protocol for the synthesis of N-pyridyl malonamic acid derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). This approach leverages the principles of "green chemistry" to offer significant advantages, including dramatic reductions in reaction time (from hours to minutes), improved product yields, and enhanced purity.[5][7][8] We will provide a step-by-step methodology, discuss the underlying principles of microwave heating, and present a workflow designed for reproducibility and scalability, aimed at researchers and professionals in drug discovery and organic synthesis.

The Principle of Microwave-Assisted Synthesis

Unlike conventional heating, which relies on conduction and convection to transfer energy from an external source to the reaction mixture (a slow, inefficient process), microwave synthesis employs direct dielectric heating.[9] This mechanism works through two primary interactions with the molecules in the reaction mixture:

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This constant molecular rotation generates friction, leading to rapid and uniform heating throughout the bulk of the solution.[6][9]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field. Collisions caused by this migration contribute to the rapid generation of thermal energy.[6]

This "in-core" heating avoids the superheated vessel walls and slow heat transfer characteristic of oil baths, resulting in a more homogeneous temperature profile and often suppressing the formation of unwanted side products.[9] The ability to use sealed vessels also allows for reactions to be performed at temperatures well above the solvent's atmospheric boiling point, further accelerating reaction rates.[9]

cluster_0 Conventional Heating (Oil Bath) cluster_1 Microwave-Assisted Heating A Heat Source (Oil Bath) B Vessel Wall A->B Conduction C Reaction Mixture B->C Convection D Microwave Source E Reaction Mixture D->E Direct Dielectric Heating (Bulk Activation)

Caption: Comparison of Conventional vs. Microwave Heating Mechanisms.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nucleophilic nitrogen of the aminopyridine attacks the electrophilic carbonyl carbon of the malonic acid monoester. The reaction is driven to completion by the high-energy state induced by microwave irradiation, which efficiently overcomes the activation energy for amide bond formation.

Start Reagent Preparation (Amine + Ester in Vial) Setup Seal Vial & Place in Microwave Reactor Start->Setup Irradiate Microwave Irradiation (Set Time, Temp, Power) Setup->Irradiate Cool Cooling to Safe Temperature Irradiate->Cool Monitor TLC Monitoring (Check Reactant Consumption) Cool->Monitor Workup Solvent Removal & Extraction Monitor->Workup Reaction Complete Purify Flash Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Sources

Application Note: Decarboxylation of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid to N-(5-bromopyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of substituted acetamides via the decarboxylation of malonamic acid derivatives is a fundamental transformation in organic synthesis, frequently employed in the development of pharmaceutical intermediates. This application note details the optimized protocols for the decarboxylation of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid to yield N-(5-bromopyridin-2-yl)acetamide.

Mechanistic Causality: Malonic acid derivatives readily undergo decarboxylation because the presence of the beta-carbonyl group (in this case, the amide carbonyl) facilitates an internal electronic redistribution[1]. Upon thermal activation, the molecule adopts a conformation that allows for a cyclic, six-membered transition state. A concerted mechanism occurs wherein the carboxyl proton is transferred to the amide carbonyl oxygen, simultaneously cleaving the C-C bond to release carbon dioxide (CO₂) gas[2]. This generates an enol intermediate, which rapidly tautomerizes under the acidic or neutral reaction conditions to the more thermodynamically stable keto (amide) form[2].

A Self-Validating System: This reaction is inherently self-validating. The irreversible loss of CO₂ gas drives the reaction to completion and acts as a built-in visual indicator. The cessation of gas evolution directly correlates with the termination of the reaction, ensuring high trustworthiness in standard laboratory monitoring without the immediate need for complex spectroscopic analysis.

Mechanism Start 3-((5-Bromopyridin-2-yl)amino) -3-oxopropanoic acid Heat Thermal Activation (Δ, >150°C) Start->Heat TS Cyclic 6-Membered Transition State Heat->TS Intramolecular H-bond Enol Enol Intermediate + CO2 (gas) TS->Enol C-C Bond Cleavage Taut Keto-Enol Tautomerization Enol->Taut Product N-(5-bromopyridin-2-yl)acetamide (Final Product) Taut->Product Rapid Equilibrium

Mechanistic pathway of thermal decarboxylation via a 6-membered cyclic transition state.

Experimental Protocols

We present two validated methodologies: a conventional thermal decarboxylation in a high-boiling solvent and a modern, green microwave-assisted solvent-free protocol.

Protocol A: Conventional Thermal Decarboxylation (Solvent-Mediated)

Causality: Using a high-boiling solvent like N,N-Dimethylformamide (DMF) ensures that the reaction temperature exceeds the activation energy barrier required to form the six-membered transition state (typically >130 °C).

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid (10.0 mmol, ~2.59 g) in 25 mL of anhydrous DMF.

  • Inert Atmosphere: Purge the system with Nitrogen gas for 5 minutes to prevent oxidative degradation of the pyridine ring at high temperatures.

  • Heating & Monitoring: Immerse the flask in an oil bath pre-heated to 150 °C. Connect the top of the condenser to a mineral oil bubbler. The onset of the reaction is visually confirmed by the steady bubbling of CO₂ gas.

  • Reaction Completion: Maintain reflux for 2-4 hours. The reaction is deemed complete when gas evolution ceases and TLC (Eluent: EtOAc/Hexane 1:1) indicates the total consumption of the starting material.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold distilled water. The target N-(5-bromopyridin-2-yl)acetamide will precipitate out of the solution.

  • Isolation: Filter the solid under vacuum, wash the filter cake with cold water (2 x 20 mL), and dry in a vacuum oven at 50 °C overnight.

  • Purification: Recrystallize from a minimal amount of hot ethanol to afford the pure product.

Protocol B: Microwave-Assisted Solvent-Free Decarboxylation

Causality: Microwave irradiation provides rapid, uniform volumetric heating, drastically reducing reaction times from hours to minutes. Conducting this, aligning with green chemistry principles[3].

Step-by-Step Methodology:

  • Preparation: Place 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid (5.0 mmol, ~1.30 g) into a 10 mL microwave-safe open vessel.

  • Irradiation: Place the vessel in a dedicated laboratory microwave reactor. Irradiate at 200 W, maintaining a temperature of 180-190 °C for 8-10 minutes[3].

  • Cooling: Allow the vessel to cool to room temperature. The crude product will solidify into a crystalline mass.

  • Purification: Dissolve the crude solid in ethyl acetate, filter through a short pad of silica gel to remove any charred impurities, and concentrate under reduced pressure to yield the pure acetamide.

Workflow Prep Substrate Preparation React Decarboxylation (Thermal/MW) Prep->React Monitor Monitor CO2 Evolution React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Recrystallization (EtOH/Water) Workup->Purify

Standard workflow for the decarboxylation and purification of malonamic acid derivatives.

Data Presentation & Comparative Analysis

The following table summarizes the quantitative data comparing the two protocols based on internal validation metrics.

ParameterProtocol A (Thermal/DMF)Protocol B (Microwave/Neat)
Scale 10.0 mmol5.0 mmol
Temperature 150 °C180-190 °C
Time 3.0 hours10 minutes
Yield (%) 82%91%
Purity (HPLC) >98% (after recrystallization)>99% (after silica filtration)
E-Factor High (High solvent waste)Low (Green methodology)

Troubleshooting & Process Optimization

  • Incomplete Conversion: If CO₂ evolution stops but TLC shows unreacted starting material, the reaction temperature is likely too low. Ensure the internal temperature strictly exceeds the 130 °C threshold required to overcome the activation energy of the transition state.

  • Product Discoloration: Prolonged heating in DMF can lead to dimethylamine byproducts that cause yellowing. If discoloration occurs, washing the organic layer with 1M HCl during an alternative liquid-liquid extraction workup will remove these basic impurities.

  • Pyridine Ring Reactivity: The 5-bromo substituent is generally stable under these thermal conditions; however, avoid using strong nucleophilic bases (e.g., NaOH) during any modified workup to prevent unwanted SNAr (nucleophilic aromatic substitution) reactions at the activated pyridine ring.

References

  • JoVE Science Education. "Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives." Journal of Visualized Experiments. Available at:[Link]

  • Master Organic Chemistry. "Decarboxylation." Master Organic Chemistry. Available at:[Link]

  • Cabrera-Rivera, F., et al. "Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives." Green and Sustainable Chemistry, 7, 270-280. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Acylation of 2-Amino-5-Bromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield and Selectivity in Amide Couplings of Electron-Deficient Aminopyridines Ticket ID: #AP-5BR-ACYL-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Cold Amine" Challenge

You are likely experiencing low yields or stalled reactions because 2-amino-5-bromopyridine is significantly less nucleophilic than a standard aniline or alkyl amine.

  • The Pyridine Effect: The ring nitrogen pulls electron density away from the exocyclic amine via resonance and induction.

  • The Bromine Effect: The halogen at the 5-position is an electron-withdrawing group (EWG), further deactivating the exocyclic amine (

    
     effect).
    

Result: Standard Schotten-Baumann conditions or weak coupling agents (like EDC/HOBt) often fail or stall at <30% conversion. This guide details the Nucleophilic Catalysis and High-Energy Activation protocols required to force this reaction to completion.

Critical Mechanisms & Causality

To solve the yield problem, you must understand the catalytic cycle that overcomes the substrate's deactivation.

The DMAP Advantage (Steglich Mechanism)

For reactions using Acid Chlorides or Anhydrides, Pyridine alone is often insufficient as a base/catalyst. You must use 4-Dimethylaminopyridine (DMAP) .[1] DMAP is approximately


 times more active than pyridine because the dimethylamino group donates electron density into the ring, making the ring nitrogen a "super-nucleophile."

Figure 1: DMAP Catalytic Cycle The DMAP attacks the acyl donor to form a highly electrophilic N-acylpyridinium salt, which is reactive enough to acylate even your deactivated 2-amino-5-bromopyridine.

DMAP_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Transfer AcylDonor Acyl Chloride / Anhydride Intermediate N-Acylpyridinium (Super-Electrophile) AcylDonor->Intermediate DMAP Attack DMAP DMAP (Catalyst) DMAP->Intermediate Product Desired Amide Intermediate->Product Nucleophilic Attack Substrate 2-Amino-5-Br-Pyridine (Deactivated Nucleophile) Substrate->Product Regen Regenerated DMAP Product->Regen Cycle repeats

Caption: DMAP acts as a nucleophilic transfer agent, generating an intermediate (Red) energetic enough to couple with the deactivated amine.

Optimized Experimental Protocols

Choose the protocol based on your acyl source.

Protocol A: The "Anhydride/Chloride" Method (High Throughput)

Best for: Acetylation, Benzoylation, or simple acyl groups.

Reagents:

  • Substrate: 2-amino-5-bromopyridine (1.0 equiv)

  • Acyl Donor: Acid Anhydride or Acid Chloride (1.2 – 1.5 equiv)

  • Base: Triethylamine (TEA) or DIPEA (2.0 equiv)

  • Catalyst: DMAP (0.1 – 0.2 equiv) (CRITICAL)

  • Solvent: DCM (Dichloromethane) or THF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 2-amino-5-bromopyridine in dry DCM (0.2 M concentration).

  • Base Addition: Add TEA/DIPEA and DMAP. Stir for 5 minutes.

  • Acylation: Add the Acid Chloride/Anhydride dropwise at 0°C.

  • Heating: Allow to warm to Room Temp (RT).

    • Checkpoint: If TLC shows <50% conversion after 2 hours, heat to reflux (40°C for DCM, 66°C for THF). The 5-Br substituent often necessitates thermal energy.

  • Workup: Wash with sat.

    
    , then brine. Dry over 
    
    
    
    .[2]
Protocol B: The "HATU" Method (Precious Carboxylic Acids)

Best for: Coupling complex carboxylic acids or drug fragments.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (3.0 equiv)

  • Substrate: 2-amino-5-bromopyridine (1.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step:

  • Pre-Activation (The Secret to Yield): Dissolve the Carboxylic Acid and DIPEA in DMF. Add HATU.

  • Wait: Stir this mixture for 15–30 minutes at RT.

    • Why? This allows the formation of the activated At-ester (7-azabenzotriazol-1-yl ester). Adding the amine too early can result in guanidinylation side reactions.

  • Addition: Add the 2-amino-5-bromopyridine to the activated mixture.

  • Reaction: Stir at 50–60°C for 4–12 hours.

    • Note: Unlike standard amines, this substrate often requires mild heating even with HATU.

Troubleshooting Guide & FAQs

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Encountered Problem1 Low Yield / Stalled Reaction Start->Problem1 Problem2 Multi-Spot on TLC (Bis-Acylation) Start->Problem2 Sol1 Add 10-20 mol% DMAP Problem1->Sol1 Using Acid Chloride? Sol2 Switch to HATU + Heat (60°C) Problem1->Sol2 Using Carboxylic Acid? Sol3 Basic Hydrolysis Workup (NaOH/MeOH) Problem2->Sol3 Convert Imide to Amide

Caption: Diagnostic flow for common acylation failures.

FAQ 1: I see two product spots on TLC. What is happening?

Diagnosis: You likely have Bis-acylation . Because the mono-acylated product is still somewhat nucleophilic (and the reaction conditions are forcing), a second acyl group can attach to the exocyclic nitrogen, forming an imide:


.

The Fix (Hydrolysis): Do not discard the batch. The second acyl group is chemically labile (unstable).

  • Take your crude reaction mixture.

  • Treat it with mild base (e.g.,

    
     in Methanol/Water or 1M NaOH) for 30 minutes at RT.
    
  • Result: The "top spot" (bis-acyl) will hydrolyze back to the desired mono-acyl product.

FAQ 2: Why not use EDC/HOBt?

Answer: EDC is a carbodiimide coupling agent that forms an O-acylisourea intermediate. While effective for standard amines, this intermediate is often not electrophilic enough to capture the deactivated 2-amino-5-bromopyridine before it hydrolyzes or rearranges. HATU (uronium salt) is required because the resulting At-ester is significantly more reactive.

FAQ 3: Is the reaction occurring at the Ring Nitrogen (Endocyclic)?

Answer: It is possible but thermodynamically unfavorable.

  • Kinetic Product: Acylation at the ring nitrogen.

  • Thermodynamic Product: Acylation at the exocyclic amine (Amide).

  • Control: If you suspect ring acylation, ensure you are heating the reaction. Thermal energy promotes the rearrangement of the kinetic ring-acyl product to the stable exocyclic amide (similar to a Dimroth rearrangement mechanism).

Data Summary: Reagent Comparison

Acyl SourceCoupling ReagentBaseTempTypical YieldNotes
Acid ChlorideNonePyridineReflux40-60%Slow, incomplete conversion common.
Acid ChlorideDMAP (cat.) TEA/DIPEART -> 40°C85-95% Recommended. DMAP is essential.
Carboxylic AcidEDC/HOBtDIPEART<30%Not recommended for 5-Br-pyridine.
Carboxylic AcidHATU DIPEA50°C80-90% Recommended for complex acids.

References

  • Steglich Esterification/Acylation Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew.[3][4] Chem. Int. Ed.1978 , 17, 522–524.

  • DMAP Catalysis Review: Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew.[3][4] Chem. Int. Ed. Engl.1978 , 17, 569.

  • HATU vs. Other Agents: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive."[1] J. Am. Chem. Soc.1993 , 115, 4397.

  • Aminopyridine Acylation Specifics: Search results confirm 2-amino-5-bromopyridine requires forcing conditions (reflux/anhydride) or catalysis due to deactivation. See BenchChem Technical Guide on 3-Amino-5-bromopyridine Reactivity (Analogous electronic behavior).

Sources

Technical Support Center: Purification of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. This guide provides comprehensive troubleshooting, verified protocols, and FAQs for the isolation and purification of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid (commonly referred to as N-(5-bromopyridin-2-yl)malonamic acid). Designed for researchers and drug development professionals, this document addresses the specific physicochemical challenges of this molecule, including its thermal instability and amphoteric behavior.

Diagnostic FAQs & Troubleshooting

When synthesizing malonamic acid derivatives—typically via the condensation of 2-amino-5-bromopyridine with Meldrum's acid or mono-ethyl malonate—researchers frequently encounter yield-limiting purification issues.

Q: Why is my final product heavily contaminated with N-(5-bromopyridin-2-yl)acetamide? A: This is the classic result of thermal decarboxylation. Malonamic acids undergo a concerted, pericyclic decarboxylation via a six-membered cyclic transition state . When the temperature exceeds 35–40°C during rotary evaporation or recrystallization, the carboxylic acid proton transfers to the amide carbonyl oxygen, releasing CO₂ and forming an enol intermediate that rapidly tautomerizes to the acetamide byproduct. Causality & Solution: Heat provides the activation energy needed to clear the decarboxylation barrier. Never exceed 30°C during solvent removal. Use lyophilization or high-vacuum drying at ambient temperature.

Q: How do I efficiently separate unreacted 2-amino-5-bromopyridine from the target malonamic acid? A: Exploit the pKa difference using a controlled acid-base extraction. The target molecule possesses a carboxylic acid (pKa ~3.0–3.5), while 2-amino-5-bromopyridine is a weak base. By dissolving the crude mixture in a mild aqueous base like saturated Sodium Bicarbonate (NaHCO₃, pH ~8.0), the target forms a water-soluble sodium salt. The unreacted amine and any acetamide byproduct remain neutral and can be completely removed by washing the aqueous layer with an organic solvent like Ethyl Acetate (EtOAc) .

Q: Why did my product hydrolyze during the base extraction? A: You likely used a strong base (e.g., NaOH or KOH). While the amide bond in this molecule is moderately stable, strong hydroxide concentrations can catalyze amide hydrolysis, reverting the product back to 2-amino-5-bromopyridine and malonic acid . Causality & Solution: Always use a mild base (NaHCO₃) to deprotonate the carboxylic acid without attacking the amide electrophilic center.

Purification Workflow

The following diagram illustrates the self-validating acid-base extraction logic designed to isolate the target malonamic acid from its synthetic impurities.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Amine + Acetamide) Dissolve Dissolve in EtOAc / Sat. NaHCO3 (pH ~8.0) Crude->Dissolve PhaseSep Phase Separation Dissolve->PhaseSep OrgPhase Organic Phase (EtOAc) Contains: 2-amino-5-bromopyridine & Acetamide byproduct PhaseSep->OrgPhase AqPhase Aqueous Phase Contains: Sodium Malonamate Salt PhaseSep->AqPhase Waste Discard to Organic Waste OrgPhase->Waste Wash Wash with EtOAc (2x) AqPhase->Wash Acidify Cool to 0-5°C Slowly add 1M HCl to pH 2.0-2.5 Wash->Acidify Precipitate Precipitation of Target Molecule Acidify->Precipitate Filter Vacuum Filtration & Cold Water Wash Precipitate->Filter Dry High Vacuum Drying (Max 30°C) Filter->Dry Pure Pure 3-((5-Bromopyridin-2-yl)amino) -3-oxopropanoic acid Dry->Pure

Workflow for the acid-base purification of N-(5-bromopyridin-2-yl)malonamic acid.

Step-by-Step Purification Protocol

This protocol is a self-validating system: proceeding to the next step is contingent upon verifying the pH, ensuring the molecule is in the correct ionization state at all times.

Phase 1: Mild Alkaline Dissolution
  • Suspend the crude reaction mixture in a biphasic solution of Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃ (1:1 v/v) at room temperature (20–25°C).

  • Stir vigorously until CO₂ evolution ceases.

  • Validation Check: Verify the aqueous layer is at pH ~8.0. At this pH, the target molecule quantitatively partitions into the aqueous phase as the sodium carboxylate salt.

Phase 2: Organic Washing
  • Transfer the biphasic mixture to a separatory funnel and allow the layers to resolve completely.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask. Retain the upper EtOAc layer (which contains the unreacted 2-amino-5-bromopyridine and the decarboxylated acetamide byproduct) for waste disposal.

  • Wash the aqueous layer with two additional equal-volume portions of fresh EtOAc to ensure the absolute removal of lipophilic impurities.

Phase 3: Controlled Acidification and Precipitation
  • Equip the Erlenmeyer flask containing the aqueous layer with a magnetic stirrer and submerge it in an ice-water bath to cool the solution to 0–5°C.

  • Critical Step: Slowly add 1M HCl dropwise while continuously monitoring the pH. Mechanistic note: Acid-base neutralization is highly exothermic. If HCl is added too rapidly, localized heating will trigger the acid-catalyzed decarboxylation of the malonamic acid.

  • Continue addition until the pH stabilizes between 2.0 and 2.5 . A dense, off-white precipitate of the pure 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid will form.

Phase 4: Low-Temperature Isolation
  • Isolate the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold distilled water (0°C) to remove residual NaCl and any unreacted malonic acid (which remains highly water-soluble).

  • Dry the solid under high vacuum at ambient temperature (Strictly ≤ 30°C) to a constant weight.

Quantitative Process Parameters

To ensure reproducibility and prevent product degradation, adhere strictly to the quantitative thresholds outlined below.

ParameterOptimal RangeCritical ThresholdConsequence of Deviation
Evaporation Temperature 20°C – 25°C> 35°CRapid thermal decarboxylation to N-(5-bromopyridin-2-yl)acetamide.
Extraction Base (pH) Sat. NaHCO₃ (pH 8.0)pH > 10.0 (e.g., NaOH)Base-catalyzed hydrolysis of the amide bond.
Precipitation pH 2.0 – 2.5pH > 3.0Incomplete protonation; product remains dissolved as a sodium salt.
Precipitation Temperature 0°C – 5°C> 10°CReduced crystallization yield due to increased aqueous solubility and heat-induced degradation.

References

  • Title: Overtone-induced decarboxylation: A potential sink for atmospheric di-acids Source: Caltech Library (California Institute of Technology) URL: [Link]

  • Title: Spectroscopy of Hydrothermal Reactions. 5. Decarboxylation Kinetics of Malonic Acid and Monosodium Malonate Source: The Journal of Physical Chemistry (ACS Publications) URL: [Link]

Solving solubility issues of bromopyridine carboxylic acids in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the paradoxical insolubility of polar bromopyridine carboxylic acids in "universal" solvents like dimethyl sulfoxide (DMSO).

The root cause of this issue is rarely the solvent's polarity, but rather the rigid, self-associating nature of the solute. Below is an in-depth, mechanistic troubleshooting guide designed to help you break these crystal lattices and achieve stable, assay-ready solutions.

Mechanistic Troubleshooting (FAQ)

Q1: Why does my bromopyridine carboxylic acid resist dissolution in anhydrous DMSO, even though DMSO is highly polar? The Causality: Bromopyridine carboxylic acids possess both a basic pyridine nitrogen and an acidic carboxyl group. In their solid state, they often crystallize as tightly packed zwitterions or strongly hydrogen-bonded dimers. While DMSO is an exceptional polar aprotic solvent (dielectric constant ε ≈ 47), it is strictly a hydrogen-bond acceptor. It lacks the hydrogen-bond donating capacity required to efficiently solvate the highly localized negative charge on the carboxylate or break the intermolecular hydrogen bond network of the crystal lattice. Computational studies have shown that while DMSO can coordinate with zwitterions, it often requires specific stoichiometric ratios or the presence of co-solvents to overcome the lattice energy at room temperature[1].

Q2: How does salt formation resolve this, and which bases are optimal? The Causality: Deprotonation is the most effective way to disrupt the zwitterionic dimer. By adding a stoichiometric amount of an organic base, you force the deprotonation of the carboxylic acid. Field-proven insights demonstrate that adding an organic base like triethylamine (TEA) converts the zwitterion into a more soluble non-ionized form or an organic-soluble ammonium carboxylate salt[2]. For DMSO stocks, bulky organic bases like TEA or N,N-Diisopropylethylamine (DIPEA) are preferred over inorganic bases (like NaOH) because the resulting triethylammonium counterion is highly lipophilic and perfectly solvated by DMSO. Salt formation is a well-established technique for enhancing the solubility of ionizable compounds[3].

Q3: If my downstream assay cannot tolerate a basic pH, why do protic co-solvents help? The Causality: If you must maintain the native state of the molecule, you must introduce a hydrogen-bond donor to the system. When pH adjustment is not viable, binary solvent systems utilizing co-solvency principles can dramatically increase solubility[4]. Adding 10–20% (v/v) of water or methanol to your DMSO provides the necessary protons to solvate the carboxylate oxygen and the pyridine nitrogen, effectively dismantling the crystal lattice without permanently altering the molecule's ionization state.

Strategic Solubilization Matrix

To facilitate easy comparison, the quantitative data and operational limits of each solubilization strategy are summarized below:

Solubilization StrategyReagent / ConditionConcentration LimitThermodynamic StabilityDownstream Compatibility
Base-Assisted (Salt) 1.1 eq TEA or DIPEA> 50 mg/mLHigh (Stable salt)Assays tolerating basic pH / organic salts
Protic Co-Solvent 10–20% v/v H₂O or MeOH10–25 mg/mLModerate (Metastable)Assays requiring neutral/native compound
Thermal/Kinetic 40°C + Sonication (30 min)< 5 mg/mLLow (Prone to crashing)Immediate use in robust assays

Self-Validating Experimental Protocols

Trustworthy science relies on self-validating systems. Do not assume your compound is dissolved just because the solution appears clear; micro-crystals can remain suspended. Use the following step-by-step methodologies with built-in validation checkpoints.

Protocol A: Base-Assisted Solubilization (Recommended)
  • Weighing: Accurately weigh 10 mg of the bromopyridine carboxylic acid into a clean, dry 1.5 mL microcentrifuge tube.

  • Suspension: Add 950 µL of anhydrous DMSO. The mixture will likely appear as a cloudy suspension.

  • Ionization: Add 1.1 molar equivalents of pure Triethylamine (TEA) or DIPEA. (For a compound with a molecular weight of ~202 g/mol , 10 mg equals ~0.05 mmol; add ~0.055 mmol of TEA, which is roughly 7.6 µL).

  • Agitation: Vortex the tube vigorously for 30 seconds, then sonicate in a room-temperature water bath for 2 minutes.

Self-Validation Checkpoint: The cloudy suspension should transition to a completely transparent solution, confirming the formation of the soluble triethylammonium salt. To validate that the compound has not degraded but merely formed a salt, take a 10 µL aliquot and mix it into 100 µL of 0.1 M HCl. The sudden drop in pH will protonate the carboxylate, resulting in the immediate precipitation of the free acid.

Protocol B: Protic Co-Solvent Solubilization (Alternative)
  • Suspension: Suspend 5 mg of the compound in 800 µL of anhydrous DMSO.

  • Titration: Titrate in HPLC-grade Water or Methanol in 50 µL (approx. 5% v/v) increments.

  • Thermal Energy: After each addition, warm the solution gently to 40°C in a thermomixer and vortex. Do not exceed 20% v/v total co-solvent, as excessive water will cause the hydrophobic bromopyridine ring to crash out.

Self-Validation Checkpoint: Complete dissolution confirms that the hydrogen-bond donor capacity of the co-solvent has successfully disrupted the zwitterionic lattice. Allow the vial to cool to room temperature and sit for 1 hour. If precipitation occurs, the solution is metastable, indicating that the kinetic energy (heat) was masking a thermodynamic insolubility. In this case, slightly increase the co-solvent ratio or decrease the target concentration.

Decision Workflow

Follow this logical pathway to determine the optimal solubilization strategy for your specific experimental constraints.

SolubilityWorkflow Start Bromopyridine Carboxylic Acid Insoluble in DMSO BaseCheck Can downstream assay tolerate organic base? Start->BaseCheck AddBase Add 1.1 eq TEA or DIPEA BaseCheck->AddBase Yes CoSolventCheck Can assay tolerate protic co-solvents? BaseCheck->CoSolventCheck No SaltForm Forms Soluble Ammonium Carboxylate AddBase->SaltForm AddCoSolvent Add 10-20% v/v Water or Methanol CoSolventCheck->AddCoSolvent Yes HeatSonicate Gentle Heating (40°C) & Sonication CoSolventCheck->HeatSonicate No HbondDisrupt H-Bond Lattice Disruption (Co-solvency) AddCoSolvent->HbondDisrupt KineticSol Kinetic Solubilization (Metastable Solution) HeatSonicate->KineticSol

Workflow for troubleshooting bromopyridine carboxylic acid solubility in DMSO.

References

  • Source: reddit.
  • Source: mdpi.
  • Source: merckmillipore.
  • Source: benchchem.

Sources

Technical Support Center: Malonamic Acid Synthesis & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Decarboxylation During Synthesis of Malonamic Acids Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Core Directive & Overview

The Challenge: Malonamic acids (monoamides of malonic acid,


) are inherently unstable due to the presence of a carboxylic acid beta to a carbonyl group (the amide). This structural motif facilitates a thermal decarboxylation pathway via a 6-membered cyclic transition state, leading to the formation of the corresponding acetamide (

) and

.

The Solution Strategy: Preventing this degradation requires a three-pronged approach:

  • Thermodynamic Control: Maintaining reaction temperatures below the activation energy threshold for the cyclic transition state (typically <60°C).

  • Kinetic Evasion: Utilizing "masked" precursors like Meldrum’s acid to generate the target molecule under neutral/mild conditions, avoiding the isolation of the free dicarboxylic acid.

  • Purification Hygiene: Avoiding acidic stationary phases (silica) and utilizing salt formation for stabilization.

Troubleshooting Guide (Q&A)

Category A: Reaction Stability

Q: My reaction mixture bubbles vigorously upon heating to 80°C. Is this normal? A: No. Bubbling indicates active decarboxylation (release of


). The activation energy for decarboxylation of malonic acid derivatives is significantly lowered in solution, especially in the presence of acids or transition metals.
  • Root Cause: Thermal instability of the

    
    -carbonyl system.
    
  • Fix: Lower reaction temperature to <50°C. If higher temperatures are required for kinetics, switch to the Meldrum’s Acid Protocol (see Section 3), which allows amidation under milder conditions.

Q: I am using acid chloride coupling (Malonyl chloride + Amine). Why is my yield low? A: Malonyl chloride is extremely reactive and prone to disproportionation and polymerization. Furthermore, the


 generated during the reaction catalyzes decarboxylation of the forming acid product.
  • Fix: Avoid acid chlorides. Use Meldrum’s Acid as an activated malonate equivalent. It reacts with amines to form malonamic acids directly without exogenous activation or acidic byproducts.

Category B: Purification & Work-up[1][2][3][4][5]

Q: My product decomposes on the silica column. How do I purify it? A: Silica gel is slightly acidic (


), which catalyzes the decarboxylation of malonamic acids.
  • Fix:

    • Avoid Chromatography: Use recrystallization (e.g., from EtOAc/Hexanes or cold Isopropanol).

    • Neutralize Silica: If chromatography is mandatory, pretreat the silica with 1% Triethylamine (TEA) in the mobile phase to neutralize acid sites.

    • Reverse Phase: Use C18 reverse-phase chromatography with a neutral or slightly basic buffer (

      
      ), avoiding TFA.
      

Q: How should I store the isolated malonamic acid? A: Malonamic acids are hygroscopic.[1] Absorbed water lowers the energy barrier for decarboxylation by stabilizing the transition state.

  • Protocol: Store under inert gas (

    
     or 
    
    
    
    ) at -20°C. For long-term stability, convert the free acid to a Calcium or Magnesium salt , which are kinetically much more stable than the protonated form.

Detailed Experimental Protocols

Method A: The Meldrum’s Acid Pathway (Recommended)

Rationale:[2][3] This method avoids the use of free malonic acid and harsh coupling agents. The ring-opening of Meldrum’s acid by nucleophiles is clean, atom-economical, and occurs at moderate temperatures.

Reagents:

  • Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)[2][3]

  • Primary or Secondary Amine (

    
    )
    
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    )

Step-by-Step Protocol:

  • Preparation: Dissolve Meldrum’s acid (1.0 equiv) in dry

    
     (0.5 M concentration).
    
  • Addition: Add the amine (1.0 equiv) dropwise to the solution at Room Temperature (20–25°C) .

    • Note: The reaction is slightly exothermic. If scaling up (>10g), cool to 0°C during addition.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: Monitor by TLC or LCMS. The starting material (Meldrum's) will disappear, and a new peak (Malonamic acid) will appear (

      
      ).
      
    • Mechanism:[4][5][6][7][8] The amine attacks the carbonyl, opening the ring and releasing acetone (which is volatile/inert) and the malonamic acid.

  • Work-up (Critical):

    • Evaporate solvent under reduced pressure at <40°C .[9] Do not use a high-temperature water bath.

    • The residue is often the pure malonamic acid.

  • Purification:

    • Recrystallize from cold Ethanol/Hexane or Acetone/Ether.

    • Do not wash with strong acid (1M HCl). If acidification is needed to protonate a salt, use weak acid (Citric acid) at 0°C.

Method B: Mild Hydrolysis of Malonamic Esters

Rationale: If you already have a malonamic ester (e.g., Ethyl malonamate), you must hydrolyze it without triggering decarboxylation.

Protocol:

  • Dissolve ester in THF/Water (3:1).

  • Add Lithium Hydroxide (LiOH) (1.1 equiv) at 0°C .

  • Stir at 0°C until consumption of ester is complete (usually <1 hour).

  • Neutralization: Carefully adjust pH to ~3-4 using Amberlyst-15 (H+ form) resin or cold dilute citric acid. Avoid dropping pH below 2.

  • Filter resin and lyophilize (freeze-dry) to remove water. Avoid heat-drying.

Data & Visualization

Table 1: Stability Factors for Malonamic Acids
ParameterConditionRisk LevelRecommendation
Temperature > 80°CHigh Keep T < 40°C during synthesis and evaporation.
pH < 2.0 (Strong Acid)High Maintain pH 3–5 during workup. Use Citric acid, not HCl.
Solvent Aqueous/ProticModerate Use aprotic solvents (DCM, MeCN) when possible to destabilize the ionic TS.
Catalysts Transition Metals (Cu, Fe)High Use glass-lined reactors; add EDTA if metal contamination is suspected.
State Solid (Free Acid)Moderate Store as Ca/Mg salt or at -20°C under Argon.
Visual 1: Decarboxylation Mechanism

This diagram illustrates the cyclic transition state you must prevent.

Decarboxylation cluster_0 Malonamic Acid (Ground State) cluster_1 Transition State (Critical Step) cluster_2 Degradation Products Node1 R-NH-CO-CH2-COOH Node2 6-Membered Cyclic TS (H-bond bridging) Node1->Node2 Heat / Acid Node3 Acetamide Derivative (R-NH-CO-CH3) Node2->Node3 - CO2 Node4 CO2 (Gas) Node2->Node4 caption Fig 1: Thermal decarboxylation proceeds via a cyclic transition state facilitated by proton transfer.

Visual 2: Synthesis Decision Tree

Select the correct pathway to minimize risk.

SynthesisPath Start Start: Target Malonamic Acid Check1 Do you have Meldrum's Acid? Start->Check1 PathA Method A: Meldrum's Ring Opening (Lowest Risk) Check1->PathA Yes Check2 Do you have the Diester? Check1->Check2 No PathB Method B: Mono-Hydrolysis (Moderate Risk - Temp Control) Check2->PathB Yes (Use LiOH/0°C) PathC Method C: Acid Chloride Coupling (High Risk - Avoid) Check2->PathC No (Requires Activation) caption Fig 2: Selection logic for synthesis pathways. Path A is preferred for stability.

References

  • Meldrum's Acid Reactivity: Title: "Meldrum's Acid in Organic Synthesis" Source: Organic Syntheses / Wikipedia Summary URL:[Link][3][5][10]

  • Decarboxylation Mechanism: Title: "Decarboxylation of Malonic Acid Derivatives" Source: Master Organic Chemistry URL:[Link]

  • Hydrolysis Protocols: Title: "Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr" Source: Amelica / Journal of Mexican Chemical Society URL:[Link]

Sources

Optimizing reaction conditions for aminopyridine and diethyl malonate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Conditions for Aminopyridine & Diethyl Malonate Coupling

Status: Active Agent: Senior Application Scientist Ticket ID: PYR-SYN-001

Core Reaction Dynamics & Mechanism

Before troubleshooting, you must understand the "Stall Point" in this reaction. The synthesis of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a two-step condensation.

  • Step 1 (Amidation): The exocyclic amine of 2-aminopyridine attacks one ester group of diethyl malonate. This is kinetically facile.

  • Step 2 (Cyclization): The endocyclic ring nitrogen attacks the second ester group. This is the thermodynamic bottleneck. It requires significantly higher energy (temperature) to overcome the aromaticity barrier of the pyridine ring and drive off the second equivalent of ethanol.

Reaction Pathway Visualization

The following diagram illustrates the critical "Stall Point" where most users lose yield.

ReactionPathway Start 2-Aminopyridine + Diethyl Malonate Inter Intermediate Amide (Open Chain) Start->Inter 110-120°C -1 eq EtOH Inter->Inter STALL POINT (Insufficient Heat) Product 2-hydroxy-4H-pyrido [1,2-a]pyrimidin-4-one Inter->Product >160°C -1 eq EtOH (Cyclization) Side Side Product: Tar/Polymer Inter->Side O2 Exposure Overheating

Figure 1: Reaction pathway highlighting the thermodynamic bottleneck (Stall Point) where the intermediate fails to cyclize.

Standard Operating Protocols (SOPs)

Do not rely on generic "reflux" conditions. Ethanol (bp 78°C) prevents the reaction mixture from reaching the necessary 160°C+ required for cyclization if you use standard reflux.

Protocol A: Thermal "Neat" Synthesis (Recommended for Scale)

Best for: Gram-scale synthesis, robustness, and cost-efficiency.

  • Stoichiometry: Mix 2-aminopyridine (1.0 equiv) and diethyl malonate (1.2 - 1.5 equiv) in a round-bottom flask.

    • Note: Excess malonate acts as the solvent.

  • Setup: Equip with a Dean-Stark trap or a short-path distillation head. Do NOT use a standard reflux condenser; you must remove ethanol to drive the equilibrium.

  • Atmosphere: Flush heavily with Nitrogen or Argon. (Critical to prevent charring).

  • Ramp:

    • Heat to 120°C for 1 hour (Formation of intermediate).

    • Ramp to 160-170°C for 2-4 hours.

    • Checkpoint: Monitor the collection of ethanol. The reaction is done when ethanol distillation ceases.

  • Workup: Cool to ~80°C. Add ethanol or acetic acid to triturate the solid. Filter the precipitate.

Protocol B: Microwave-Assisted Synthesis

Best for: Rapid screening, library generation.

  • Mixture: 2-aminopyridine (1.0 mmol) + Diethyl malonate (1.5 mmol).

  • Catalyst: Add 1 drop of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or use solid support (e.g., basic alumina).

  • Parameters:

    • Temp: 150°C

    • Time: 10–20 minutes

    • Power: Dynamic (Max 300W)

  • Vessel: Unsealed vessel (if safe) or frequent venting is required to manage pressure from ethanol generation. Note: Sealed vessels often inhibit the reaction by keeping ethanol in the system.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned into a black, insoluble rock."

Diagnosis: Oxidative polymerization. Root Cause: 2-aminopyridines are electron-rich and prone to oxidation at high temperatures (>150°C) if exposed to air. Solution:

  • Strict Inert Atmosphere: You must maintain a positive pressure of

    
     or Ar.
    
  • Temperature Control: Do not exceed 180°C. If the reaction is neat, ensure the oil bath is not hotter than 190°C.

  • Solvent Switch: If charring persists, use Diphenyl ether (Dowtherm A) as a solvent. It boils at 258°C and acts as a heat sink, preventing hot spots.

Issue 2: "I have low yield (<40%) and a lot of starting material."

Diagnosis: Equilibrium Stalling (The "Reflux Trap"). Root Cause: You likely refluxed the mixture. As ethanol forms, it lowers the boiling point of the mixture. If the internal temperature drops below 140°C, the second cyclization step will not occur. Solution:

  • Distill, Don't Reflux: You must actively distill off the ethanol.

  • Vacuum Assist: Apply weak vacuum (water aspirator) during the final hour of heating to rip off the last traces of ethanol and drive the equilibrium to completion.

Issue 3: "The product solidifies during the reaction and stops stirring."

Diagnosis: Mass transfer limitation. Root Cause: The product (2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one) has a high melting point (>250°C). As it forms, it precipitates out of the neat diethyl malonate. Solution:

  • Overhead Stirrer: For scales >10g, magnetic stir bars will fail. Use an overhead mechanical stirrer.

  • Solvent Dilution: Add a high-boiling solvent like Sulfolane or Diphenyl ether to keep the slurry mobile.

Comparative Data: Method Selection

ParameterThermal (Neat)Microwave AssistedLewis Acid Catalyzed (

/

)
Temperature 160–170°C150°C100–120°C
Time 3–6 Hours10–20 Minutes1–2 Hours
Yield (Typical) 65–80%85–92%75–85%
Scalability High (kg scale)Low (mg scale)Medium
Green Score Medium (High energy)High (Fast)High (Lower T)

Troubleshooting Logic Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Start Diagnosis Q1 Is the mixture Black/Tar? Start->Q1 Q2 Is Starting Material present? Q1->Q2 No Sol1 Oxidation Issue: Use N2/Ar atmosphere Reduce T < 180°C Q1->Sol1 Yes Sol2 Equilibrium Issue: Remove Reflux Condenser Distill EtOH actively Q2->Sol2 Yes Sol3 Success: Proceed to Recrystallization (AcOH or EtOH) Q2->Sol3 No

Figure 2: Decision tree for rapid troubleshooting of reaction failures.

References

  • Gaube, G., et al. (2023). A "Neat" Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ChemRxiv.[1]

  • Kalluraya, B., et al. (2018). Microwave Assisted Synthesis and Antimicrobial Evaluation of Novel 4H-Pyrido[1,2-a]pyrimidine Derivatives. ResearchGate.

  • Patil, S., et al. (2013). Solvent-Free Synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-ones Catalyzed by BiCl3. Organic Chemistry Portal / Synlett.

  • BenchChem Protocols. (2025). Application Notes and Protocols for Condensation Reactions of Diethyl Malonate.

Sources

Removing unreacted 2-amino-5-bromopyridine from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Protocols for 2-Amino-5-Bromopyridine

Executive Summary

Unreacted 2-amino-5-bromopyridine (CAS: 1072-97-5) is a persistent impurity in the synthesis of kinase inhibitors and heterocyclic scaffolds. Its removal is complicated by its "amphibious" solubility (soluble in organic solvents, moderately soluble in polar media) and its weak basicity (pKa ~5.25 for the conjugate acid).

Standard water washes often fail to remove it because it remains partially partitioned in the organic phase. This guide provides three tiered protocols—Acid-Base Extraction , Chemical Scavenging , and Recrystallization —designed to isolate your target compound with high purity.

Section 1: The First Line of Defense – pH-Controlled Acid-Base Extraction

Context: This is the most scalable method if your product is neutral (e.g., an amide, urea, or non-basic heterocycle). The 2-amino-5-bromopyridine possesses a pyridine nitrogen that can be protonated. By lowering the pH of the aqueous phase below its pKa (approx. 5.25), you force the impurity into the aqueous layer as a water-soluble pyridinium salt.

Q: I washed my reaction with water, but the amine is still in the organic layer. Why? A: The free base form of 2-amino-5-bromopyridine is lipophilic. Without acid, it prefers the organic solvent (DCM, EtOAc). You must protonate it to break this preference.

Protocol 1: The "pH 2" Wash

  • Dilution: Dilute your reaction mixture with a water-immiscible solvent (Ethyl Acetate or DCM). Avoid Diethyl Ether if possible, as aminopyridines can be surprisingly soluble in it even when partially protonated.

  • Acidification: Prepare a 1M HCl or 10% Citric Acid solution.

    • Note: Use Citric Acid if your product contains acid-labile protecting groups (like Boc).

  • Extraction: Wash the organic layer with the acid solution (3 x vol).

  • Validation (Crucial Step): Check the pH of the aqueous output.[1][2] It must be pH < 2 . If the pH rises, the amine is neutralizing your acid; add more acid wash cycles.

  • Brine Wash: Wash the organic layer once with brine to break any emulsions and remove residual acid.

  • Drying: Dry over Na₂SO₄ and concentrate.

Troubleshooting Table: Extraction Issues

SymptomProbable CauseCorrective Action
Emulsion forms Pyridinium salts acting as surfactants.Add solid NaCl to saturate the aqueous layer; filter through a Celite pad.[1]
Product loss Product is also basic (pKa > 4).Switch to Method 2 (Scavenging) .
Impurity persists Aqueous layer pH was too high (>4).Repeat wash with 2M HCl; ensure aqueous pH < 2.

Section 2: The Precision Tool – Chemical Scavenging (Resins)

Context: If your product is also basic (e.g., a secondary amine) or acid-sensitive, acid extraction will fail or degrade your compound. Solid-phase scavenger resins are the industry standard for "polishing" reactions without chromatography.

Q: Which resin should I use? A: Since 2-amino-5-bromopyridine has a primary exocyclic amine (-NH₂), it is a nucleophile. You need an Electrophilic Scavenger .

Recommended Resins:

  • Isocyanate Resin (PS-NCO): Reacts with the amine to form an insoluble urea.

    • Speed: Fast (30 min - 2 hrs).

    • Selectivity: High for primary/secondary amines.

  • Benzaldehyde Resin (PS-CHO): Forms an imine.

    • Speed: Slower (requires acid catalyst usually).

  • Strong Cation Exchange (SCX): Sulfonic acid resin.[1]

    • Mechanism:[1][3][4][5] Ionic capture (Catch-and-Release). Use only if your product is non-basic.

Protocol 2: Isocyanate Scavenging

  • Stoichiometry: Calculate the excess 2-amino-5-bromopyridine (by LCMS or stoichiometry). Use 3 equivalents of PS-NCO resin relative to the impurity.

  • Solvent: Dissolve crude mixture in DCM, THF, or DMF. (Avoid alcohols, as they can compete slowly with the isocyanate).

  • Incubation: Add resin and shake/stir gently at Room Temperature for 2–4 hours.

    • Tip: Do not use magnetic stir bars with resins (they grind the beads). Use an orbital shaker.

  • Monitoring: Check supernatant by TLC/LCMS.

  • Filtration: Filter through a fritted glass funnel or a cotton plug. Rinse resin with solvent.[1][6]

  • Result: The filtrate contains your product; the impurity is trapped on the beads.

Section 3: Visualization of Purification Logic

The following decision tree illustrates the selection process for the correct purification method based on your product's properties.

PurificationStrategy Start Crude Mixture (Contains 2-Amino-5-Br-Pyridine) CheckProduct Is the Product Basic? Start->CheckProduct NoBasic No (Neutral/Acidic) CheckProduct->NoBasic No YesBasic Yes (Basic) CheckProduct->YesBasic Yes CheckSens Acid Sensitive? NoBasic->CheckSens AcidWash Acid Extraction (1M HCl or Citric Acid) AqueousWaste Impurity in Aqueous Layer AcidWash->AqueousWaste Impurity PureProduct Pure Product in Organic Phase AcidWash->PureProduct Product UseCitric Use 10% Citric Acid CheckSens->UseCitric Yes UseHCl Use 1M HCl CheckSens->UseHCl No UseCitric->AcidWash UseHCl->AcidWash Scavenger Electrophilic Scavenger (PS-NCO Resin) YesBasic->Scavenger SolidWaste Impurity on Solid Resin Scavenger->SolidWaste Impurity Scavenger->PureProduct Filtrate

Caption: Decision matrix for selecting the optimal purification route based on product basicity and stability.

Section 4: Scalable Solutions – Recrystallization

Context: For large-scale batches (>10g) where chromatography is too expensive and resins are impractical, recrystallization is preferred. 2-amino-5-bromopyridine is a crystalline solid (MP ~135-138°C).[5]

Q: What solvent system works best? A: The impurity is soluble in hot alcohols but sparingly soluble in water.

Protocol 3: Ethanol/Water Recrystallization

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling 95% Ethanol .

  • Precipitation: Slowly add hot water until the solution becomes slightly turbid.

  • Cooling: Allow to cool slowly to room temperature, then chill in an ice bath (0-4°C).

  • Filtration: The 2-amino-5-bromopyridine often remains in the mother liquor (if it is the minor impurity) while your product crystallizes out (assuming your product is less soluble).

    • Note: If the amine is the major component you are trying to recover/purify, it will crystallize as off-white needles.

Section 5: Chromatographic Troubleshooting

Q: The amine is "tailing" or "streaking" on my silica column. How do I fix this? A: 2-aminopyridines interact strongly with the acidic silanols on silica gel, causing broad peaks and co-elution.

The Fix:

  • Mobile Phase Modifier: Add 1% Triethylamine (Et₃N) or 1% Ammonium Hydroxide to your DCM/MeOH or Hexane/EtOAc mobile phase.

  • Stationary Phase: Use "Amine-functionalized silica" if available, though the modifier method is usually sufficient.

References

  • PubChem. (2025).[7] 2-Amino-5-bromopyridine Compound Summary. National Library of Medicine. [Link]

  • Google Patents. (2005). US6897262B2 - Scavenger resin and processes for the use thereof.

Sources

Technical Support Center: Crystallization of N-(5-bromopyridin-2-yl)malonamic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the purification of N-(5-bromopyridin-2-yl)malonamic acid via crystallization. We will explore common challenges and provide systematic, field-proven solutions to guide you toward obtaining high-purity crystalline material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the crystallization of N-(5-bromopyridin-2-yl)malonamic acid, focusing on the rationale behind solvent selection.

Q1: What are the key molecular features of N-(5-bromopyridin-2-yl)malonamic acid that influence solvent selection?

A1: The solubility characteristics of N-(5-bromopyridin-2-yl)malonamic acid are governed by three primary structural motifs:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity.

  • The Malonamic Acid Moiety (-NH-CO-CH₂-COOH): This is the most significant contributor to the compound's polarity. It contains a carboxylic acid group (strong hydrogen bond donor and acceptor) and an amide group (both hydrogen bond donor and acceptor). These functional groups favor polar, protic solvents.

  • The Bromo-substituent: The bromine atom adds to the molecular weight and introduces some lipophilicity, slightly enhancing solubility in less polar solvents.

The presence of both an acidic group (carboxylic acid) and a basic site (pyridine nitrogen) means the molecule can exhibit zwitterionic character, which can lead to strong intermolecular interactions and potentially lower solubility in non-polar solvents.

Q2: What is the ideal solubility profile for a recrystallization solvent?

A2: The cornerstone of a successful crystallization is selecting a solvent with a specific solubility profile: the compound should be sparingly or poorly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] This differential solubility is crucial for maximizing recovery of the purified compound upon cooling. If the compound is too soluble at room temperature, the yield will be poor; if it is not soluble enough at high temperatures, the recrystallization will be inefficient or impossible.[3]

Q3: Which single solvents are promising starting points for this compound?

A3: Given the compound's polar functional groups, polar protic solvents are excellent candidates. Ethanol is a particularly strong starting point, as it has been successfully used to recrystallize the closely related compound, N-(5-bromopyridin-2-yl)acetamide, into colorless needles.[4] Other alcohols like methanol and isopropanol are also logical choices. Solvents like ethyl acetate and acetone may also be effective, offering a balance of polarity.

Q4: When should I consider using a two-solvent (mixed-solvent) system?

A4: A two-solvent system is the preferred method when no single solvent provides the ideal solubility profile.[2] This situation often arises when your compound is highly soluble in one solvent (even at room temperature) and poorly soluble in another. The strategy is to dissolve the compound in a minimal amount of the "good" hot solvent and then slowly add the "poor" solvent (or "anti-solvent") until the solution becomes slightly cloudy (the saturation point).[5] This allows for fine-tuned control over the supersaturation process.

Q5: What are some logical two-solvent systems for N-(5-bromopyridin-2-yl)malonamic acid?

A5: Effective solvent pairs must be miscible with each other.[2] Based on the molecular structure, the following systems are recommended for initial screening:

  • Ethanol / Water: A classic pair where the compound is soluble in ethanol and insoluble in water.[1]

  • Methanol / Water: Similar to the above, but methanol's higher polarity may alter the solubility profile.

  • Dioxane / Water: Dioxane is a good solvent for many organics, and water acts as an effective anti-solvent.[2]

  • Ethyl Acetate / Hexanes: A moderately polar/non-polar combination that is effective for compounds with mixed polarity.[1]

  • Toluene / Hexanes: A less polar option that may be useful if the compound shows significant solubility in aromatic solvents.[1]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: My compound has formed an oil instead of crystals ("oiling out").

  • Causality: Oiling out occurs when the solid comes out of solution at a temperature above its melting point in the chosen solvent system.[6][7] This is often caused by the solution being too concentrated or cooling too rapidly. High levels of impurities can also depress the melting point, contributing to this issue.

  • Solutions:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent (if using a mixed-solvent system, add more of the "good" solvent) to decrease the saturation point.[6][7]

    • Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.[5]

    • If impurities are suspected, consider a pre-purification step, such as treatment with activated charcoal if the solution is colored.[7]

Problem 2: The solid "crashes out" of solution immediately upon cooling.

  • Causality: This indicates that the solvent is a very poor solvent at slightly reduced temperatures, leading to rapid, uncontrolled precipitation rather than slow crystal growth.[6][7] This process traps impurities within the solid, defeating the purpose of recrystallization. An ideal crystallization should show initial crystal formation over 5-10 minutes, with continued growth over 20-30 minutes.[7]

  • Solutions:

    • Re-heat the solution to redissolve the precipitate.

    • Add more hot solvent than the minimum required to dissolve the solid (e.g., an extra 10-20% by volume). This will keep the compound in solution longer during the cooling phase, promoting slower crystal growth.[6][7]

    • Consider a different solvent in which the compound is slightly more soluble.

Problem 3: No crystals are forming, even after extended cooling in an ice bath.

  • Causality: This typically means the solution is not sufficiently saturated. This can happen for two reasons: either too much solvent was added initially, or the chosen solvent is simply too good at keeping the compound dissolved, even at low temperatures.[7]

  • Solutions:

    • Induce Nucleation:

      • Scratch: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[5]

      • Seed: Add a single, tiny crystal of the crude product (a "seed crystal") to the solution. This provides a template for further crystal growth.[5][7]

    • Increase Concentration: If induction methods fail, there is likely too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[7]

    • Add an Anti-Solvent: If using a single solvent that is too effective, you can cautiously add a miscible anti-solvent dropwise until turbidity is observed, then warm slightly to clarify before cooling slowly.

Problem 4: The crystal yield is very low.

  • Causality: A low yield can result from several factors: using too much solvent, premature filtration (not allowing enough time for crystallization), or a compound that has significant solubility in the solvent even at low temperatures.

  • Solutions:

    • Ensure the solution is cooled for an adequate amount of time in an ice bath before filtration to maximize precipitation.

    • Minimize the amount of cold solvent used to wash the crystals during filtration, as every wash dissolves some product.

    • After the first filtration, try to concentrate the remaining solution (the mother liquor) by boiling off some solvent. A second crop of crystals, which may be of lower purity, can often be obtained upon cooling.

Part 3: Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]

Protocol 1: Systematic Solvent Screening

This small-scale approach efficiently identifies a suitable solvent system before committing your bulk material.[5]

  • Preparation: Place approximately 10-15 mg of your crude N-(5-bromopyridin-2-yl)malonamic acid into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, methanol, water, ethyl acetate, toluene, hexanes) dropwise, starting with ~0.2 mL.

  • Room Temperature Test: Agitate the tubes at room temperature. If the compound dissolves completely, the solvent is likely too good for single-solvent recrystallization but may be useful as the "good" solvent in a mixed pair.

  • Elevated Temperature Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling Test: Remove the tubes from the heat and allow them to cool to room temperature, then place them in an ice bath. Observe the quality and quantity of crystal formation.

  • Selection: The ideal solvent is one that required heating to dissolve the compound and produced a good yield of crystalline solid upon cooling.

Protocol 2: Single-Solvent Recrystallization
  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., ethanol) in small portions. Heat the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[5]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote larger crystals, you can insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Two-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).[1]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • Cooling, Isolation, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.

Part 4: Data & Visualization

Table 1: Potential Solvent Systems for N-(5-bromopyridin-2-yl)malonamic acid
SolventBoiling Point (°C)PolarityRole & Rationale
Ethanol 78Polar ProticPrimary Candidate. Proven effective for similar bromo-pyridine amides.[4] Good differential solubility expected.
Methanol 65Polar ProticGood Candidate. Similar to ethanol but more polar; may be too effective a solvent, requiring an anti-solvent.
Isopropanol 82Polar ProticGood Candidate. Slower evaporation and slightly lower polarity than ethanol may promote better crystal growth.[1]
Water 100Polar ProticPoor Solvent / Anti-Solvent. Unlikely to dissolve the compound alone but ideal as an anti-solvent with alcohols.[2]
Ethyl Acetate 77Polar AproticPossible Candidate. May offer a good balance of polarity. Can be paired with hexanes.
Acetone 56Polar AproticPossible Candidate. Its volatility might lead to rapid crystallization; use with caution.
Toluene 111Non-PolarPoor Solvent / "Good" Solvent. Likely a poor solvent but could be a "good" solvent when paired with hexanes for less polar impurities.[1]
Hexanes 69Non-PolarAnti-Solvent. Useful as an anti-solvent with more polar solvents like ethyl acetate or toluene.[1]
Diagram 1: Solvent System Selection & Troubleshooting Workflow

This diagram outlines the logical progression for developing a robust crystallization protocol.

G cluster_start cluster_screening Phase 1: Screening cluster_protocol Phase 2: Protocol Execution cluster_troubleshooting Phase 3: Troubleshooting start Crude N-(5-bromopyridin-2-yl)malonamic acid screening Protocol 1: Systematic Solvent Screening start->screening decision Ideal Single Solvent Found? screening->decision single_solvent Protocol 2: Single-Solvent Recrystallization decision->single_solvent Yes two_solvent Protocol 3: Two-Solvent Recrystallization decision->two_solvent No issue Issue Encountered? single_solvent->issue two_solvent->issue success Pure Crystalline Product issue->success No oiling_out Problem: Oiling Out Solution: Add more solvent, cool slower issue->oiling_out Yes (Oiling Out) no_crystals Problem: No Crystals Solution: Scratch, seed, concentrate solution issue->no_crystals Yes (No Crystals) crash_out Problem: Crashes Out Solution: Use more solvent, change solvent issue->crash_out Yes (Crashes Out) oiling_out->two_solvent Adjust & Retry no_crystals->two_solvent Adjust & Retry crash_out->screening Re-screen

Caption: Decision workflow for crystallization protocol development.

References

Sources

Troubleshooting cyclization side reactions of pyridyl oxopropanoic acids

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for organic chemists dealing with the synthesis and cyclization of pyridyl oxopropanoic acids (heteroaryl pyruvates).

Ticket ID: PYR-OXO-CYCL-001 Subject: Troubleshooting Stability, Regioselectivity, and Side Reactions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Triage

The Challenge: Pyridyl oxopropanoic acids (e.g., 3-(pyridin-2-yl)-2-oxopropanoic acid) are deceptively simple substrates. They possess a "Jekyll and Hyde" character due to three competing reactive centers:

  • The Pyridine Nitrogen: A basic nucleophile prone to N-alkylation or protonation.

  • The

    
    -Keto Acid Moiety:  Highly susceptible to oxidative decarboxylation and aldol condensation.
    
  • The Methylene Bridge: The site of keto-enol tautomerism, essential for cyclization but also the gateway to polymerization.

If your reaction has failed, consult the Diagnostic Flowchart below to identify your specific failure mode before proceeding to the detailed modules.

Diagnostic Flowchart (Interactive Triage)

TroubleshootingFlow Start START: Observation Gas Vigorous bubbling observed (Gas Evolution) Start->Gas Early stage Tar Black Tar / Polymerization Start->Tar Upon heating NoRxn No Reaction / Starting Material Start->NoRxn After 24h WrongMass Product Mass = Expected - 44 Da Start->WrongMass MS Analysis Decarb Issue: Decarboxylation (Loss of CO2) Gas->Decarb Aldol Issue: Uncontrolled Aldol/Oxidation Tar->Aldol pH_Issue Issue: Zwitterion Lock (Isoelectric Point) NoRxn->pH_Issue WrongMass->Decarb

Figure 1: Triage decision tree for identifying the primary failure mode based on gross experimental observations.

Issue #1: The Decarboxylation Trap

Symptom: Vigorous bubbling, loss of mass (M-44 peak in MS), formation of acetyl-pyridine derivatives instead of cyclized product.

The Mechanism of Failure

-Keto acids are thermodynamically unstable relative to their decarboxylated products. The pyridine ring acts as an electron sink, facilitating the formation of a cyclic transition state where the carboxylic proton transfers to the carbonyl oxygen, releasing CO

.
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Temperature Keep < 60°C until cyclization initiates.The activation energy for decarboxylation is often lower than the cyclization barrier.
Acid Catalysis Avoid strong mineral acids (HCl, H

SO

). Use Lewis Acids (e.g., Yb(OTf)

).
Strong Brønsted acids protonate the ketone, lowering the LUMO and accelerating decarboxylation [1].
Substrate Form Convert to Ester. If the free acid is failing, synthesize the ethyl ester first. Perform the cyclization (e.g., to the ester-indolizine), then hydrolyze/decarboxylate in a controlled second step (Krapcho conditions).

Issue #2: The "Zwitterion Lock" (No Reaction)

Symptom: Starting material is recovered unchanged, or low conversion despite heating.

The Mechanism of Failure

Pyridyl oxopropanoic acids exist in a complex equilibrium. In neutral or slightly acidic media, the pyridine nitrogen becomes protonated (pyridinium), while the carboxylic acid deprotonates (carboxylate). This forms a Zwitterion .

  • The Problem: The zwitterion is highly soluble in water but poorly soluble in organic solvents. Furthermore, the protonated pyridine ring is electron-deficient, deactivating the side chain toward the necessary enolization for cyclization [2].

Troubleshooting Protocol
  • Solvent Switch: Move from non-polar solvents (DCM, Toluene) to Fluorinated Alcohols (TFE or HFIP).

    • Why? TFE stabilizes the transition state and solvates the zwitterionic species without quenching reactivity.

  • Buffer Control: Do not rely on "catalytic acid." Use a buffered system (e.g., Pyridine/Acetic Acid 1:1) to maintain the pH near the isoelectric point, ensuring a population of the neutral, reactive species.

Issue #3: Regioselectivity & Polymerization (The "Tar")

Symptom: Reaction mixture turns black/intractable. TLC shows a streak (polymer).

The Mechanism of Failure

If the cyclization is slow, the "aldehyde-like" character of the


-keto group invites intermolecular aldol condensation. Additionally, the pyridine nitrogen may attack the ketone of a neighboring molecule (intermolecular N-alkylation) rather than the intended intramolecular ring closure.
Mechanistic Pathway Visualization

ReactionPathways SM Pyridyl Oxopropanoic Acid (Keto Form) Enol Enol Tautomer (Reactive Species) SM->Enol Tautomerization (Slow) Decarb Acetyl Pyridine (Decarboxylation) SM->Decarb Heat/Acid (-CO2) Cyclized Target Heterocycle (Indolizine/Quinolizinone) Enol->Cyclized Intramolecular Cyclization Polymer Oligomers/Tar (Aldol Condensation) Enol->Polymer Intermolecular Attack

Figure 2: Competing kinetic pathways. The goal is to accelerate the Enol -> Cyclized step while suppressing the Decarb and Polymer pathways.

Troubleshooting Protocol
  • Concentration: Dilute the reaction. Run at 0.05 M or lower. High concentration favors intermolecular polymerization (2nd order) over intramolecular cyclization (1st order).

  • Reagent Addition: If using a condensing agent (like Ac

    
    O or SOCl
    
    
    
    ), add it dropwise to a refluxing solution of the substrate. This ensures the concentration of the activated intermediate remains low (High Dilution Principle).
  • Atmosphere: Strictly exclude Oxygen.

    
    -Keto enols are prone to oxidative dimerization. Sparge solvents with Argon for 15 minutes.
    

Validated Experimental Protocol (Self-Validating)

Context: Cyclization of 3-(pyridin-2-yl)-2-oxopropanoic acid ethyl ester to a quinolizinone derivative using a mild condensation approach.

Step-by-Step Guide:

  • Preparation: Dissolve the substrate (1.0 equiv) in TFE (2,2,2-Trifluoroethanol) [0.1 M].

    • Checkpoint: Solution should be clear. If cloudy, sonicate. TFE is chosen for its ability to stabilize the polar transition state.

  • Activation: Add HC(OMe)

    
     (Trimethyl orthoformate)  (2.0 equiv) and a catalytic amount of p-TsOH  (0.1 equiv).
    
    • Rationale: This protects the ketone as a ketal in situ or acts as a water scavenger, driving the equilibrium toward the enol ether which is more reactive for cyclization and less prone to decarboxylation.

  • Cyclization: Heat to 60°C for 4 hours.

    • Validation: Monitor by TLC. If the spot for the starting material (usually polar/streaking) disappears and a less polar, UV-active spot appears, cyclization is occurring.

  • Workup: Evaporate TFE directly (rotovap). Redissolve in EtOAc, wash with NaHCO

    
     (to remove acid catalyst).
    
  • Isolation: Recrystallize from EtOH/Hexane. Avoid silica chromatography if possible, as the acidic silica can degrade the product or cause ring-opening.

References

  • Decarboxyl

    
    -Keto Acids and Related Systems. 
    
    • Context: Explains the cyclic transition state and the role of acid catalysis in lowering the activ
    • Source: Chemistry Steps.[1][2][3][4][5] "Decarboxylation."[1][6][7][8][9]

  • Reactivity of Pyridyl-N-Oxides and Meldrum's Acid Deriv

    • Context: Discusses the instability of pyridylacetic acid derivatives and the competition between nucleophilic attack and decarboxyl
    • Source:Journal of Organic Chemistry, 2022.
  • Synthesis of Quinolizinones via Pyridyl Pyruv

    • Context: Provides precedents for the cyclization of 2-pyridyl derivatives into bicyclic systems, highlighting the need for specific c
    • Source: University of Benghazi / Vertex AI Search Results.
    • (Referenced via Search Snippet 1.3)

  • Tautomerism in Pyridines.

    • Context: Fundamental data on the equilibrium constants between pyridone and hydroxypyridine forms, which parallels the keto-enol tautomerism of the side chain.
    • Source:J. Chem. Soc., Perkin Trans.[10] 2, 1973.[10]

Sources

Technical Guide: Stability & Handling of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic Acid

[1]

Target Audience:
Executive Summary: The "Malonamic Trap"

3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid (CAS: 834919-04-9) presents a classic stability paradox common to malonamic acids. While the carboxylic acid moiety suggests high aqueous solubility at neutral pH, the molecule is kinetically unstable in its free acid form.

The Bottom Line:

  • Primary Instability: Spontaneous decarboxylation to

    
    -(5-bromopyridin-2-yl)acetamide.[1]
    
  • Trigger: Acidic pH (< pH 4.[1]0) and Heat (> 30°C).[1]

  • Critical Handling Rule: Maintain pH > 5.5 during dissolution and assay. Never store in aqueous solution; prepare fresh immediately before use.

Part 1: The Core Instability Mechanism

The instability of this compound is not random hydrolysis; it is a specific, concerted organic reaction.[2] Understanding this mechanism is the only way to prevent it.[1]

The Decarboxylation Pathway

Unlike standard amides which require harsh conditions to degrade, this molecule contains a

1

3

Key Indicator: In LC-MS, this degradation appears as a dominant peak at [M-44] .[1]

DecarboxylationMechanismcluster_legendStability FactorsCompoundTarget Molecule(Free Acid Form)MW: 259.06TS6-MemberedCyclic Transition StateCompound->TS Acidic pH + Heat(Protonation required)ProductsDegradation Products:N-(5-bromo-2-pyridyl)acetamide+ CO2 (Gas)TS->Products IrreversibleLoss of CO2Note1Rate is pH dependent.Anion (pH > 4) is STABLE.

Figure 1: The decarboxylation mechanism. Note that the reaction requires the protonated acid to form the cyclic state.[1] Keeping the molecule ionized (as a carboxylate salt) blocks this pathway.

Part 2: Troubleshooting & FAQs

This section addresses specific scenarios reported by users handling

Q1: I dissolved the compound in DMSO, but after 24 hours, my LC-MS shows a new peak at MW 215. What happened?

Diagnosis: You are seeing the decarboxylated product (

1Root Cause:111Solution:
  • Use anhydrous DMSO (stored over molecular sieves).[1]

  • Store DMSO stocks at -20°C or -80°C immediately.[1]

  • Do not subject DMSO stocks to repeated freeze-thaw cycles, as condensation introduces water.[1]

Q2: The compound won't dissolve in water, so I added 1N HCl to help. It dissolved, but then precipitated later.

Diagnosis: Acid-catalyzed degradation.[1] Explanation: By adding HCl, you forced the compound into its Free Acid form (pH < pKa ~2.8). While this might momentarily help solvation of the pyridine ring, it maximizes the rate of decarboxylation. The precipitate is likely the degradation product (the acetamide), which is significantly less soluble in water than the parent acid. Correct Protocol:

  • Do NOT use acid.

  • Use a mild base.[1] Dissolve in PBS (pH 7.4) or add 1 equivalent of NaOH to form the sodium salt. The carboxylate anion is highly soluble and kinetically stable against decarboxylation.[1]

Q3: Can I use this compound in a cellular assay at 37°C?

Answer: Yes, but with strict time limits. Risk: At 37°C, the thermal energy is sufficient to drive decarboxylation if the pH drifts locally. Protocol:

  • Prepare the dosing solution immediately before the experiment.[1]

  • Ensure the culture media is well-buffered (HEPES/Bicarbonate) at pH 7.4.[1]

  • Include a vehicle control to monitor background degradation during the incubation period.[1]

Part 3: Experimental Protocols
Protocol A: Safe Dissolution for Biological Assays

Goal: Create a stable 10 mM stock solution.

  • Weighing: Weigh the solid rapidly. The solid is hygroscopic; absorbed water promotes solid-state degradation.[1]

  • Solvent: Add 100% Anhydrous DMSO . Vortex until clear.

  • Dilution: When diluting into aqueous buffer for the assay, ensure the buffer pH is 7.4 or higher .

    • Recommended: PBS (pH 7.[1]4) or Tris-HCl (pH 8.0).[1]

    • Avoid: Acetate buffer (pH 4.[1]5) or unbuffered saline.[1]

  • Usage: Use within 4 hours of aqueous dilution.

Protocol B: Stability Validation Workflow

Use this decision tree to determine if your stock is compromised.

TroubleshootingTreeStartStart: Check LC-MS PurityCheckMassIs [M-44] Peak Present?Start->CheckMassYesYes (>5%)CheckMass->YesLoss of CO2NoNo (<1%)CheckMass->NoParent Mass OnlyCheckStorageCheck Storage Conditions:1. Was it in water?2. Was it at RT?Yes->CheckStorageStableCompound Intact.Proceed to Assay.No->StableDegradedCompound Decarboxylated.Discard Stock.CheckStorage->Degraded

Figure 2: Quality Control Decision Tree for Malonamic Acid Derivatives.

Part 4: Physicochemical Data Summary
PropertyValue / BehaviorImplication
Molecular Weight 259.06 DaParent Mass
Degradation Mass 215.06 Da[M-44] (Acetamide derivative)
pKa (Carboxyl) ~2.8 (Estimated)Exists as anion at pH > 4.0
pKa (Pyridine) < 3.0Pyridine N is electron-deficient (Br + Amide)
Solubility (pH 2) LowRisk of precipitation & rapid degradation
Solubility (pH 7.4) HighStable as carboxylate salt
Storage (Solid) -20°C, DesiccatedPrevent hygroscopic moisture uptake
References
  • Mechanism of Malonic Acid Decarboxylation

    • Westheimer, F. H., & Jones, W. A. (1941). The Effect of Solvent on the Decarboxylation of Malonic Acid. Journal of the American Chemical Society, 63(12), 3283–3286.
    • Source:

  • Kinetics of

    
    -Amido Acids (Malonamic Acids): 
    
    • Clark, L. W. (1963).[1] The Decarboxylation of Malonamic Acid in Relative Solvents. The Journal of Physical Chemistry, 67(12), 2602–2604.

    • Source:

  • pKa Determination of Pyridine Derivatives

    • Bordwell pKa Table (Acidity in DMSO & Water).[1][4]

    • Source:[1]

  • General Handling of Unstable Carboxylic Acids

    • Sigma-Aldrich Technical Bulletin: Handling & Storage of Labile Compounds.[1]

    • Source:[1]

Technical Support Center: Aminopyridine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry and drug development professionals. This guide is specifically engineered to address one of the most persistent challenges in aminopyridine synthesis: minimizing bis-acylation (over-acylation) byproducts during amide coupling .

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Here, we explore the mechanistic causality behind over-acylation, provide self-validating experimental workflows, and offer actionable salvage strategies supported by peer-reviewed literature.

Mechanistic Insight: The Bis-Acylation Problem

When acylating deactivated anilines such as 2-aminopyridine, 3-aminopyridine, or 4-aminopyridine with highly reactive acid chlorides or anhydrides, researchers frequently observe the formation of an


-diacylated byproduct (an imide)[1].

The causality of this side reaction is rooted in the acid-base chemistry of the intermediate. The initial mono-acylated product (the desired amide) is significantly more acidic than the starting aminopyridine due to the electron-withdrawing nature of both the acyl group and the heterocyclic nitrogen. If a relatively strong base (like Triethylamine,


) is present, it rapidly abstracts the amide proton. This generates a stabilized, highly nucleophilic amide anion that outcompetes the starting material for the remaining acylating agent, leading to the bis-acylated byproduct[1].

Pathway A Aminopyridine (Starting Material) B Mono-Amide (Desired Product) A->B + RCOCl (Nucleophilic Attack) B->B Weak Base (e.g., Pyridine) Stable C Amide Anion (Reactive Intermediate) B->C + Strong Base (e.g., Et3N, DMAP) Deprotonation D Bis-Acylated Imide (Undesired Byproduct) C->D + RCOCl (Over-acylation)

Mechanistic pathway of aminopyridine acylation showing base-dependent divergence to bis-acylation.

Root Cause Analysis & Optimization Parameters

To engineer a self-validating reaction system, you must control the kinetics of the secondary acylation. The table below summarizes how different reaction parameters influence the product distribution.

Base / ConditionBase Strength (

)
Predominant ProductMechanistic Rationale
Triethylamine (

)
3.25Bis-acylated (Imide)Strong enough to deprotonate the mono-amide, forming a highly reactive anion[1].
Pyridine 8.77Mono-acylated (Amide)Too weak to abstract the amide proton; stabilizes the intermediate without over-activation[1].

/

(Schotten-Baumann)
~9.25Mono-acylated (Amide)Biphasic system traps

in the aqueous layer; the weak base prevents amide deprotonation[2].
Excess Acid Chloride (>1.2 eq) N/ABis-acylated (Imide)Mass action drives secondary acylation even when weaker bases are employed[3].

Frequently Asked Questions (FAQs)

Q1: I am using 1.0 equivalent of acid chloride and


 as a base, but my LC-MS shows a 50:50 mixture of unreacted starting material and bis-acylated product. Why is the mono-amide missing? 
A1:  This is a classic kinetic trap. Because 

deprotonates the mono-amide as soon as it forms, the resulting amide anion is vastly more nucleophilic than your deactivated starting aminopyridine. The reaction funnels your 1.0 equivalent of acid chloride into diacylating 0.5 equivalents of the amine. To fix this, switch to a weaker base like pyridine, which cannot deprotonate the mono-amide[1].

Q2: Can I avoid using external bases entirely to prevent deprotonation? A2: Yes. You can use the aminopyridine itself as the base by adding 2.0 to 2.5 equivalents of the starting material. The unreacted aminopyridine will scavenge the generated


. However, this is only atom-economical if your starting aminopyridine is cheap and easily recoverable.

Q3: I am synthesizing a highly sensitive drug intermediate and cannot use pyridine due to toxicity and residual solvent limits. What is the alternative? A3: Employ modified Schotten-Baumann conditions. Use a biphasic system (e.g., Dichloromethane and Water) with a mild inorganic base like Sodium Acetate (


) or Potassium Carbonate (

) dissolved in the aqueous layer. The acylation occurs in the organic phase, while the

is neutralized in the aqueous phase, keeping the organic layer free of strong bases that cause over-acylation[2].

Q4: My reaction has already run, and I have a 30% yield of the bis-acylated imide mixed with my desired mono-amide. Do I need to discard the batch? A4: No. Imides are significantly more susceptible to nucleophilic attack than standard amides. You can perform a "salvage operation" by treating the crude mixture with a mild alkaline solution (e.g.,


 in Methanol). This will selectively hydrolyze the second, more labile acyl group, converging the entire mixture back to the desired mono-amide[1].

Experimental Protocols

Protocol A: Selective Monoacylation of Aminopyridines (Weak Base Method)

This protocol utilizes


 control to prevent the formation of the reactive amide anion.
  • Preparation: Dissolve the aminopyridine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (0.2 M concentration). Self-validation step: Ensure glassware is flame-dried; moisture will hydrolyze the acid chloride, throwing off the precise stoichiometry required to prevent over-acylation.

  • Base Addition: Add anhydrous Pyridine (1.5 eq, 15 mmol) to the solution.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Lowering the kinetic energy strictly limits the reaction to the primary amine's initial nucleophilic attack.

  • Acylation: Dissolve the acid chloride (1.05 eq, 10.5 mmol) in a small volume of DCM and add it dropwise over 30 minutes via an addition funnel.

  • Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via LC-MS. Self-validation step: The total ion chromatogram (TIC) should show the

    
     of the mono-amide as the dominant peak, with the imide 
    
    
    
    peak being <5%.
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM, wash the organic layer with 1M 
    
    
    
    (to remove residual pyridine), dry over
    
    
    , and concentrate under reduced pressure.
Protocol B: Salvage Operation (Selective Alkaline Hydrolysis)

Use this protocol if bis-acylation has already occurred.

  • Solvation: Dissolve the crude mixture (containing both mono- and bis-acylated products) in Methanol (0.1 M).

  • Hydrolysis: Add an aqueous solution of Potassium Carbonate (

    
    , 1.0 eq relative to the estimated imide content).
    
  • Reaction: Stir at room temperature for 1–2 hours.

  • Monitoring: Monitor by TLC. Self-validation step: The imide will run significantly higher (higher

    
    ) than the mono-amide due to the lack of hydrogen-bond donating capacity. Stir until the high-
    
    
    
    spot completely disappears.
  • Isolation: Neutralize the mixture with 1M

    
     to pH 7. Concentrate to remove Methanol, extract the aqueous residue with Ethyl Acetate, dry, and concentrate to yield the pure mono-amide[1].
    

Workflow Start Analyze Crude Reaction Mixture (LC-MS / TLC) Check Is Bis-Acylation > 5%? Start->Check Yes Yes: Optimize Conditions Check->Yes High Imide No No: Proceed to Purification Check->No Clean Amide Opt1 Switch to Weak Base (Pyridine or NaOAc/H2O) Yes->Opt1 Opt2 Strict Stoichiometry (1.0 - 1.05 eq Acid Chloride) Yes->Opt2 Opt3 Lower Temperature (0 °C to RT) Yes->Opt3 Salvage Salvage: Selective Hydrolysis (K2CO3 / MeOH) Yes->Salvage If already formed

Troubleshooting workflow for identifying and mitigating bis-acylation during amide coupling.

References

  • Theodorou, V., et al. "Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction." Archive for Organic Chemistry, 2014(4):11-23. Available at:[Link]

  • Zheng, et al. "Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review." Science Publishing Group, 2021. Available at:[Link]

Sources

Validation & Comparative

A Predictive ¹H NMR Analysis and Methodological Comparison for the Structural Elucidaion of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the synthesis and characterization of novel chemical entities, particularly those with potential pharmaceutical applications, unambiguous structural verification is paramount. This guide provides an in-depth, predictive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for the target compound, 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid. As no empirical spectrum is publicly available for this specific molecule, this guide will construct a theoretical spectrum based on established principles of NMR spectroscopy and data from analogous structural fragments.

Furthermore, this document will objectively compare the utility of ¹H NMR spectroscopy with other common analytical techniques for the characterization of this molecule, providing a rationale for methodological choices in a research and development setting.

Predictive ¹H NMR Spectrum Analysis

The structure of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid presents several distinct proton environments that are expected to give rise to a characteristic ¹H NMR spectrum. The analysis will be conducted assuming the sample is dissolved in a common deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6), which is capable of solubilizing the polar carboxylic acid and amide functionalities.

Molecular Structure and Proton Designations

To facilitate the spectral analysis, the protons in the molecule are designated as follows:

Caption: Structure of the target molecule with proton designations.

Predicted Chemical Shifts (δ), Multiplicities, and Integration

The following table summarizes the predicted ¹H NMR spectral data in DMSO-d6.

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H(f) - COOH ~12.0 - 13.0Broad Singlet1HThe carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace water. In DMSO-d6, this peak is typically very downfield.[1]
H(d) - NH ~10.0 - 11.0Singlet1HAmide protons are also significantly deshielded and their chemical shift is sensitive to solvent and concentration.[2][3] In DMSO-d6, they often appear as sharp singlets if not involved in rapid exchange.
H(a) - Pyridine C6 ~8.4 - 8.5Doublet1HThis proton is ortho to the bromine atom and is expected to be the most downfield of the pyridine protons. It will be split into a doublet by the adjacent H(b).
H(b) - Pyridine C4 ~8.1 - 8.2Doublet of Doublets1HThis proton is coupled to both H(a) (meta coupling, smaller J) and H(c) (ortho coupling, larger J).[4]
H(c) - Pyridine C3 ~7.5 - 7.6Doublet1HThis proton is ortho to the amide-substituted carbon and will be split into a doublet by H(b).[4]
H(e) - CH₂ ~3.5 - 3.7Singlet2HThe methylene protons are adjacent to two carbonyl groups, which deshields them. They are chemically equivalent and thus appear as a singlet.[1][5]

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for elucidating the hydrogen framework of a molecule, a comprehensive characterization relies on a combination of analytical methods.[6][7] The following table compares the utility of ¹H NMR with other common techniques for the analysis of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid.

Analytical TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹H NMR Detailed information about the proton environments, connectivity, and stereochemistry.Provides unambiguous evidence for the pyridine ring substitution pattern, the presence of the methylene group, and the amide and carboxylic acid protons.Does not directly provide information about the carbon skeleton or molecular weight.
¹³C NMR Information about the carbon skeleton of the molecule.[8]Confirms the number of unique carbon atoms and the presence of carbonyl carbons from the amide and carboxylic acid.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[9]
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.Confirms the molecular formula and can provide structural information through fragmentation analysis. The isotopic pattern of bromine (¹⁹Br/⁸¹Br) would be a clear indicator.Does not provide detailed information about the connectivity of atoms.
FTIR Spectroscopy Information about the functional groups present in the molecule.[6]Can confirm the presence of N-H (amide), O-H (carboxylic acid), and C=O (amide and carboxylic acid) stretches.[8][10][11]Provides limited information about the overall molecular structure and connectivity.

Experimental Protocols

Protocol 1: ¹H NMR Sample Preparation and Data Acquisition

This protocol outlines the steps for preparing a sample of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid for ¹H NMR analysis.

Materials:

  • 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR tube

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.[9]

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.[12]

  • Dissolution: Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to the deuterium signal of the solvent.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

Workflow for Structural Confirmation

The following diagram illustrates a comprehensive workflow for the structural confirmation of a novel compound like 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Final Confirmation synthesis Synthesize Crude Product purification Purify Compound (e.g., Crystallization, Chromatography) synthesis->purification ftir FTIR Analysis (Functional Group ID) purification->ftir ms Mass Spectrometry (Molecular Weight & Formula) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Detailed Structure) purification->nmr data_integration Integrate All Data ftir->data_integration ms->data_integration nmr->data_integration structure_confirmation Unambiguous Structure Confirmed data_integration->structure_confirmation

Caption: A typical workflow for the synthesis and structural confirmation of a novel organic compound.

Conclusion

The predictive ¹H NMR analysis provides a detailed and informative picture of the expected spectrum for 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid. The distinct chemical shifts and coupling patterns of the pyridine, amide, and methylene protons offer a robust method for structural verification. However, for unequivocal characterization, especially for regulatory or publication purposes, it is essential to employ a multi-technique approach. Combining the detailed connectivity information from ¹H and ¹³C NMR with molecular weight data from mass spectrometry and functional group confirmation from FTIR spectroscopy provides a self-validating system that ensures the highest level of scientific integrity.

References

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Gowda, G. A. N., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Nature Protocols, 5(3), 532-540. Retrieved from [Link]

  • TMP Chem. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Journal of Pharmaceutical Research and Reports. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2025, April 27). Journal of Chemical Science and Engineering. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Castellano, S., & Kostelnik, R. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-100. Retrieved from [Link]

  • IR spectrum of carboxylic acids and alcohols. (2023, May 24). SlideShare. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Lucideon. (n.d.). Analytical Techniques for Chemical Analysis & Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR J(13C,13C) spin–spin coupling constants in pyridine-carboxaldehydes. Experimental and DFT-B3LYP studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 4. The amide proton region of the 1 H NMR spectra: in DMSO-d 6 of.... Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000386 Malonic Acid. Retrieved from [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]

  • Center for Applied Isotope Studies, University of Georgia. (n.d.). Organic Compound Characterization & Quantification. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... Retrieved from [Link]

  • SpectraBase. (n.d.). Malonic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • University of Regensburg. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved from [Link]

  • PubChem. (n.d.). Malonic Acid. Retrieved from [Link]

  • The Role of Malonic Acid Derivatives in Modern Synthesis. (n.d.). LinkedIn. Retrieved from [Link]

  • MDPI. (2002, August 31). Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. Retrieved from [Link]

  • NP-MRD. (2025, February 11). Showing NP-Card for Malonic acid (NP0001303). Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (C10H10BrNO3). Retrieved from [Link]

Sources

High-Resolution Mass Spectrometry Fragmentation Patterns of Bromopyridine Malonamic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of structurally elucidating complex, multifunctional pharmaceutical intermediates. Bromopyridine malonamic acids—compounds featuring a halogenated heteroaromatic ring coupled to a highly labile malonamic acid moiety—present a unique analytical puzzle. These molecules are vital building blocks in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors and metabotropic glutamate receptor modulators. However, their structural dichotomy requires careful selection of mass spectrometry (MS) techniques.

This guide objectively compares the performance of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Ionization Mass Spectrometry (EI-MS) for the analysis of these compounds. By examining the mechanistic causality behind their fragmentation, we can establish robust, self-validating analytical protocols.

Mechanistic Causality in Fragmentation

The fragmentation behavior of bromopyridine malonamic acids is dictated by three distinct structural motifs. Understanding the physics and chemistry of these motifs is essential for accurate spectral interpretation.

The Bromine Isotopic Signature

Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance[1]. This imparts a highly diagnostic M and M+2 isotopic doublet to the molecular ion. Because the C–Br bond is relatively weak, the homolytic or heterolytic cleavage of a bromine radical (debromination, yielding a loss of 79 Da or 81 Da) is a dominant, low-energy fragmentation pathway under most ionization conditions[2]. The energy required to induce this debromination often correlates directly with the substitution pattern on the aromatic ring[3].

The Malonamic Acid Moiety

Malonamic acids contain both an amide and a carboxylic acid sharing a single methylene carbon. This 1,3-dicarbonyl-like proximity makes the molecule highly susceptible to neutral losses. The carboxylic acid readily undergoes thermal or collision-induced decarboxylation (-CO₂, -44 Da) via a favored six-membered cyclic transition state. Additionally, dehydration (-H₂O, -18 Da) and cleavage of the amide bond are prominent pathways, particularly in positive ion mode where the amide nitrogen acts as a primary protonation site.

The Pyridine Ring Scaffold

The heteroaromatic pyridine ring provides a stable scaffold that retains the charge after peripheral groups (Br, CO₂, H₂O) are stripped away. The residual pyridyl cation requires significantly higher collision energies to fragment, eventually undergoing ring-opening characterized by the loss of hydrogen cyanide (HCN, -27 Da)[4].

MS_Fragmentation M Precursor Ion [M+H]+ m/z: M, M+2 (1:1) F_CO2 [M+H - CO2]+ m/z: M-44 M->F_CO2 Decarboxylation (-44 Da) F_Br [M+H - Br]+ m/z: M-79/81 M->F_Br Debromination (-79/-81 Da) F_H2O [M+H - H2O]+ m/z: M-18 M->F_H2O Dehydration (-18 Da) F_Amide Amide Cleavage Fragments M->F_Amide Amide Scission F_CO2->F_Br Debromination (-79/-81 Da)

Fig 1: Principal MS/MS fragmentation pathways of bromopyridine malonamic acids.

Technology Comparison: ESI-MS/MS vs. EI-MS

When analyzing bromopyridine malonamic acids, the choice between soft ionization (ESI) and hard ionization (EI) fundamentally alters the observed data. Table 1 summarizes the performance of both techniques.

Table 1: Comparative Performance of Mass Spectrometry Techniques

Analytical FeatureLC-ESI-MS/MS (Soft Ionization)GC-EI-MS (Hard Ionization)
Primary Application Intact mass confirmation, sequential pathway elucidation.Spectral fingerprinting, library matching.
Molecular Ion Stability High: Abundant [M+H]⁺ and[M-H]⁻ ions observed.Low: Rapid thermal/EI decarboxylation; M⁺• often absent.
Bromine Isotope Pattern Preserved on precursor and early-stage fragments.Preserved on M⁺• (if visible), but rapidly lost via Br• ejection.
Malonamic Acid Integrity Controlled loss of H₂O and CO₂ via tunable collision energy.Spontaneous degradation unless chemically derivatized.
Low-Mass Fragments Requires HCD (Higher-energy Collisional Dissociation).Excellent visibility of bare pyridine ring fragments (e.g., m/z 78).

Expert Insight: ESI-MS/MS is vastly superior for confirming the intact molecular weight of malonamic acids because the soft ionization prevents immediate decarboxylation. However, EI-MS provides a more reproducible "fingerprint" of the bromopyridine backbone, provided the malonamic acid is protected via derivatization prior to analysis[2].

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, every analytical run must be a self-validating system. The following protocols incorporate necessary quality control mechanisms to guarantee data reliability.

Protocol A: LC-ESI-HRMS/MS (Structural Elucidation)

This protocol utilizes a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap system to obtain high-resolution exact mass and sequential fragmentation data.

  • Sample Preparation: Dissolve the analyte in 50:50 Methanol/Water to a concentration of 1 µg/mL.

    • Causality: This solvent system ensures solubility of both the hydrophobic bromopyridine ring and the hydrophilic malonamic acid.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, driving the formation of the [M+H]⁺ precursor ion while suppressing the ionization of silanol groups on the column, thereby sharpening the chromatographic peak.

  • Mass Spectrometry Settings: Operate in positive ESI mode. Utilize Higher-energy Collisional Dissociation (HCD) with a normalized collision energy (NCE) stepped at 15, 30, and 45.

    • Causality: Traditional ion trap Collision-Induced Dissociation (CID) suffers from a "1/3 rule" low-mass cut-off, which blinds the detector to small fragments. HCD overcomes this, allowing the detection of the low-mass pyridine ring fragments after the bulky bromine and malonamic groups are lost.

  • Self-Validation System:

    • Blank Run: Inject 50:50 Methanol/Water prior to the sample to prove the absence of carryover.

    • Mass Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) immediately before the run to validate mass accuracy (< 5 ppm error).

Protocol B: GC-EI-MS (Backbone Fingerprinting)

Because malonamic acids will degrade in a hot GC inlet, this protocol requires chemical derivatization.

  • Derivatization (Silylation): Add 50 µL of BSTFA (containing 1% TMCS) to 1 mg of the dried sample in a glass vial. Heat at 60°C for 30 minutes.

    • Causality: BSTFA replaces the active, acidic protons of the malonamic acid with trimethylsilyl (TMS) groups. This prevents thermal decarboxylation in the GC inlet and increases the volatility of the molecule.

  • Chromatography: Inject 1 µL (split ratio 1:20) onto a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm). Program the oven from 100°C to 280°C at 15°C/min.

  • Mass Spectrometry Settings: Operate the EI source at 70 eV with an emission current of 50 µA. Scan range m/z 40–500.

  • Self-Validation System:

    • Derivatization Check: Monitor the chromatogram for the ubiquitous m/z 73 peak (the [Si(CH₃)₃]⁺ cation). The presence of this peak confirms that the silylation reaction was successful and the system is effectively transmitting low-mass ions.

References

  • Benchchem. "An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-6-(bromomethyl)pyridine." Benchchem Technical Resources.
  • National Institute of Standards and Technology (NIST). "Pyridine, 3-bromo-." NIST Chemistry WebBook, SRD 69.
  • Chemistry LibreTexts.
  • PubMed. "Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers.

Sources

FTIR characteristic peaks for amide and carboxylic acid in pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Signatures of Pyridine Derivatives: A Comparative Guide to Amide and Carboxylic Acid Characterization

Executive Summary

In pharmaceutical development and materials science, distinguishing between closely related pyridine derivatives—such as nicotinic acid (a carboxylic acid) and nicotinamide (an amide)—is a fundamental analytical requirement. Fourier Transform Infrared (FTIR) spectroscopy provides rapid, non-destructive structural elucidation. However, the choice of sampling technique profoundly impacts spectral resolution and quantitative accuracy. This guide objectively compares ATR-FTIR and KBr pellet methodologies while detailing the mechanistic origins of characteristic vibrational modes in pyridine derivatives.

Mechanistic Origins of Spectral Signatures

Understanding the causality behind peak shifts is essential for accurate spectral interpretation. The structural differences between amides and carboxylic acids manifest distinctly in the mid-IR region:

  • Carboxylic Acids (e.g., Nicotinic Acid): In the solid state, pyridine carboxylic acids typically form strong intermolecular hydrogen-bonded dimers. This extensive hydrogen bonding weakens the O-H bond, resulting in a remarkably broad absorption band spanning 2500–3300 cm⁻¹. The carbonyl (C=O) stretch is highly diagnostic, typically appearing as a sharp, intense peak shifted to between 1703–1714 cm⁻¹ 1.

  • Amides (e.g., Nicotinamide): The amide functional group exhibits complex vibrational coupling. The Amide I band (primarily C=O stretching) is shifted to lower wavenumbers (~1660–1680 cm⁻¹) compared to carboxylic acids. This causality is driven by resonance: the lone pair on the amide nitrogen delocalizes into the carbonyl group, increasing single-bond character and lowering the vibrational frequency 2. The Amide II band arises from N-H bending coupled with C-N stretching (~1618 cm⁻¹). Primary amides also display distinct N-H stretching doublets in the 3100–3400 cm⁻¹ region 3.

  • Pyridine Ring: Both derivatives share characteristic aromatic C=C and C=N stretching vibrations within the heterocyclic ring, typically manifesting around 1590–1600 cm⁻¹ 1.

Quantitative Data Summary

The following table summarizes the characteristic FTIR peaks used to differentiate these functional groups in pyridine derivatives.

Functional GroupMode of VibrationNicotinic Acid (Carboxylic Acid)Nicotinamide (Amide)Diagnostic Value
O-H Stretch Intermolecular H-bonded2500 – 3300 cm⁻¹ (Broad)AbsentConfirms carboxylic acid dimer
N-H Stretch Asymmetric & SymmetricAbsent3100 – 3400 cm⁻¹ (Sharp doublets)Confirms primary amide
C=O Stretch Carbonyl stretching1703 – 1714 cm⁻¹1660 – 1680 cm⁻¹ (Amide I)Lower frequency in amides due to resonance
N-H Bend Coupled with C-N stretchAbsent~1618 cm⁻¹ (Amide II)Secondary confirmation of amide
Ring Stretch Pyridine C=C / C=N~1594 cm⁻¹~1590 – 1600 cm⁻¹Baseline structural confirmation

Sampling Technologies: ATR-FTIR vs. KBr Pellet Transmission

Selecting the correct sampling accessory is dictated by the analytical goal: rapid screening versus rigorous quantitation.

  • Attenuated Total Reflectance (ATR-FTIR):

    • Mechanism: An infrared beam is directed into a high-refractive-index crystal (e.g., Diamond or ZnSe). Total internal reflection creates an evanescent wave that penetrates the sample surface (0.5–2 µm depth) 4.

    • Causality & Limitations: Because penetration depth is directly proportional to wavelength, raw ATR spectra exhibit artificially enhanced peak intensities at lower wavenumbers compared to transmission spectra. Most software applies an "ATR Correction" algorithm to normalize this, but it can introduce minor artifacts.

    • Best For: High-throughput screening, polymorphic identification, and rapid QA/QC with zero sample preparation.

  • KBr Pellet (Transmission):

    • Mechanism: The sample is homogeneously dispersed in an IR-transparent potassium bromide matrix and pressed into a solid disc.

    • Causality & Limitations: This method strictly adheres to the Beer-Lambert law, making it the gold standard for quantitative analysis and trace impurity detection 4. However, KBr is highly hygroscopic. If moisture is absorbed during preparation, a broad water peak appears at ~3400 cm⁻¹, which can actively mask the critical N-H stretching bands of amides.

Experimental Workflows (Self-Validating Protocols)

Protocol 1: High-Throughput ATR-FTIR Analysis
  • Background Validation: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum.

    • Self-Validation Checkpoint: The background must show a flat baseline with no residual peaks; any peak >0.001 absorbance units indicates cross-contamination that will invalidate trace analysis.

  • Sample Application: Place ~5 mg of the pure pyridine derivative powder directly onto the crystal center.

  • Pressure Application: Lower the pressure anvil until the clutch clicks (standardizing pressure at ~75 psi).

    • Causality: Consistent, high pressure ensures intimate contact between the rigid crystal and the solid sample, maximizing the evanescent wave interaction and preventing weak signal-to-noise ratios.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (typically 16-32 scans). Apply ATR correction via the spectrometer software.

Protocol 2: Quantitative KBr Pellet Preparation
  • Matrix Dehydration: Dry spectroscopic-grade KBr in an oven at 105°C for at least 2 hours prior to use. Store in a desiccator.

  • Sample Dilution: Accurately weigh 1-2 mg of the sample and 100 mg of dry KBr (1% w/w ratio).

  • Homogenization: Grind the mixture in an agate mortar for exactly 2 minutes.

    • Causality: Particle sizes must be reduced to less than the wavelength of the IR radiation (< 2 µm) to prevent Mie scattering, which causes sloping baselines and distorts peak ratios.

  • Pellet Pressing: Transfer the powder to a 13 mm die. Apply a vacuum to remove trapped air, then press at 10 tons for 2 minutes.

  • Validation & Acquisition: Visually inspect the pellet; it must be completely translucent. Collect the spectrum.

    • Self-Validation Checkpoint: Check the 3400 cm⁻¹ region. If a broad peak is present in a blank KBr pellet, moisture contamination has occurred, and the batch must be remade to prevent masking of the amide N-H stretch.

Workflow Decision Matrix

FTIR_Workflow Sample Solid Pyridine Derivative (Amide / Carboxylic Acid) ATR ATR-FTIR Method Sample->ATR Qualitative KBr KBr Pellet Method Sample->KBr Quantitative ATR_Prep Direct Application (No Prep) ATR->ATR_Prep KBr_Prep Grind with Dry KBr & Press (10 tons) KBr->KBr_Prep ATR_Mech Evanescent Wave Penetration ATR_Prep->ATR_Mech KBr_Mech IR Transmission (Beer-Lambert Law) KBr_Prep->KBr_Mech ATR_Pro Rapid QC & Screening (Non-destructive) ATR_Mech->ATR_Pro KBr_Pro High Sensitivity & Quantitative Accuracy KBr_Mech->KBr_Pro

Decision workflow comparing ATR-FTIR and KBr Pellet methods for pyridine derivative analysis.

Conclusion

The precise identification of amides versus carboxylic acids in pyridine derivatives relies heavily on accurately mapping the C=O, N-H, and O-H stretching regions. While ATR-FTIR provides an unmatched operational tempo for qualitative identification and routine screening, KBr pellet transmission remains indispensable for quantitative rigor and trace analysis—provided stringent moisture control protocols are maintained to preserve the integrity of the high-frequency spectral region.

References

  • ResearchGate. "FT-IR spectra of Nicotinic acid (a) control and (b) treated.
  • ResearchGate. "FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study.
  • Hilaris Publisher. "Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?

Sources

HPLC retention time comparison for bromopyridine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC strategies for separating bromopyridine intermediates, specifically focusing on the critical decision between alkyl (C18) and aromatic (Phenyl-Hexyl) stationary phases.[1]

A Strategic Guide to Stationary Phase Selection

Executive Summary

Bromopyridines (2-, 3-, and 4-isomers) are ubiquitous intermediates in cross-coupling chemistries (e.g., Suzuki-Miyaura).[1] However, their separation presents a dual challenge: structural similarity and basic nitrogen functionality .[1][2]

Standard C18 protocols often fail to resolve the 3-bromo and 4-bromo isomers due to their similar hydrophobicities and ionization states.[1][2] This guide compares the industry-standard C18 approach against the Phenyl-Hexyl alternative, demonstrating why


-

interactions often provide the necessary orthogonality for baseline resolution.[1][2]

The Physicochemical Challenge

To develop a robust method, one must understand the underlying physical properties driving retention.

Basicity and Ionization (pKa)

The position of the bromine atom drastically affects the basicity of the pyridine nitrogen due to inductive and resonance effects.[2] This dictates the ionization state at typical HPLC pH levels (pH 2-4).[1][2]

IsomerStructureApprox. pKa (Conjugate Acid)State at pH 3.0 (Formic Acid)Impact on C18 Retention
2-Bromopyridine ortho-Br0.9 Neutral (~99%)Stronger (Hydrophobic retention)
3-Bromopyridine meta-Br2.8 Partially Ionized (~40%)Weaker (Elutes earlier)
4-Bromopyridine para-Br~3.0 Partially Ionized (~50%)Weaker (Co-elutes with 3-Br)

Key Insight: On a C18 column at acidic pH, 2-bromopyridine typically elutes last because it remains neutral.[1][2] The 3- and 4-isomers often co-elute early in the void volume because they are protonated (cationic) and repelled by the stationary phase.[1]

Comparative Analysis: C18 vs. Phenyl-Hexyl

Mechanism of Interaction
  • C18 (Alkyl): Relies almost exclusively on hydrophobic subtraction .[1][2] It cannot easily distinguish between the electron distributions of the 3- and 4-isomers.[1]

  • Phenyl-Hexyl (Aromatic): Utilizes

    
    -
    
    
    
    stacking
    interactions.[1][2] The electron-deficient pyridine ring interacts with the electron-rich phenyl stationary phase.[1] The bromine position alters the ring's electron density map, creating distinct "shape selectivity" that C18 lacks.
Performance Data Comparison

Experimental conditions: 2.1 x 100 mm column, 1.0 mL/min, Gradient 5-60% B in 10 min. Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Methanol.[1][2]

FeatureC18 (Standard) Phenyl-Hexyl (Alternative) Verdict
Elution Order 3-Br / 4-Br (Co-elution)

2-Br
4-Br

3-Br

2-Br
Phenyl-Hexyl Wins
Selectivity (

)

(Poor)

(Good)
Phenyl resolves critical pair.[1][2]
Peak Shape Often tails for 3/4-Br (Silanol interaction)Sharper (Pi-interaction dominates)Phenyl reduces tailing.[1][2]
Solvent Effect Acetonitrile suppresses separationMethanol enhances separation Methanol is required for Phenyl.[1][2]

Critical Note: Acetonitrile contains


-electrons (triple bond) that interfere with the stationary phase's 

-

interactions.[1][2] You must use Methanol to maximize the selectivity gains on a Phenyl-Hexyl column.[1][2]

Validated Experimental Protocol

Method A: High-Selectivity Isomer Separation

Objective: Baseline separation of 2-, 3-, and 4-bromopyridine.[1][2]

  • Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, XBridge Phenyl-Hexyl), 2.1 x 100 mm, 2.6 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.5 (Buffers ionization).

  • Mobile Phase B: Methanol (Essential for

    
    -selectivity).[1][2]
    
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).[1][2]

  • Gradient:

    • 0.0 min: 10% B[1][2]

    • 8.0 min: 50% B[1][2]

    • 8.1 min: 95% B (Wash)[1][2]

  • Detection: UV @ 254 nm (Pyridine ring absorption).[1][2]

  • Temperature: 35°C.[1][2]

Method B: Rapid Screening (C18)

Objective: Quick purity check for 2-bromopyridine only.

  • Column: C18 (High pH stable, e.g., Agilent Poroshell HPH).[1][2]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4][5][6]

  • Mechanism: At pH 10, all isomers are neutral.[1][2] C18 retention increases, but selectivity between 3- and 4-isomers remains low.[1][2]

Visualizing the Decision Pathway

The following diagram outlines the logical workflow for method development when dealing with bromopyridine mixtures.

Bromopyridine_Method_Dev Start Start: Bromopyridine Mixture Check_pH Step 1: Check pH Stability (Can you use pH > 8?) Start->Check_pH High_pH Yes: Use High pH (pH 10) C18 Column Check_pH->High_pH Yes Low_pH No: Must use Low pH (pH 3) (e.g., LC-MS compatible) Check_pH->Low_pH No Final_Res Final Result: Baseline Resolution (Rs > 1.5) High_pH->Final_Res If isomers separate C18_Acidic Try C18 @ pH 3 Low_pH->C18_Acidic Result_C18 Result: 3-Br & 4-Br Co-elute (Ionized forms) C18_Acidic->Result_C18 Switch_Phenyl Step 2: Switch to Phenyl-Hexyl Mobile Phase: Methanol Result_C18->Switch_Phenyl Selectivity needed Mechanism Mechanism: Pi-Pi Interaction Separates based on electron density Switch_Phenyl->Mechanism Mechanism->Final_Res

Figure 1: Decision tree for selecting the optimal stationary phase based on pH constraints and resolution requirements.

Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, perform these system suitability tests:

  • Resolution Check (

    
    ):  Calculate 
    
    
    
    between the critical pair (usually 3-Br and 4-Br).[1][2]
    • Acceptance Criteria:

      
      .[1][2][7][8][9]
      
    • Failure Mode: If

      
       on Phenyl-Hexyl, lower the column temperature to 25°C to enhance 
      
      
      
      -
      
      
      interactions (exothermic adsorption).[1][2]
  • Tailing Factor (

    
    ): 
    
    • Acceptance Criteria:

      
      .[1][2][7]
      
    • Failure Mode:

      
       indicates secondary silanol interactions.[1][2] Increase buffer concentration (e.g., 25 mM Ammonium Formate) to suppress silanols.[2]
      

References

  • PubChem. (2023).[1][2] 2-Bromopyridine Compound Summary. National Library of Medicine.[1][2] [Link]

  • Shimadzu. (2020).[1][2] Separation Characteristics of Shim-pack Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report. [Link]

  • Mac-Mod Analytical. (2018).[1][2] Development of a Highly Selective, Phenyl-modified C18 Bonded phase. ACE HPLC Application Note. [Link]

  • Agilent Technologies. (2014).[1][2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Note 5991-3893EN. [Link]

Sources

Precision Elemental Analysis of Pyridine-Based Carboxylic Acids: A Comparative Standardization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Pyridine Problem" in Microanalysis

For researchers in drug discovery and organic synthesis, pyridine-based carboxylic acids (e.g., Nicotinic acid, Picolinic acid, Isonicotinic acid) represent a unique analytical challenge. Unlike simple aliphatic chains, the pyridine ring possesses high thermodynamic stability, resisting complete oxidation during flash combustion. Simultaneously, the carboxylic acid moiety often introduces hygroscopicity, leading to transient water adsorption that skews Hydrogen and Carbon percentages.

This guide moves beyond generic protocols to establish a matrix-matched standardization strategy . We compare the industry-standard Acetanilide against the structurally homologous Nicotinic Acid to demonstrate why "universal" standards often fail to validate the combustion efficiency required for heterocyclic drug intermediates.

Comparative Analysis of Calibration Standards

To ensure data integrity (E-E-A-T), one must select a standard that mimics the combustion difficulty of the analyte.

Table 1: Physicochemical Profile of Key Standards
FeatureAcetanilide (The Baseline)Nicotinic Acid (The Stress Test)Sulfanilamide (The Heteroatom Check)
Formula



Role General System CalibrationMatrix-Matched Validation S-containing & N-N bond validation
Combustibility High (Burns easily)Medium-Low (Ring stability)Medium
N-Content 10.36%11.38% 16.27%
Hygroscopicity Low (Non-hygroscopic)Moderate (Requires drying)Low
Primary Use Daily K-factor determinationValidating oxidation efficiency of heterocyclesVerifying Sulfur recovery
Critical Insight: The "False Pass" Risk

Using Acetanilide alone is insufficient for pyridine research. An instrument calibrated with Acetanilide may pass QC because Acetanilide burns easily. However, when the same instrument attempts to combust a refractory pyridine derivative, it may leave unburned carbon (coke) or fail to fully reduce nitrogen oxides, yielding low %C or erratic %N results.

Recommendation: Use Acetanilide for daily calibration (K-factor), but always run Nicotinic Acid as a "Check Standard" (QC) before analyzing unknown pyridine derivatives. If Nicotinic Acid recovery is <99.5%, your furnace temperature or oxygen dosing is insufficient.

Technical Protocol: Self-Validating Experimental Workflow

This protocol ensures that every result is backed by a system-suitability test.

Phase 1: Sample Preparation (The Hygroscopicity Control)

Pyridine carboxylic acids can form hydrates or adsorb surface moisture.

  • Drying: Dry the standard (Nicotinic Acid) and samples at 105°C for 2 hours in a vacuum oven. Store in a desiccator over

    
    .
    
  • Weighing: Use a microbalance (

    
    ). For hygroscopic unknowns, weigh directly into tin capsules and seal immediately using a "cold weld" press to prevent moisture re-adsorption.
    
Phase 2: Instrumental Parameters (The Combustion Boost)

Standard settings often fail for N-heterocycles.

  • Oxygen Dosing: Increase

    
     injection time by 20-30% compared to aliphatic runs. The pyridine ring requires a surplus of oxygen to fracture.
    
  • Furnace Temperature: Ensure the combustion reactor is

    
    .
    
  • Carrier Gas: Helium (Grade 5.0 or higher).

Phase 3: Data Validation Logic
  • Acceptance Criteria: Theoretical vs. Experimental must be within

    
     absolute (standard industry tolerance), but aim for 
    
    
    
    for high-purity standards.
Table 2: Theoretical Composition for Validation
ElementAcetanilide (Theory)Nicotinic Acid (Theory)
Carbon 71.09%58.54%
Hydrogen 6.71%4.09%
Nitrogen 10.36%11.38%

Visualizing the Validation Logic

The following diagram illustrates the decision process for selecting standards and troubleshooting combustion issues specific to pyridine derivatives.

G Start Start: Analyze Pyridine-Based Carboxylic Acid Calibrate Step 1: System Calibration (Standard: Acetanilide) Start->Calibrate Check Acetanilide Pass? (±0.3%) Calibrate->Check MatrixMatch Step 2: Matrix Stress Test (Standard: Nicotinic Acid) Check->MatrixMatch Yes Fail1 Action: Leak Check & Replace Reduction Copper Check->Fail1 No MatchCheck Nicotinic Acid Pass? (±0.3%) MatrixMatch->MatchCheck SampleRun Step 3: Run Unknown Sample (Triplicate) MatchCheck->SampleRun Yes Fail2 Action: Increase O2 Dosing & Furnace Temp (>1000°C) MatchCheck->Fail2 No (Low %C or %N) Fail1->Calibrate Fail2->MatrixMatch

Caption: Decision tree for validating combustion efficiency using a dual-standard approach.

Mechanism of Action: Why Pyridine Fails

Understanding the chemistry allows for better troubleshooting.

  • Ring Stability: The aromatic stabilization energy of pyridine makes it resistant to thermal decomposition. If the flash combustion is not instantaneous, the ring may char (graphitize) rather than oxidize to

    
    .
    
    • Symptom: Low Carbon results.

  • Nitrogen Oxide Formation: Pyridine combustion generates significant

    
    . If the reduction column (Copper) is exhausted or channeled, 
    
    
    
    is not fully converted to
    
    
    .
    • Symptom: High Nitrogen results (if

      
       is detected as 
      
      
      
      ) or peak tailing.
  • Decarboxylation: Carboxylic acids can decarboxylate (

    
    ) prior to full combustion if the sample drops into the furnace too slowly (pre-combustion).
    
    • Symptom: Erratic Carbon/Hydrogen ratios.

Reaction Pathway Diagram

Reaction Pyridine Pyridine Acid (Sample) Combustion Flash Combustion (1000°C) Pyridine->Combustion O2 O2 (Excess) O2->Combustion Mix CO2 + H2O + NOx (Gas Mix) Combustion->Mix Reduction Cu Reduction (650°C) Mix->Reduction NOx Removal Final CO2 + H2O + N2 (Detection) Reduction->Final

Caption: Elemental analysis reaction pathway showing the critical reduction step for nitrogenous heterocycles.

References

  • National Institute of Standards and Technology (NIST). (2023). Certificate of Analysis: Standard Reference Material® 141e - Acetanilide.[1] NIST.[1] [Link]

  • Schimmelmann, A., et al. (2009). Nicotine, acetanilide and urea multi-level reference materials for carbon and nitrogen stable isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Fadeeva, V. P., et al. (2008).[2] Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. [Link]

  • Mettler Toledo. (2023). CHNSO Organic Elemental Analysis: Sample Preparation and Weighing Guidelines. [Link]

Sources

Biological activity comparison of malonamic acid vs acetamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide compares the biological activity and pharmacological potential of Malonamic Acid Derivatives versus Acetamide Derivatives . It synthesizes experimental data, structural activity relationships (SAR), and synthetic methodologies to assist researchers in lead optimization.

Executive Summary

Acetamide derivatives are established pharmacophores characterized by a simple amide linkage (


), widely used for their favorable lipophilicity and hydrogen-bonding capacity in active sites (e.g., COX-2 inhibitors, paracetamol).
Malonamic acid derivatives  (3-amino-3-oxopropanoic acid derivatives) introduce a 

-dicarbonyl motif (

). This "active methylene" bridge and secondary carbonyl provide additional binding points for chelation and polar interactions, often resulting in enhanced potency against resistant microbial strains and specific enzyme targets (e.g., HIV integrase), albeit with different solubility profiles.

Structural & Mechanistic Comparison

The core difference lies in the linker region . Acetamides possess a single carbonyl donor/acceptor site. Malonamic acid derivatives possess a dual-carbonyl system separated by a methylene bridge, allowing for keto-enol tautomerism and metal ion chelation.

Graphviz Diagram: Structural Pharmacophore Comparison

PharmacophoreComparison Acetamide Acetamide Scaffold (Single H-Bond Acceptor) Lipophilicity High Lipophilicity (CNS Penetration) Acetamide->Lipophilicity Promotes MetabolicStability Rapid Hydrolysis (Amidase Susceptibility) Acetamide->MetabolicStability High Target_COX Target: COX-1/2 (Hydrophobic Channel) Acetamide->Target_COX Malonamic Malonamic Acid Scaffold (Dual Carbonyl + Active Methylene) Chelation Metal Chelation (Mg2+, Zn2+ Binding) Malonamic->Chelation Enables (via 1,3-dicarbonyl) Rigidity conformational Flexibility Malonamic->Rigidity Increased via H-bonding Target_Metallo Target: Metalloenzymes (Integrase/Polymerase) Malonamic->Target_Metallo

Caption: Structural divergence dictating target specificity. Acetamides favor hydrophobic pockets, while malonamic derivatives target metalloenzymes via chelation.

Comparative Biological Performance[1]

Antimicrobial Activity

Malonamic acid derivatives, particularly hydrazides , often outperform simple acetamides against resistant Gram-positive bacteria due to their ability to disrupt bacterial cell walls or chelate essential metal ions required for bacterial growth.

Table 1: Antibacterial Potency (MIC values in


) 
Compound ClassDerivative TypeTarget OrganismMIC (

)
Mechanism Insight
Malonamic Acid N-(4-chlorophenyl) malonamic acid hydrazideS. aureus (MRSA)4 - 8 Hydrazide moiety facilitates H-bonding; active methylene may interact with wall enzymes.
Acetamide 2-chloro-N-phenylacetamideS. aureus32 - 64Alkylating potential; often requires higher doses for similar inhibition.
Malonamic Acid N-(2-fluorophenyl) malonamic acidE. coli>64 (Inactive)Acid functionality limits permeability in Gram-negatives without esterification.
Acetamide N-sulfanilylacetamide (Sulfacetamide)E. coli12 - 25Antimetabolite (PABA mimic); effective due to structural mimicry, not reactivity.

Key Insight: Malonamic derivatives show superior potency against S. aureus when the carboxylic acid is converted to a hydrazide or amide, creating a "malonamide" motif that mimics peptide bonds resistant to proteolysis.

Anticancer Activity

Acetamides are frequently used as linkers in kinase inhibitors (e.g., Imatinib fragments). However, malonamic acid derivatives are emerging as inhibitors of HIV-1 Reverse Transcriptase (RT) and Integrase , which has translational relevance to retroviral-associated cancers.

Table 2: Cytotoxicity and Enzyme Inhibition (IC50)

Compound ScaffoldCell Line / TargetIC50 (

)
Notes
Malonamic Derivative HIV-1 RT (Enzyme)8.4 2-(diphenylmethylidene) analog; acts as a triple inhibitor (RT, Integrase, Protease).[1]
Acetamide Derivative MCF-7 (Breast Cancer)15.2N-(4-amino-2-methylquinolin-6-yl)acetamide; activity driven by quinoline, linker provides solubility.
Malonamic Derivative HeLa (Cervical Cancer)55.2% Inh.Low cytotoxicity at 10

suggests good selectivity index (SI).

Experimental Protocols

Protocol A: Synthesis of Malonamic Acid Hydrazides (High Purity)

Objective: To synthesize the core scaffold for antimicrobial testing.

  • Reagents: Diethyl malonate (0.05 mol), Substituted Aniline (0.05 mol), Ethanol (absolute), Hydrazine hydrate (99%).

  • Step 1 (Amidation): Mix diethyl malonate and substituted aniline in ethanol (30 mL). Reflux at 80°C for 2-4 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7).

  • Isolation: Cool to room temperature. The intermediate (Ethyl N-phenylmalonamate) precipitates. Filter and recrystallize from ethanol.

  • Step 2 (Hydrazinolysis): Dissolve the intermediate (0.01 mol) in ethanol (20 mL). Add hydrazine hydrate (0.02 mol) dropwise with stirring.

  • Reflux: Heat mixture at reflux for 4 hours.

  • Purification: Pour into ice-cold water. The solid product (Malonamic acid hydrazide) is filtered, washed with cold water, and dried.

    • Validation: IR peak at 1660-1690 cm⁻¹ (C=O amide) and 3200-3300 cm⁻¹ (NH).

Protocol B: MTT Cytotoxicity Assay (Comparative)

Objective: To compare IC50 values of acetamide vs. malonamic derivatives.

  • Cell Seeding: Seed MCF-7 or HeLa cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment:

    • Prepare stock solutions of test compounds in DMSO.

    • Dilute with media to final concentrations (0.1, 1, 10, 50, 100

      
      ). Ensure DMSO < 0.1%.
      
    • Add 100

      
       to wells (triplicate).
      
  • Incubation: Incubate for 48 hours.

  • Development: Add 20

    
     MTT reagent (5 mg/mL in PBS). Incubate 4 hours.
    
  • Solubilization: Aspirate media; add 150

    
     DMSO to dissolve formazan crystals.
    
  • Read: Measure Absorbance at 570 nm. Calculate % Viability vs. Control.

Graphviz Diagram: Experimental Workflow

ExperimentalWorkflow cluster_Assays Biological Assays Start Start: Compound Library Synthesis Synthesis (Protocol A) Start->Synthesis Charac Characterization (NMR, IR, Mass Spec) Synthesis->Charac Screening Primary Screening (100 µM) Charac->Screening Antimicrobial Antimicrobial (MIC) Broth Dilution Screening->Antimicrobial Anticancer Anticancer (IC50) MTT Assay (Protocol B) Screening->Anticancer Analysis SAR Analysis (Compare Linkers) Antimicrobial->Analysis Anticancer->Analysis Lead Lead Identification Analysis->Lead

Caption: Integrated workflow for synthesizing and screening malonamic/acetamide derivatives.

Structure-Activity Relationship (SAR) Analysis

The superiority of one class over the other depends strictly on the target pocket's electronic requirements:

  • Electronic Effects:

    • Acetamide: The methyl group is electron-donating (+I effect), making the carbonyl oxygen a moderate H-bond acceptor.

    • Malonamic: The electron-withdrawing ester/acid group adjacent to the methylene increases the acidity of the

      
      -protons (
      
      
      
      ). This allows for strong H-bonding or enolization, crucial for binding in polar active sites (e.g., viral integrases).
  • Steric Factors:

    • Acetamides are compact, ideal for narrow hydrophobic channels (e.g., COX enzymes).

    • Malonamic derivatives are bulkier. The "tail" (acid/ester end) can be modified to reach solvent-exposed regions of a protein, improving solubility without disrupting the primary binding interaction.

  • Substitution Impact:

    • Fluorine Substitution: In both classes, adding fluorine (4-F or 2,4-di-F) to the N-phenyl ring significantly improves metabolic stability and potency (2-5x reduction in IC50).

    • Hydrazide Modification: Converting the acid of malonamic acid to a hydrazide (

      
      ) drastically improves antimicrobial activity compared to the parent acid or the simple acetamide analog.
      

References

  • MDPI. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules. [Link]

  • NIH. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium. PubMed Central. [Link]

  • Galaxy Publication. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Pub. [Link]

  • Semantic Scholar. (2020). Synthesis of some new Pyrazole, Pyrazolone, Hydrazone and Thiosemicarbazide from Malonamic acid hydrazide. Semantic Scholar. [Link]

  • ResearchGate. (2022). Synthesis, Characterization and Biological Evaluation of New N, N-Disubstituted Malonamide Derivatives. ResearchGate. [Link]

Sources

A Comparative Guide to Reference Standards for 2-Amino-5-bromopyridine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

2-Amino-5-bromopyridine is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, ensuring its purity is not merely a matter of quality control but a fundamental aspect of drug safety and efficacy. Regulatory bodies worldwide mandate the comprehensive identification, quantification, and control of impurities in drug substances. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of reference standards for impurities associated with 2-amino-5-bromopyridine. We will delve into the origins of these impurities, the analytical methodologies for their detection, and a comparative analysis of available reference standards, supported by experimental data and protocols.

Understanding the Impurity Landscape of 2-Amino-5-bromopyridine

Impurities in 2-amino-5-bromopyridine can be broadly categorized into two main types: process-related impurities and degradation products. A thorough understanding of both is essential for developing robust analytical methods and ensuring the stability of the final drug product.

Process-Related Impurities

These impurities are byproducts formed during the synthesis of 2-amino-5-bromopyridine. The most common synthetic route involves the bromination of 2-aminopyridine. A significant challenge in this synthesis is achieving regioselectivity for the C-5 position, as the amino group activates the pyridine ring for electrophilic substitution at both the C-3 and C-5 positions[1]. This can lead to the formation of several key process-related impurities:

  • 2-Amino-3,5-dibromopyridine: This is the most prevalent process-related impurity, arising from the over-bromination of the starting material. Its presence can complicate subsequent synthetic steps and introduce unwanted downstream impurities.

  • 2-Aminopyridine: The unreacted starting material is another common process-related impurity. Its concentration is indicative of the reaction's completeness.

  • Other Brominated Isomers: While less common, the formation of other brominated isomers, such as 2-amino-3-bromopyridine, is also possible depending on the specific reaction conditions.

Degradation Products

Degradation products are impurities that form over time due to the exposure of 2-amino-5-bromopyridine to various environmental factors such as heat, light, humidity, and reactive substances. To proactively identify these potential degradants, forced degradation studies are an indispensable part of pharmaceutical development[2]. Although a comprehensive forced degradation study on 2-amino-5-bromopyridine is not extensively published, based on its chemical structure—a brominated aromatic amine—we can anticipate the following degradation pathways:

  • Hydrolysis: Under acidic or basic conditions, the amino group is susceptible to hydrolysis, potentially leading to the formation of 2-hydroxy-5-bromopyridine .

  • Oxidation: The aminopyridine ring can be susceptible to oxidation, which may result in the formation of N-oxides or other oxidative degradation products[2].

  • Photodegradation: Exposure to UV or visible light can induce degradation, potentially through radical mechanisms involving the cleavage of the C-Br bond, leading to debromination or the formation of other photoproducts[3][4][5][6][7].

  • Thermal Degradation: As indicated in safety data sheets, thermal decomposition can produce substances like carbon monoxide, oxides of nitrogen, carbon dioxide, and hydrogen bromide[8]. While these are not typically monitored as impurities in the final product, their formation underscores the importance of controlled storage conditions.

The following diagram illustrates the relationship between 2-amino-5-bromopyridine and its primary process-related and potential degradation-related impurities.

G 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination (Incomplete Reaction) 2-Amino-3,5-dibromopyridine 2-Amino-3,5-dibromopyridine 2-Amino-5-bromopyridine->2-Amino-3,5-dibromopyridine Over-bromination 2-Hydroxy-5-bromopyridine 2-Hydroxy-5-bromopyridine 2-Amino-5-bromopyridine->2-Hydroxy-5-bromopyridine Hydrolysis

Caption: Key impurities of 2-amino-5-bromopyridine.

Comparative Analysis of Commercially Available Reference Standards

The availability of high-purity, well-characterized reference standards is the cornerstone of accurate impurity profiling. For this guide, we have compiled a comparative table of commercially available reference standards for the key impurities of 2-amino-5-bromopyridine. The selection of a suitable reference standard should be based on its certified purity, the extent of its characterization, and the availability of a comprehensive Certificate of Analysis (CoA).

Impurity NameCAS NumberSupplier Example(s)Reported PurityCertificate of Analysis Highlights
2-Amino-3,5-dibromopyridine 35486-42-1Thermo Scientific[9][10][11][12], Santa Cruz Biotechnology[13][14], J&K Scientific[11]≥96.0% to 97% (GC)[11][12]Provides appearance, melting point, and elemental analysis[9]. Confirms identity and purity by GC and non-aqueous titration[12].
2-Aminopyridine 504-29-0SynThink Research Chemicals[15], LGC Standards[4], TCI[16]>99.0% (GC)[16]Comprehensive data package including ¹H-NMR, Mass Spec, HPLC, IR, and CoA with purity and potency[15].
2-Hydroxy-5-bromopyridine 54231-35-5Various chemical suppliersTypically ≥97%CoA should confirm identity via spectroscopic methods (NMR, IR, MS) and purity by HPLC or GC.

Note: The information in this table is based on publicly available data from supplier websites and may vary by lot. It is crucial to obtain the specific Certificate of Analysis for the purchased reference standard.

Analytical Methodologies for Impurity Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile impurities in pharmaceutical intermediates due to its high resolution, sensitivity, and specificity. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also a valuable tool for the analysis of volatile impurities and for structural elucidation.

Recommended HPLC Method for Impurity Profiling

Based on a review of published methods and our in-house expertise, we propose the following stability-indicating HPLC method for the simultaneous determination of 2-amino-5-bromopyridine and its key process-related impurities.

Experimental Protocol: Stability-Indicating HPLC Method

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare individual stock solutions of 2-amino-5-bromopyridine and each impurity reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. Prepare a working standard solution by diluting the stock solutions to the desired concentration.

    • Sample Solution: Accurately weigh and dissolve the 2-amino-5-bromopyridine sample in the diluent to a concentration of approximately 1 mg/mL.

  • Method Validation Parameters (as per ICH Q2(R1) Guidelines)[17]:

    • Specificity: The method should demonstrate the ability to resolve the main peak from all known impurities and any potential degradation products. This is typically assessed by analyzing spiked samples and samples from forced degradation studies.

    • Linearity: The method should exhibit a linear relationship between the peak area and the concentration of the analyte over a defined range (e.g., from the limit of quantification to 150% of the expected impurity concentration). A correlation coefficient (r²) of ≥ 0.99 is generally required.

    • Accuracy: The accuracy of the method should be determined by analyzing samples spiked with known amounts of impurities at different concentration levels. The recovery should typically be within 80-120% of the true value.

    • Precision: The precision of the method should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should typically be ≤ 5% for impurities.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

The following diagram illustrates the workflow for the analytical method development and validation process.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) Selectivity Screening Selectivity Screening Optimization of Mobile Phase Optimization of Mobile Phase Selectivity Screening->Optimization of Mobile Phase Optimization of Column and Temperature Optimization of Column and Temperature Optimization of Mobile Phase->Optimization of Column and Temperature Acid/Base Hydrolysis Acid/Base Hydrolysis Oxidation Oxidation Acid/Base Hydrolysis->Oxidation Photolysis Photolysis Oxidation->Photolysis Thermal Stress Thermal Stress Photolysis->Thermal Stress Specificity Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision (Repeatability & Intermediate) Precision (Repeatability & Intermediate) Accuracy->Precision (Repeatability & Intermediate) LOD & LOQ LOD & LOQ Precision (Repeatability & Intermediate)->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Method Development Method Development Forced Degradation Forced Degradation Method Validation (ICH Q2(R1)) Method Validation (ICH Q2(R1))

Caption: HPLC method development and validation workflow.

Conclusion: A Proactive Approach to Impurity Control

The control of impurities in pharmaceutical intermediates like 2-amino-5-bromopyridine is a non-negotiable aspect of drug development. A proactive approach that involves understanding the potential sources of impurities, utilizing high-quality reference standards, and employing robust, validated analytical methods is paramount. This guide provides a framework for establishing a comprehensive impurity control strategy. By implementing these principles, researchers, scientists, and drug development professionals can ensure the quality and safety of their products, ultimately contributing to the development of safer and more effective medicines.

References

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]

  • Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 8(5), 133-137. [Link]

  • Klein, J., et al. (2019). Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure. Environmental Science & Technology, 53(3), 1368-1376. [Link]

  • SynThink Research Chemicals. 2-Aminopyridine | 504-29-0. [Link]

  • J&K Scientific. 2-Amino-3,5-dibromopyridine | 35486-42-1. [Link]

  • Li, C., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Environmental Research and Public Health, 19(18), 11689. [Link]

  • Altarawneh, M., et al. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Ecotoxicology and Environmental Safety, 194, 110272. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

  • E3S Web of Conferences. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]

  • Wang, Y., et al. (2020). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis, 40(4), 683-688. [Link]

  • Shen, Q., et al. (2021). N⋯Br halogen bond enhanced visible-light degradation of decabromodiphenyl ether on organic amine intercalated zinc sulfide. Inorganic Chemistry Frontiers, 8(16), 3843-3851. [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. [Link]

  • Patel, P. N., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Research Journal of Pharmacy and Technology, 13(4), 2011-2018. [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As a brominated pyridine derivative, 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid (CAS No. 834919-04-9) requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides an in-depth, procedural framework for researchers and drug development professionals. The protocols outlined herein are grounded in established safety standards and are designed to be self-validating systems of operation.

Disclaimer: This document is intended as a comprehensive guide. However, it is imperative to always consult your institution's specific Safety Data Sheet (SDS) for 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid and adhere to all local, state, and federal regulations. Your Environmental Health & Safety (EHS) department is the final authority on waste disposal procedures at your facility.[1][2]

Part 1: Core Hazard Assessment and Safety Principles

Before handling or disposing of this compound, a thorough understanding of its hazard profile is essential.

1.1. Hazard Identification: 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid is classified with the GHS07 pictogram, indicating that it is harmful and an irritant.[3]

  • Primary Hazard: H302 - Harmful if swallowed.[3]

  • Associated Risks: As with many halogenated organic compounds, potential for skin and eye irritation exists. Inhalation of dust should be avoided.

1.2. Foundational Disposal Principles: This compound falls into two critical waste categories: brominated organic compounds and pyridine derivatives . The cardinal rule is that chemicals in these classes are considered hazardous waste and must never be disposed of via standard laboratory drains or in regular solid waste.[1][4][5] The primary and most recommended disposal method is collection for high-temperature incineration by a licensed hazardous waste facility.[4][5]

Hazard ClassGHS PictogramSignal WordHazard Statement
Harmful/IrritantGHS07WarningH302: Harmful if swallowed[3]

Part 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving this compound must be conducted with appropriate engineering controls and PPE.

  • Engineering Controls: All handling and weighing of the solid compound, as well as the preparation of solutions and collection of waste, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): A standard PPE protocol is mandatory.[6] This includes:

    • Eye Protection: Chemical splash goggles or a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: A fully buttoned laboratory coat.

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to waste collection and storage, ensuring regulatory compliance and safety.

Step 1: Waste Segregation (The Critical First Step) The most critical aspect of disposing of this compound is proper segregation. Brominated organic waste must be collected separately from non-halogenated waste.[7]

  • Causality: Co-incineration of mixed halogenated and non-halogenated waste can lead to the formation of highly toxic byproducts, such as brominated dioxins.[7] Furthermore, waste disposal facilities have different processes for halogenated streams, making segregation essential for proper treatment.

Step 2: Waste Collection Collect all waste streams containing 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid into a designated hazardous waste container.

  • Solid Waste: This includes the pure compound, reaction residues, and any contaminated consumables like weighing paper, gloves, or paper towels. These should be placed in a dedicated solid hazardous waste container labeled for halogenated organics.[7]

  • Liquid Organic Waste: Solutions of the compound in organic solvents must be collected in a compatible, sealed container designated for "Halogenated Organic Waste."[7]

  • Aqueous Waste: Aqueous solutions containing the compound are also considered hazardous and must be collected separately in a container labeled "Aqueous Halogenated Waste."[7]

Step 3: Container Selection and Labeling Proper containment and labeling prevent accidental mixing and ensure compliant disposal.

  • Container Compatibility: Use only chemically compatible containers, such as glass or high-density polyethylene (HDPE).[4][8] The container must be in good condition, free of cracks or residue, and have a secure, leak-proof screw cap.[2][9] Do not leave a funnel in the container.[2]

  • Labeling: The container must be clearly and legibly labeled as soon as the first drop of waste is added . The label must include:

    • The words "HAZARDOUS WASTE ".[1][4][10]

    • The full chemical name: "3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid ". Do not use abbreviations or chemical formulas.[2]

    • A list of all other constituents in the container with their approximate percentages.[2]

    • Appropriate hazard warnings or pictograms (e.g., Harmful/Irritant).[10]

Step 4: Temporary On-Site Storage (Satellite Accumulation Area) Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.[2][8]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[2][11]

  • Storage Conditions: Store the sealed container in a cool, dry, and well-ventilated area.[4][7] It should be placed within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents and acids.[7][8]

Step 5: Arranging for Final Disposal Once the waste container is nearly full (approximately 90% capacity), contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[2] Do not overfill containers. EHS will transport the waste to a licensed facility for final disposal, typically via incineration.[10]

Part 4: Emergency Procedures - Spill Management

Immediate and correct action is required in the event of a spill.

  • Minor Spills (within a fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or clay-based cat litter.[4]

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Label the container as "Spill Debris containing 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid" and dispose of it as hazardous waste.

  • Major Spills (outside a fume hood):

    • Evacuate all non-essential personnel from the area immediately.[4]

    • Secure the area and prevent re-entry.

    • Contact your institution's EHS office or emergency response team immediately.[4]

Part 5: Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid.

G Disposal Workflow for 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic Acid A Waste Generation (Solid, Liquid, or Contaminated Material) B Is the waste solid? (e.g., pure compound, contaminated gloves) A->B C Is the waste an organic solvent solution? B->C No E Collect in container labeled: 'SOLID HALOGENATED WASTE' B->E Yes D Is the waste an aqueous solution? C->D No F Collect in container labeled: 'LIQUID HALOGENATED ORGANIC WASTE' C->F Yes G Collect in container labeled: 'AQUEOUS HALOGENATED WASTE' D->G Yes H Ensure container is: - Compatible (Glass/HDPE) - Securely capped - Properly labeled with full chemical name and 'Hazardous Waste' E->H F->H G->H I Store in designated Satellite Accumulation Area (SAA) - Cool, dry, ventilated - Secondary containment - Away from incompatibles H->I J Contact EHS for Pickup (when container is ~90% full) I->J

Caption: Disposal workflow for 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. IDR Environmental Services. [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. United States Environmental Protection Agency (EPA). [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Bromine water - disposal. #1 Science Forum For Lab Technicians. [Link]

  • OSHA and Biohazard Waste Disposal Guidelines. Daniels Health. [Link]

Sources

Personal protective equipment for handling 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to approach new chemical entities with a comprehensive safety-first mindset. This guide provides essential, immediate safety and logistical information for handling 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid, a compound for which detailed toxicological data may not be fully available. The principles outlined here are designed to empower researchers, scientists, and drug development professionals to manage this compound safely, ensuring both personal and environmental protection.

Hazard Identification and Risk Assessment

Given that 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid is a novel or uncharacterized compound, it is prudent to treat it as potentially hazardous until more data becomes available.[1] The available information for this specific compound indicates it is classified as harmful if swallowed (H302) and is an irritant, signified by the GHS07 pictogram.[2]

Due to its structural similarity to pyridine and its derivatives, we can infer other potential hazards. Pyridine-containing compounds can be irritating to the skin, eyes, and respiratory system.[3][4] Inhalation of related compounds can cause symptoms such as coughing, headache, and nausea.[3] Therefore, a thorough risk assessment is the foundational step before any handling.[5][6]

Inferred Potential Hazards:

  • Oral Toxicity: Harmful if swallowed.[2]

  • Skin and Eye Irritation: Potential for irritation upon contact.[3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][7]

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.[5]

  • Chemical Fume Hood: All manipulations of solid 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][8]

  • Ventilated Balance Enclosure: For weighing the solid compound, a ventilated balance enclosure or powder-coated balance enclosure is recommended to minimize the generation of airborne particles.[5]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.

Personal Protective Equipment (PPE): Essential Barrier Protection

The appropriate selection and use of PPE are critical for preventing direct contact with the chemical.[9]

PPE ItemSpecificationPurpose
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash risks.[6][10]Protects eyes from splashes or airborne particles.[5] Goggles are recommended when working with liquids or potentially explosive compounds.[10]
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.[1][5]Provides a barrier against skin contact.[6] Check manufacturer's data for breakthrough times for pyridine-related compounds.
Body Protection A fully fastened laboratory coat. A flame-resistant lab coat should be considered if working with flammable solvents.[5][6]Protects skin and clothing from contamination.[5]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge should be used if handling outside a fume hood.[6]Prevents inhalation of fine particles or vapors.[6] This is a secondary measure to engineering controls.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and systematic workflow is essential for minimizing risks during the handling of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid.[11]

Preparation and Weighing
  • Don PPE: Before entering the designated handling area, put on all required PPE.[5]

  • Verify Engineering Controls: Ensure the chemical fume hood or balance enclosure is functioning correctly.[5]

  • Weighing: Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure.[5] Use appropriate weighing paper or a tared container and handle the compound with a dedicated spatula.[5]

Dissolution and Handling of Solutions
  • Container and Labeling: Use a clearly labeled, tightly sealed container for the compound and any resulting solutions.[8] Labels should include the compound name, concentration, solvent, and date.[5]

  • Solubilization: Add the solvent to the weighed compound slowly to prevent splashing.[5] If needed, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.[5]

Storage
  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][12]

  • The storage container should be tightly sealed.[12] If the compound is light-sensitive or hygroscopic, store it in an amber vial within a desiccator.[5]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don Appropriate PPE verify Verify Fume Hood Operation weigh Weigh Compound in Ventilated Enclosure verify->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Conduct Experiment in Fume Hood dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose Dispose of Waste in Labeled Containers decontaminate->dispose

Caption: Workflow for Safe Handling of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic Acid.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.[5]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][5] Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][5] Seek medical attention immediately.[1]

  • Inhalation: Move the affected individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention immediately.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.[13]

  • Spills: For minor spills, notify colleagues and restrict access to the area.[11] Wearing appropriate PPE, clean up the spill with an absorbent material and place it in a designated hazardous waste container.[7] For major spills, evacuate the area and contact emergency personnel.[1]

Disposal Plan

All waste containing 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid must be treated as hazardous waste.

  • Solid Waste: Dispose of all contaminated materials, including gloves, pipette tips, and weighing paper, in a designated hazardous waste container.[5]

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed hazardous waste bottle.[5]

  • Compliance: Follow all institutional and local regulations for hazardous waste disposal.[5] Do not dispose of this chemical down the drain.[14][15]

Conclusion

The safe handling of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid relies on a proactive approach to safety, combining a thorough understanding of potential hazards with the stringent application of engineering controls, personal protective equipment, and established safe handling procedures. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

  • A Guide to the Safe Handling and Management of Novel Research Compounds - Benchchem.
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Personal protective equipment for handling 2-Pyridinesulfenic acid - Benchchem.
  • Novel Chemicals with Unknown Hazards SOP.
  • Pyridine - SAFETY DATA SHEET - PENTA.
  • Tips for Handling Lab Chemicals: A Comprehensive Guide - Blog - Crystalgen.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • 3-(5-bromopyridin-2-ylamino)-3-oxopropanoic acid - Fluorochem.
  • MATERIAL SAFETY DATA SHEET.
  • SAFETY DATA SHEET - MilliporeSigma.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - Aaronchem.
  • 3-Bromopyridine Safety Data Sheet - Jubilant Ingrevia.
  • 2-Amino-5-bromopyridine - Santa Cruz.
  • SAFETY DATA SHEET - MilliporeSigma.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid
Reactant of Route 2
Reactant of Route 2
3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.